D-Tagatose (Standard)
Description
Properties
IUPAC Name |
(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-PQLUHFTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-81-0, 17598-81-1 | |
| Record name | D-Tagatose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tagatose [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tagatose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tagatose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAGATOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7A20Y888Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
133-135 °C | |
| Record name | Tagatose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
D-Tagatose: A Comprehensive Technical Guide on its Mechanism of Action in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tagatose, a naturally occurring ketohexose and a C-4 epimer of D-fructose, has garnered significant scientific interest for its potential as a low-calorie sweetener and its intriguing effects on metabolic health. This technical guide provides an in-depth exploration of the core mechanisms of action of D-Tagatose in key metabolic pathways. We delve into its unique absorption profile, its hepatic metabolism which mirrors that of fructose (B13574) but at a significantly slower rate, and its subsequent impacts on glucose homeostasis, lipid metabolism, and the gut microbiome. This document synthesizes quantitative data from pivotal clinical and preclinical studies, details relevant experimental methodologies, and provides visual representations of the key signaling pathways involved, offering a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction
D-Tagatose is a monosaccharide with approximately 92% the sweetness of sucrose (B13894) but only about one-third of its caloric value.[1][2] Its low caloric content is primarily due to its limited absorption in the small intestine.[1][3] Beyond its role as a sugar substitute, D-Tagatose exhibits a range of biological activities that position it as a potential therapeutic agent for metabolic disorders such as type 2 diabetes and obesity.[4][5][6] This guide aims to elucidate the intricate mechanisms by which D-Tagatose exerts its effects on metabolic pathways.
Absorption and Bioavailability
A defining characteristic of D-Tagatose is its incomplete absorption in the small intestine. Only about 20-25% of ingested D-Tagatose is absorbed, with the remainder passing to the large intestine where it is fermented by the gut microbiota.[1][2] This limited absorption is a key contributor to its low caloric value.
Hepatic Metabolism of D-Tagatose
The absorbed portion of D-Tagatose is primarily metabolized in the liver in a pathway analogous to that of D-fructose, though at a considerably slower rate.[7][8]
The key steps in the hepatic metabolism are as follows:
-
Phosphorylation: D-Tagatose is phosphorylated by fructokinase (ketohexokinase) to form D-Tagatose-1-phosphate .[7][8]
-
Cleavage: Aldolase B then cleaves D-Tagatose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P) .[2]
-
Entry into Glycolysis/Gluconeogenesis: DHAP and G3P are intermediates of glycolysis and can be further metabolized for energy production or used for gluconeogenesis.[2]
The slower metabolism of D-Tagatose compared to fructose leads to a transient accumulation of D-Tagatose-1-phosphate in the liver. This accumulation has several downstream consequences.[7]
Effects on Glucose Metabolism
D-Tagatose influences glucose metabolism through multiple mechanisms, contributing to its observed anti-hyperglycemic effects.
Inhibition of Intestinal Disaccharidases
D-Tagatose has been shown to inhibit the activity of intestinal disaccharidases, such as sucrase and maltase.[2][9] This inhibition reduces the breakdown of dietary sucrose and maltose (B56501) into absorbable monosaccharides, thereby lowering postprandial glucose levels.[10]
Modulation of Hepatic Glycogen (B147801) Metabolism
The accumulation of D-Tagatose-1-phosphate in the liver plays a crucial role in regulating glycogen metabolism:
-
Stimulation of Glycogen Synthesis: D-Tagatose-1-phosphate allosterically activates glucokinase , promoting the phosphorylation of glucose to glucose-6-phosphate.[2][8] Increased levels of glucose-6-phosphate, in turn, activate glycogen synthase , leading to enhanced glycogen storage.[2]
-
Inhibition of Glycogenolysis: D-Tagatose-1-phosphate acts as an inhibitor of glycogen phosphorylase , the enzyme responsible for glycogen breakdown.[5] This dual effect of promoting synthesis and inhibiting degradation leads to a net increase in hepatic glycogen content.[11][12]
Quantitative Data on Glycemic Control
| Parameter | Study Population | Dosage | Duration | Results | Reference |
| HbA1c | Type 2 Diabetes | 15 g TID | 10 months | Statistically significant reduction compared to placebo. | Ensor et al., 2015[13] |
| Type 2 Diabetes | 7.5 g TID | 6 months | Greatest reduction in HbA1c compared to 2.5g and 5g doses. | Ensor et al., 2015[14] | |
| Fasting Blood Glucose | Type 2 Diabetes | 15 g TID | 10 months | Statistically significant reduction compared to placebo. | Ensor et al., 2015[13] |
| Postprandial Glucose | Type 2 Diabetes | 75 g | Acute | Attenuated the rise in glucose levels after an oral glucose tolerance test. | Guerrero-Wyss et al., 2018[5] |
Effects on Lipid Metabolism
The impact of D-Tagatose on lipid metabolism is multifaceted and, in some aspects, still under investigation.
Hepatic Lipogenesis
The effect of D-Tagatose on hepatic lipogenesis is not entirely clear, with some studies reporting conflicting results. One proposed mechanism for reduced lipid synthesis involves the slower metabolism of D-Tagatose, which may lead to a lower availability of acetyl-CoA, a key precursor for fatty acid synthesis.[15] However, other studies have suggested that D-Tagatose might not suppress the gene expression of proteins related to cholesterol metabolism.
Serum Lipids
Several studies have investigated the effect of D-Tagatose on serum lipid profiles, with some showing beneficial effects.
Quantitative Data on Lipid Profile
| Parameter | Study Population | Dosage | Duration | Results | Reference |
| Total Cholesterol | Type 2 Diabetes | 15 g TID | 10 months | Statistically significant reduction compared to placebo. | Ensor et al., 2015[13] |
| LDL Cholesterol | Type 2 Diabetes | 15 g TID | 10 months | Statistically significant reduction compared to placebo. | Ensor et al., 2015[13] |
| HDL Cholesterol | Type 2 Diabetes | 15 g TID | 10 months | No significant change compared to placebo. | Ensor et al., 2015[13] |
Interaction with the Gut Microbiome
The unabsorbed portion of D-Tagatose travels to the large intestine, where it serves as a fermentable substrate for the gut microbiota.[1][16]
Production of Short-Chain Fatty Acids (SCFAs)
Fermentation of D-Tagatose by colonic bacteria leads to the production of short-chain fatty acids (SCFAs), primarily butyrate (B1204436), but also acetate (B1210297) and propionate. These SCFAs have numerous health benefits, including:
-
Serving as an energy source for colonocytes.
-
Modulating gut hormone secretion (e.g., GLP-1).
-
Exerting anti-inflammatory effects.
Modulation of Gut Microbiota Composition
Studies have shown that D-Tagatose consumption can alter the composition of the gut microbiota, leading to an increase in the abundance of beneficial bacteria such as Lactobacillus.
Quantitative Data on Gut Microbiome Effects
| Parameter | Study Design | Dosage | Duration | Key Findings | Reference |
| Fecal Butyrate Production | In vivo, healthy subjects | 7.5g and 12.5g/day | 2 weeks | Increased butyrate production. | Venema et al., 2005 |
| Fecal Lactobacilli | In vivo, healthy men | 12.5g/day | 2 weeks | Increased numbers of fecal lactobacilli. | Venema et al., 2005 |
Experimental Protocols
In Vivo Human Clinical Trial for Glycemic and Lipid Control
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center clinical trial.
-
Participants: Subjects with type 2 diabetes.
-
Intervention: Oral administration of D-Tagatose (e.g., 15 g three times daily) or placebo, taken with meals.
-
Duration: 10 months.
-
Primary Outcome Measures: Change in HbA1c from baseline.
-
Secondary Outcome Measures: Changes in fasting blood glucose, insulin (B600854) levels, lipid profile (total cholesterol, LDL, HDL, triglycerides), and Body Mass Index (BMI).
-
Methodology:
-
Screening and recruitment of eligible participants based on inclusion/exclusion criteria.
-
Randomization to either the D-Tagatose or placebo group.
-
Baseline measurements of all outcome parameters.
-
Dispensing of the investigational product (D-Tagatose or placebo) with instructions for administration.
-
Follow-up visits at regular intervals (e.g., every 2 months) for assessment of outcome measures and monitoring of adverse events.
-
Blood samples are collected after an overnight fast for analysis of glucose, insulin, and lipids using standard laboratory procedures. HbA1c is measured using high-performance liquid chromatography (HPLC).
-
Statistical analysis is performed to compare the changes in outcome measures between the two groups.
-
In Vitro Fermentation by Human Fecal Microbiota
-
Objective: To assess the fermentation of D-Tagatose by human gut bacteria and the production of SCFAs.
-
Materials:
-
Fresh fecal samples from healthy human donors.
-
Anaerobic culture medium.
-
D-Tagatose substrate.
-
Gas chromatography (GC) system for SCFA analysis.
-
-
Methodology:
-
Prepare a fecal slurry by homogenizing fresh fecal samples in a buffered medium under anaerobic conditions.
-
Inoculate anaerobic culture tubes containing the culture medium with the fecal slurry.
-
Add D-Tagatose to the experimental tubes at a defined concentration. Control tubes will not contain the substrate.
-
Incubate the tubes under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).
-
At the end of the incubation, terminate the fermentation by adding a stopping reagent (e.g., acid).
-
Centrifuge the samples to pellet the bacterial cells and debris.
-
Analyze the supernatant for SCFA (acetate, propionate, butyrate) concentrations using gas chromatography (GC) with a flame ionization detector (FID). An internal standard is used for quantification.
-
Conclusion
D-Tagatose exerts its metabolic effects through a combination of mechanisms including limited intestinal absorption, unique hepatic metabolism, modulation of glycogen synthesis and breakdown, and fermentation by the gut microbiota into beneficial SCFAs. The collective evidence from preclinical and clinical studies suggests that D-Tagatose holds promise as a functional food ingredient and a potential therapeutic agent for the management of metabolic diseases. Further research is warranted to fully elucidate the long-term effects and the intricate molecular pathways involved in its mechanism of action, particularly concerning its impact on hepatic lipogenesis and the complex interplay with the gut microbiome. This guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge and to design future investigations into the therapeutic potential of D-Tagatose.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in Biological Production of D-Tagatose: A Comprehensive Overview [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchers.uss.cl [researchers.uss.cl]
- 7. Effects of oral D-tagatose, a stereoisomer of D-fructose, on liver metabolism in man as examined by 31P-magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. D-Tagatose: Potential as a Versatile Low-Calorie Sweetener for Managing Blood Glucose_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of D-tagatose on liver weight and glycogen content of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Effects of Three Low-Doses of D-Tagatose on Glycemic Control Over Six " by Mark Ensor, Jarrod Williams et al. [uknowledge.uky.edu]
- 15. researchgate.net [researchgate.net]
- 16. In vitro fermentation pattern of D-tagatose is affected by adaptation of the microbiota from the gastrointestinal tract of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Tagatose metabolic fate and bioavailability in vivo
An In-Depth Technical Guide to the Metabolic Fate and Bioavailability of D-Tagatose (B3328093) In Vivo
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
D-tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose, that has garnered significant interest as a low-calorie bulk sweetener and functional food ingredient.[1][2] With approximately 92% the sweetness of sucrose (B13894) but only one-third of the calories, its physiological and metabolic properties make it a compelling subject for research in nutrition, metabolic diseases, and drug development.[3][4] This technical guide provides a comprehensive overview of the in vivo bioavailability, metabolic pathways, and key physiological effects of D-tagatose, supported by quantitative data, detailed experimental protocols, and pathway visualizations. A key characteristic of D-tagatose is its dual metabolic fate: a small fraction is absorbed and metabolized in the liver, while the majority passes to the large intestine where it is fermented by the gut microbiota, exerting prebiotic effects.[5][6]
Bioavailability and Absorption
The bioavailability of D-tagatose is notably low, a primary factor contributing to its reduced caloric value.
Small Intestinal Absorption
Following oral ingestion, only a small portion of D-tagatose, estimated to be between 15% and 25%, is absorbed in the small intestine.[3][4][5][6][7][8] Studies in pigs have demonstrated a small intestinal digestibility of approximately 25.8%.[9] The mechanism for this absorption is believed to be mediated by the glucose transporter type 5 (GLUT5), which is also responsible for fructose (B13574) transport.[10] It does not appear to be transported via the sodium-dependent glucose cotransporter 1 (SGLT1).[10] In contrast to the low absorption rates typically observed, one study involving patients with an ileostomy reported absorption as high as 80%, though this finding is an outlier.[11]
Colonic Passage
The majority of ingested D-tagatose, approximately 75-85%, is not absorbed in the small intestine and therefore transits to the large intestine.[6][12] This unabsorbed fraction becomes a substrate for microbial fermentation, which is central to its prebiotic properties and some of its systemic health effects.
Table 1: Quantitative Bioavailability of D-Tagatose In Vivo
| Species | Method | Absorption / Digestibility Rate | Citation(s) |
| Human | General Estimate | 15-25% | [3][4][5][6][7] |
| Human | Urinary excretion of L-rhamnose (analogue) | Estimated not to exceed 20% | [11] |
| Pig | Analysis of gastrointestinal contents | 25.8% (distal small intestine) | [9] |
| Boar | Portal vein cannulation | 26-28% of ingested dose | [11] |
| Rat (germ-free) | 14C-labeled D-tagatose expiration | 20-23% | [11] |
Metabolic Fate
D-tagatose undergoes two distinct metabolic processes depending on its location in the gastrointestinal tract.
Hepatic Metabolism (Absorbed Fraction)
The absorbed portion of D-tagatose is transported to the liver for metabolism in a pathway analogous to that of fructose, though it is metabolized more slowly.[5][7][8]
-
Phosphorylation: Upon entering hepatocytes, D-tagatose is phosphorylated by fructokinase to form D-tagatose-1-phosphate (T1P).[8][13]
-
Cleavage: T1P is subsequently cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde.[8][11] These three-carbon intermediates then enter the glycolytic pathway.
-
Metabolic Consequences: The slower rate of T1P degradation compared to its fructose equivalent can lead to its accumulation.[7][13] This accumulation may cause a transient trapping of intracellular phosphate and a corresponding reduction in adenosine (B11128) triphosphate (ATP) levels by approximately 12%.[13] This process can also increase purine (B94841) nucleotide degradation, leading to a temporary increase in serum uric acid concentration.[7][13] Furthermore, the buildup of T1P has been shown to stimulate glucokinase and glycogen (B147801) synthase while inhibiting glycogen phosphorylase, promoting hepatic glycogen synthesis and storage.[8][14][15]
Colonic Fermentation (Unabsorbed Fraction)
The unabsorbed D-tagatose acts as a fermentable substrate for the colonic microbiota, giving it prebiotic properties.[5][12][16]
-
Fermentation Products: Gut bacteria ferment D-tagatose into short-chain fatty acids (SCFAs), primarily butyrate (B1204436), but also propionate (B1217596) and acetate.[9][12] Increased butyrate production is a notable outcome, which serves as a primary energy source for colonocytes and has various health benefits.[16]
-
Microbiota Modulation: This fermentation process selectively stimulates the growth of beneficial bacteria, such as Lactobacillus and Bifidobacterium species, while potentially inhibiting pathogenic bacteria.[4][6][12] Studies have shown that only specific enteric bacteria, such as Enterococcus and Lactobacillus strains, are capable of fermenting D-tagatose.
Table 2: Key Metabolites and Physiological Effects of D-Tagatose
| Metabolite | Location of Formation | Primary Physiological Effect(s) | Citation(s) |
| D-Tagatose-1-Phosphate (T1P) | Liver (Hepatocytes) | Accumulates due to slow metabolism; promotes glycogen synthesis; transiently reduces ATP. | [8][13][14] |
| Short-Chain Fatty Acids (SCFAs) | Large Intestine (Colon) | Provide energy for colonocytes (especially butyrate); modulate gut environment; systemic signaling. | [9][12][16][17] |
| Uric Acid | Systemic (from liver metabolism) | Transiently increases in serum following acute high-dose intake. | [7][13] |
Key Physiological Impacts
The unique metabolic fate of D-tagatose results in several significant physiological effects, particularly concerning glycemic control.
Glycemic Control
D-tagatose has a very low glycemic index of 3.[2][18] It has been shown to blunt the postprandial rise in blood glucose when consumed with carbohydrates and can lower hemoglobin A1c (HbA1c) levels in individuals with type 2 diabetes.[19][20][21] The mechanisms behind this effect are multifaceted:
-
Inhibition of Disaccharidases: D-tagatose can inhibit intestinal enzymes like sucrase and maltase, slowing the digestion of other dietary carbohydrates.[8][20]
-
Hepatic Glycogen Storage: As described previously, it promotes the conversion of glucose to glycogen in the liver.[8][14]
-
Gut Hormone Stimulation: Some evidence suggests D-tagatose may increase the release of gut peptides like glucagon-like peptide-1 (GLP-1).[7][20]
Lipid Metabolism
The effects on lipid metabolism are still under investigation. Some clinical trials have shown that D-tagatose can reduce total and LDL-cholesterol.[19][22] However, one study in rats found that D-tagatose, unlike other rare sugars, increased the activity of hepatic lipogenic enzymes.[23]
Gastrointestinal Tolerability
Due to the large unabsorbed fraction, D-tagatose is osmotically active in the large intestine. Excessive consumption, particularly single doses above 30 grams, can lead to gastrointestinal side effects such as flatulence, nausea, and diarrhea.[7][19]
Table 3: Summary of Clinical Findings on D-Tagatose's Physiological Effects
| Parameter | Effect | Effective Dose | Population | Citation(s) |
| Hemoglobin A1c (HbA1c) | Statistically significant reduction | 5 g, three times daily | Type 2 Diabetes Patients | [19][20] |
| Postprandial Glucose | Blunts increase after oral glucose intake | N/A | Healthy & Diabetic Subjects | [6][20][21] |
| Fasting Blood Glucose | Reduction | 15 g, three times daily | Type 2 Diabetes Patients | [19] |
| Total & LDL Cholesterol | Reduction | 15 g, three times daily | Type 2 Diabetes Patients | [19] |
| Gastrointestinal Symptoms | Mild to moderate (flatulence, nausea, diarrhea) | > 30 g (single dose) | Healthy Subjects | [7][19] |
Experimental Protocols and Methodologies
A variety of in vivo models and techniques have been employed to elucidate the metabolic fate of D-tagatose.
In Vivo Metabolic Tracing using Stable Isotopes (Murine Model)
This protocol allows for the quantitative tracing of D-tagatose through metabolic pathways.[5]
-
Animal Model: C57BL/6 mice, commonly used for metabolic studies.
-
Acclimatization & Fasting: Animals are acclimatized and then fasted for 4-8 hours to reduce levels of endogenous substrates.
-
Infusion Protocol:
-
Anesthetize the mouse (e.g., isoflurane).
-
Administer a bolus intraperitoneal injection of D-Tagatose-¹³C-1 (e.g., 0.2-0.5 mg/g body weight) to rapidly enrich metabolic pools.
-
Immediately follow with a continuous tail vein infusion of D-Tagatose-¹³C-1 (e.g., 0.01-0.02 mg/g/min) for 30-120 minutes to maintain a steady-state concentration.
-
-
Sample Collection: At defined time points, collect blood and rapidly freeze tissues (e.g., liver, intestine) in liquid nitrogen to quench metabolic activity.
-
Analysis: Extract metabolites and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the incorporation of ¹³C into downstream metabolites, allowing for metabolic flux analysis.
Assessing Hepatic Metabolism in Humans (³¹P-MRS)
This non-invasive technique was used to monitor real-time changes in hepatic phosphate-containing metabolites.[13]
-
Subjects: 5 healthy male volunteers.
-
Protocol: Subjects were administered a 30 g oral dose of D-tagatose.
-
Measurement: ³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS) was used to measure liver concentrations of D-tagatose-1-phosphate, ATP, and inorganic phosphate (Pi) over time.
-
Ancillary Measures: Blood and urine were collected concurrently to measure changes in serum uric acid.
Determining Digestibility in Pigs
This model provides direct measurement of nutrient absorption in different segments of the gastrointestinal tract.[9]
-
Subjects: Two groups of eight pigs.
-
Diets: One group received a control diet with 15% sucrose; the test group had 10% of the diet replaced with D-tagatose.
-
Duration: Pigs were fed the diets for 18 days.
-
Sample Collection: After 18 days, animals were euthanized, and the contents of the stomach, small intestine (sectioned), cecum, and colon were collected for analysis of D-tagatose, SCFAs, and other nutrients.
Conclusion
The in vivo metabolic profile of D-tagatose is well-defined by its limited small intestinal absorption and subsequent dual metabolic fate. The absorbed fraction influences hepatic glycogen metabolism, while the larger, unabsorbed fraction undergoes colonic fermentation, producing beneficial SCFAs and modulating the gut microbiota. These characteristics underpin its low-calorie nature and its significant potential for glycemic control, positioning D-tagatose as a valuable ingredient for functional foods and a promising molecule for therapeutic applications in metabolic health. Further research should continue to explore its long-term effects on lipid metabolism and the gut microbiome to fully realize its potential in clinical and nutritional settings.
References
- 1. Impact of artificial sweeteners and rare sugars on the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tagatose Study [reading.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Biological Production of D-Tagatose: A Comprehensive Overview [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. prebioticassociation.org [prebioticassociation.org]
- 7. foodstandards.gov.au [foodstandards.gov.au]
- 8. tandfonline.com [tandfonline.com]
- 9. D-tagatose has low small intestinal digestibility but high large intestinal fermentability in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-TAGATOSE [inchem.org]
- 12. Exploring Fermented D-Tagatose Products in Food and Health Industries-Viablife Biotech [viablife.com]
- 13. Effects of oral D-tagatose, a stereoisomer of D-fructose, on liver metabolism in man as examined by 31P-magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Characteristics and significance of D-tagatose-induced liver enlargement in rats: An interpretative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. What is D-tagatose used for? [synapse.patsnap.com]
- 18. perfectketo.com [perfectketo.com]
- 19. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. D-Tagatose: Potential as a Versatile Low-Calorie Sweetener for Managing Blood Glucose_Chemicalbook [chemicalbook.com]
- 21. longdom.org [longdom.org]
- 22. Frontiers | D-Tagatose Feeding Reduces the Risk of Sugar-Induced Exacerbation of Myocardial I/R Injury When Compared to Its Isomer Fructose [frontiersin.org]
- 23. Rare sugars, d-allulose, d-tagatose and d-sorbose, differently modulate lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Microbial Production of D-Tagatose: A Technical Guide to Natural Sources and Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tagatose, a rare hexoketose monosaccharide, has garnered significant industrial interest as a low-calorie, functional sweetener with prebiotic properties and a glycemic index near zero.[1] Its natural occurrence is limited, making microbial biosynthesis a critical avenue for large-scale, cost-effective production. This technical guide provides a comprehensive overview of the natural sources of D-Tagatose and delves into the intricate biosynthetic pathways employed by various microorganisms. We present a detailed examination of the key enzymes, particularly L-arabinose isomerase, and explore the metabolic engineering strategies used to enhance production yields. This document serves as a resource for researchers and professionals in the field, offering structured data, detailed experimental protocols, and visual representations of the core biological processes involved in the microbial synthesis of D-Tagatose.
Natural Occurrence of D-Tagatose
D-Tagatose is found in nature, albeit in minute quantities. Its primary natural sources include:
-
Heated Dairy Products: The processing of milk and dairy products can lead to the formation of D-Tagatose.[2]
-
Fruits: Certain fruits have been identified to contain trace amounts of this rare sugar.
-
Sterculia setigera Gum: The gum of this tropical evergreen tree is a known natural source of D-Tagatose.[3]
Due to these low concentrations, direct extraction from natural sources is not commercially viable, necessitating the development of robust biotechnological production methods.
Microbial Biosynthesis of D-Tagatose
The microbial production of D-Tagatose primarily relies on the enzymatic isomerization of readily available substrates. Several biosynthetic pathways have been elucidated and engineered in a variety of microorganisms.
The L-Arabinose Isomerase (L-AI) Pathway from D-Galactose
The most extensively studied and commercially promising route for D-Tagatose production is the isomerization of D-galactose, catalyzed by the enzyme L-arabinose isomerase (L-AI, EC 5.3.1.4).[4] L-AI naturally catalyzes the reversible isomerization of L-arabinose to L-ribulose. However, due to substrate promiscuity, it can efficiently convert D-galactose to D-Tagatose.
A wide range of bacteria, including both mesophilic and thermophilic species, are known to produce L-arabinose isomerase. Thermostable L-AIs are particularly sought after for industrial applications due to their operational stability at higher temperatures, which can increase reaction rates and reduce microbial contamination.
dot
References
- 1. Novel High-Yield Bioprocess Production for a Rare Natural Sugar | Tufts Office of the Vice Provost for Research [viceprovost.tufts.edu]
- 2. Characterization of an L-arabinose isomerase from Bacillus coagulans NL01 and its application for D-tagatose production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Thermostable l-Arabinose (d-Galactose) Isomerase from the Hyperthermophilic Eubacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current studies on biological tagatose production using L-arabinose isomerase: a review and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Analysis and Stereochemistry of D-Tagatose
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the structural and stereochemical properties of D-Tagatose (B3328093), a naturally occurring rare ketohexose. It details the analytical techniques used for its characterization, presents relevant physicochemical data, and outlines key experimental protocols. This guide is intended to serve as a resource for professionals in research and development who are exploring the applications of D-Tagatose in food science, pharmaceuticals, and biotechnology.
Introduction to D-Tagatose
D-Tagatose is a low-calorie functional sweetener with approximately 92% the sweetness of sucrose (B13894) but only about one-third of the calories.[1][2] Its scientific name, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is D-lyxo-hexulose.[3] First discovered in 1897, D-Tagatose is found in small quantities in various natural sources, including the gum of the Sterculia setigera tree, as well as in heated milk and dairy products.[3][4] Due to its favorable properties, such as a low glycemic index, prebiotic effects, and being non-cariogenic, it has garnered significant interest as a sugar substitute.[5][6][7] The Food and Drug Administration (FDA) has recognized D-Tagatose as Generally Recognized as Safe (GRAS).[3]
Chemical Structure and Stereochemistry
D-Tagatose is a monosaccharide with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol .[1] As a ketohexose, it possesses a ketone functional group at the C2 position. Its structure is closely related to other common hexoses; it is a C-4 epimer of D-fructose, an isomer of D-galactose, and the C-3 diastereoisomer of D-sorbose.[1]
Fischer Projection and D/L Configuration
The "D" designation in D-Tagatose refers to its absolute configuration. In a Fischer projection, the stereochemistry is determined by the orientation of the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5 in this case). For D-sugars, this hydroxyl group points to the right.[8][9] This structural convention is crucial for understanding its relationship to the vast family of naturally occurring D-sugars.[8]
Ring Structures and Mutarotation
In solution, D-Tagatose exists in equilibrium between its open-chain (acyclic) form and several cyclic forms through a process called mutarotation.[2] These cyclic structures include five-membered rings (furanoses) and six-membered rings (pyranoses), each of which can exist as α and β anomers.[2] The five distinct structures in equilibrium are:
-
α-D-tagatopyranose
-
β-D-tagatopyranose
-
α-D-tagatofuranose
-
β-D-tagatofuranose
-
Acyclic (open-chain) D-Tagatose
X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies have confirmed that the α-D-tagatopyranose form is the predominant structure, adopting a stable ⁵C₂ chair conformation due to the anomeric effect.[10]
Caption: Stereochemical relationship of D-Tagatose to other hexoses.
Physicochemical Properties
The physical and chemical characteristics of D-Tagatose make it a versatile ingredient in various applications. It is a white, odorless, crystalline solid with high solubility.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | [1][3] |
| Molecular Weight | 180.16 g/mol | [1][11] |
| CAS Number | 87-81-0 | [3][11] |
| Melting Point | 133-135 °C | [3][11] |
| Solubility in Water | 58% (w/w) at 21 °C | [3] |
| Sweetness (vs. Sucrose) | 92% | [1][3] |
| Caloric Value | ~1.5 kcal/g | [1][7] |
| Glycemic Index | 3 | [7] |
| Specific Rotation [α]D²⁵ | -5° (c=1 in water) | [4] |
Techniques for Structural Analysis
The definitive structure and stereochemistry of D-Tagatose have been elucidated using a combination of advanced analytical techniques.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in a crystalline solid. Studies on D-tagatose derivatives have confirmed its absolute configuration and the predominant ring conformation. For instance, the crystal structure of α-D-tagatopyranose derivatives reveals a ⁵C₂ chair conformation.[10] While specific crystallographic data for pure D-Tagatose is less commonly cited, studies on related enzyme-ligand complexes provide valuable structural insights. For example, the crystallization of D-tagatose 3-epimerase from Pseudomonas cichorii was achieved, and its crystals belong to the monoclinic space group P2₁ with specific unit-cell parameters.[12]
| Crystal System | Space Group | Unit-cell Parameters | Reference |
| Monoclinic | P2₁ | a=76.80 Å, b=94.92 Å, c=91.73 Å, β=102.82° | [12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution.[13][14] Complete assignment of ¹H and ¹³C NMR spectra is essential for structural elucidation.[15] This is typically achieved using a suite of 2D NMR experiments:
-
COSY (Correlated Spectroscopy): Identifies proton-proton couplings within a spin system.
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single monosaccharide residue.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for identifying glycosidic linkages.[15]
Table of Representative ¹H NMR Spectral Data for D-Tagatose in H₂O
| Signal | Chemical Shift (ppm) |
| A | 5.35 |
| B | 4.64 |
| C | 4.49 |
| D | 4.46 |
| E | 4.41 |
| F | 3.70 |
| G | 3.61 |
| J | 3.55 |
| K | 3.40 |
| (Note: Data sourced from ChemicalBook, specific assignments depend on the dominant anomer in solution)[16] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[15] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS) are commonly employed for monosaccharide analysis, often after derivatization to increase volatility.[17][18]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of D-Tagatose would show characteristic broad absorptions for hydroxyl (-OH) groups and a sharp absorption for the carbonyl (C=O) group of the ketone.[11]
Experimental Protocols
Detailed and validated protocols are essential for the accurate analysis of monosaccharides like D-Tagatose.
Protocol: Monosaccharide Composition Analysis by HPLC
This protocol outlines a general method for quantifying monosaccharides in a sample after hydrolysis and fluorescent labeling.
-
Objective: To determine the identity and quantity of constituent monosaccharides in a glycoprotein (B1211001) or polysaccharide sample.
-
Principle: The sample is first hydrolyzed to break glycosidic bonds and release individual monosaccharides. The free sugars are then derivatized with a fluorescent tag (e.g., 4-aminobenzoic acid ethyl ester) to enhance detection sensitivity. The labeled monosaccharides are separated and quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a fluorescence detector.[19]
-
Methodology:
-
Hydrolysis: The sample is hydrolyzed using an acid such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄) under controlled temperature and time to release the monosaccharides while minimizing degradation.[17]
-
Derivatization: The dried hydrolysate is reconstituted and mixed with a labeling reagent (e.g., PMP or ABEE) and a reducing agent. The reaction is carried out at an elevated temperature to ensure complete derivatization of the reducing terminus of the sugars.[17][19]
-
HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a C18 column. Separation is achieved using a gradient of an aqueous buffer and an organic solvent like acetonitrile.[17]
-
Detection & Quantification: A fluorescence detector is used to monitor the elution of the labeled monosaccharides. Identification is based on retention time comparison with authentic standards, and quantification is performed by integrating the peak areas and comparing them to a calibration curve generated from the standards.[19]
-
Protocol: Determination of Absolute Configuration by GC-MS
-
Objective: To determine if a sugar is in the D- or L- configuration.
-
Principle: The absolute configuration of a sugar can be determined by derivatizing it with a chiral agent, which creates diastereomers that can be separated by chromatography on a non-chiral column. Gas chromatography is often used for this purpose.[18]
-
Methodology:
-
Derivatization: The isolated monosaccharide is reacted with a chiral derivatizing agent, such as a chiral thiol (e.g., 1-phenylethanethiol), to form diastereomeric dithioacetals.[18]
-
Acetylation/Silylation: The remaining hydroxyl groups are then acetylated or silylated to increase the volatility of the derivative for GC analysis.[18]
-
GC-MS Analysis: The resulting diastereomeric derivatives are separated on a standard, non-chiral GC column. The elution order of the D- and L- derivatives will be different and can be identified by comparing to standards prepared from pure D- and L-sugars. Mass spectrometry is used for detection and confirmation of the derivative's identity.[18]
-
Caption: Workflow for monosaccharide composition analysis by HPLC.
Biological Pathways and Metabolism
Understanding the metabolic fate of D-Tagatose is crucial for its application in food and drug development.
Hepatic Metabolism
Only about 15-20% of ingested D-Tagatose is absorbed in the small intestine.[20] The absorbed portion is metabolized in the liver in a pathway similar to that of fructose.[6]
-
Phosphorylation: Fructokinase phosphorylates D-Tagatose to form D-tagatose-1-phosphate (T1P).[3]
-
Cleavage: Aldolase then cleaves T1P into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, both of which are intermediates that can enter the glycolysis pathway.[3]
The accumulation of T1P in the liver can influence glucose metabolism by stimulating glucokinase activity, which increases the conversion of glucose to glucose-6-phosphate.[3][6]
Caption: Hepatic metabolism pathway of D-Tagatose.
Biosynthesis
Industrially, D-Tagatose is primarily produced via the isomerization of D-galactose, which is typically derived from the hydrolysis of lactose.[21] This isomerization can be achieved chemically under alkaline conditions or, more commonly, using an enzyme such as L-arabinose isomerase.[6][21] More recent research focuses on developing efficient biosynthetic pathways in microorganisms like E. coli to produce D-Tagatose from inexpensive feedstocks like glucose.[5][22]
Conclusion
D-Tagatose is a ketohexose with a well-defined stereochemistry and structure that contributes to its unique physicochemical and biological properties. Its structural characterization relies on a combination of powerful analytical techniques, including X-ray crystallography, multi-dimensional NMR spectroscopy, and mass spectrometry. Standardized experimental protocols for monosaccharide analysis are critical for quality control and research applications. As interest in low-calorie sweeteners and functional food ingredients grows, a thorough understanding of the structural and chemical nature of D-Tagatose will continue to be essential for researchers and developers in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. D-Tagatose [drugfuture.com]
- 5. Bioproduction of D-Tagatose in Escherichia coli by Harnessing the Reverse Leloir Pathway [dash.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. bonumose.com [bonumose.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. D-Tagatose | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Purification, crystallization and preliminary X-ray diffraction studies of d-tagatose 3-epimerase from Pseudomonas cichorii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Principles of Structural Analysis and Sequencing of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. D-tagatose(87-81-0) 1H NMR [m.chemicalbook.com]
- 17. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 18. Determination of the absolute configuration of sugar residues using gas chromatography. Method with potential for elimination of references - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Monosaccharide Composition Analysis : Shimadzu (Europe) [shimadzu.eu]
- 20. dash.harvard.edu [dash.harvard.edu]
- 21. fao.org [fao.org]
- 22. pubs.acs.org [pubs.acs.org]
D-Tagatose as a Prebiotic: A Technical Guide to its Impact on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tagatose, a naturally occurring monosaccharide and stereoisomer of D-fructose, is emerging as a significant prebiotic agent with profound effects on the gut microbiota and host health. With approximately 80-85% of ingested D-tagatose escaping absorption in the small intestine, it becomes a fermentable substrate for the colonic microbiome.[1][2] This technical guide synthesizes the current scientific understanding of D-tagatose's prebiotic activity, detailing its impact on microbial composition, the production of beneficial metabolites, and the underlying molecular mechanisms. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mode of action.
Introduction
The role of the gut microbiota in human health and disease is an area of intense research. Prebiotics, non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, are a key strategy for modulating the gut microbiome. D-Tagatose, a low-calorie sweetener, has demonstrated significant prebiotic potential.[3] Its limited absorption in the upper gastrointestinal tract allows it to reach the colon largely intact, where it is fermented by resident bacteria.[4][5] This fermentation process leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits, and a selective modulation of the gut microbial community.[5][6] This guide provides a comprehensive overview of the scientific evidence supporting the prebiotic effects of D-tagatose.
Prebiotic Effects of D-Tagatose on Gut Microbiota Composition
In vitro and in vivo studies have consistently demonstrated the ability of D-tagatose to modulate the composition of the gut microbiota, favoring the proliferation of beneficial bacteria.
Stimulation of Beneficial Bacteria
Clinical and preclinical studies have shown that D-tagatose consumption leads to an increase in the abundance of beneficial bacteria, particularly Lactobacillus species.[3][4] In-vitro studies have demonstrated that D-tagatose enhances the growth of Lactobacillus casei and Lactobacillus rhamnosus.[1] One study found that D-tagatose feeding in mice restored the changes in gut microbiota caused by constipation, bringing the levels of Bacteroidetes and Proteobacteria closer to that of the control group.[7]
Inhibition of Potentially Harmful Bacteria
Beyond promoting beneficial bacteria, D-tagatose has also been shown to inhibit the growth of potentially harmful microorganisms. In vitro experiments have demonstrated its inhibitory effect on the growth of Staphylococcus aureus, Listeria monocytogenes, Vibrio parahaemolyticus, Salmonella Typhimurium, and Pseudomonas fluorescens.[8]
Impact of D-Tagatose on Gut Microbiota Metabolism: Short-Chain Fatty Acid (SCFA) Production
The fermentation of D-tagatose by the colonic microbiota results in the production of SCFAs, primarily butyrate (B1204436), propionate (B1217596), and acetate.[9][10] These metabolites play a crucial role in maintaining gut health and have systemic effects.
Increased Butyrate Production
A hallmark of D-tagatose fermentation is the significant increase in butyrate production.[3][4][6] Butyrate is the preferred energy source for colonocytes and has been shown to have anti-inflammatory and anti-carcinogenic properties.[1] Studies in healthy adults have shown that daily consumption of D-tagatose can lead to increased butyrate production.[1][4]
Production of Other SCFAs
In addition to butyrate, the fermentation of D-tagatose also yields acetate, propionate, valerate (B167501), and caproate.[9][10] Supplementation with tagatose has been shown to increase propionate production in adults with type 2 diabetes.[1] The specific profile of SCFA production can be influenced by the adaptation of the gut microbiota to D-tagatose.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of D-tagatose on gut microbiota and SCFA production.
Table 1: Effect of D-Tagatose on Gut Microbiota Composition
| Study Type | Subjects | D-Tagatose Dosage | Duration | Key Findings | Reference |
| In vivo (Human) | Healthy men and women | 7.5g or 12.5g daily | 2 weeks | Increased fecal lactobacilli in men. | [4] |
| In vitro | Human fecal slurries | Not specified | Not specified | Increased Lactobacillus numbers. | [4] |
| In vivo (Mice) | Loperamide-induced constipated Kunming mice | Not specified | Not specified | Restored levels of Bacteroidetes and increased Proteobacteria. | [7] |
| In vitro | Pure cultures | Not specified | Not specified | Inhibited growth of S. aureus, L. monocytogenes, V. parahaemolyticus, S. Typhimurium, P. fluorescens. Promoted growth of L. casei. | [8] |
Table 2: Effect of D-Tagatose on Short-Chain Fatty Acid (SCFA) Production
| Study Type | Subjects/Model | D-Tagatose Dosage | Duration | Key Findings | Reference |
| In vivo (Human) | Healthy adults | 7.5g or 12.5g daily | Not specified | Increased butyrate production. | [1][4] |
| In vivo (Human) | Adults with Type 2 Diabetes | Not specified | Not specified | Increased propionate production. | [1] |
| In vitro | Human fecal slurries | Not specified | Not specified | Increased butyrate production. | [4] |
| In vitro (Pig model) | Intestinal contents from pigs | Diet with 100g/kg D-tagatose | 18 days | Increased production of formate, acetate, propionate, butyrate, valerate, and caproate. Higher butyric and valeric acid production in adapted pigs. | [9][10] |
| In vivo (Pigs) | Pigs | Diet with 100g/kg D-tagatose | 18 days | Increased concentrations of propionate, butyrate, and valerate in the cecum and proximal colon. | [11] |
Experimental Protocols
In Vivo Human Study of D-Tagatose on Fecal Microbiota and SCFA Production
-
Study Design: A randomized, placebo-controlled, double-blind, five-way cross-over study.
-
Subjects: 12 healthy men and 18 healthy women.
-
Intervention: Subjects consumed 30g of raspberry jam containing one of the following for 2 weeks: 7.5g D-tagatose, 12.5g D-tagatose, 7.8g fructo-oligosaccharides (positive control), 7.6g D-tagatose + 7.5g fructo-oligosaccharides, or 15.1g sucrose (B13894) (negative control).
-
Sample Collection and Analysis: Fecal samples were collected at the end of each treatment period. Fecal microbiota was analyzed, and SCFA concentrations were measured.
-
Reference: [4]
In Vitro Fermentation of D-Tagatose with Pig Intestinal Contents
-
Animal Model: Two groups of eight pigs were fed either a control diet (150 g/kg sucrose) or a diet where 100 g/kg of sucrose was replaced by D-tagatose for 18 days.
-
Sample Collection: After 18 days, the pigs were euthanized, and the gastrointestinal contents from the stomach, small intestine, cecum, and colon were collected.
-
In Vitro Fermentation: The collected intestinal contents were used for in vitro fermentation experiments to investigate the degradation of D-tagatose and the formation of fermentation products.
-
Analysis: The production of formate, acetate, propionate, butyrate, valerate, caproate, heptanoate, hydrogen, and methane (B114726) was measured.
Evaluation of D-Tagatose on Loperamide-Induced Constipation in Mice
-
Animal Model: Kunming mice with constipation induced by loperamide.
-
Intervention: Mice were administered D-tagatose.
-
Assessments:
-
Gastrointestinal Transit Experiment: Measured the rate of passage of a marker through the gastrointestinal tract.
-
Defecation Experiment: Monitored fecal number and weight.
-
Biochemical Indicators: Serum levels of acetylcholine (B1216132) (Ach), substance P (SP), and nitric oxide (NO) were measured.
-
Gut Microbiota Analysis: 16S rRNA gene sequencing of fecal samples was performed to analyze changes in the gut microbiota composition.
-
-
Reference: [12]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of D-Tagatose in Improving Glycemic Control
The fermentation of D-tagatose in the colon and the subsequent production of SCFAs are hypothesized to improve glycemic control through the stimulation of GLP-1 secretion.
Caption: Proposed pathway for D-Tagatose's effect on glycemic control.
Experimental Workflow for Investigating D-Tagatose's Prebiotic Effects in Humans
The following diagram illustrates a typical workflow for a human clinical trial investigating the prebiotic effects of D-tagatose.
Caption: Human clinical trial workflow for D-Tagatose prebiotic effects.
D-Tagatose's Potential Role in Alleviating Constipation
Research suggests D-tagatose can alleviate constipation by modulating gut microbiota and neurotransmitter levels.
Caption: D-Tagatose's mechanism in alleviating constipation.
Conclusion
D-Tagatose exhibits strong prebiotic properties, primarily through its selective fermentation in the colon. This leads to a favorable modulation of the gut microbiota, characterized by an increase in beneficial bacteria such as Lactobacillus and a significant production of health-promoting SCFAs, particularly butyrate. The available evidence from in vitro, animal, and human studies supports its role as a functional food ingredient with the potential to improve gut health. Further research, particularly long-term clinical trials, is warranted to fully elucidate the systemic health benefits of D-tagatose consumption and to establish optimal dosages for different populations and health outcomes. Its ability to positively influence the gut microbiome makes D-tagatose a compelling candidate for inclusion in functional foods and as a potential therapeutic agent in the management of gut-related disorders.
References
- 1. prebioticassociation.org [prebioticassociation.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. bonumose.com [bonumose.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What is D-tagatose used for? [synapse.patsnap.com]
- 6. Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway [mdpi.com]
- 7. The Constipation-Relieving Property of d-Tagatose by Modulating the Composition of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro fermentation pattern of D-tagatose is affected by adaptation of the microbiota from the gastrointestinal tract of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro fermentation pattern of D-tagatose is affected by adaptation of the microbiota from the gastrointestinal tract of pigs - Intelligent Sugars [intelligentsugar.info]
- 11. D-tagatose has low small intestinal digestibility but high large intestinal fermentability in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Constipation-Relieving Property of d-Tagatose by Modulating the Composition of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Tagatose and its Hypoglycemic Effects: A Technical Guide
Introduction
D-Tagatose, a naturally occurring ketohexose and an epimer of D-fructose, has garnered significant attention within the scientific community for its potential as a low-calorie sweetener with notable anti-hyperglycemic properties.[1] This technical guide provides an in-depth overview of the hypoglycemic effects of D-Tagatose consumption, consolidating quantitative data from key clinical trials, detailing experimental protocols, and visualizing the underlying physiological mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders and novel therapeutic agents.
Quantitative Effects on Glycemic Control
Numerous studies have demonstrated the efficacy of D-Tagatose in improving glycemic control in both healthy individuals and those with type 2 diabetes. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of D-Tagatose on Hemoglobin A1c (HbA1c) in Subjects with Type 2 Diabetes
| Study | Dosage of D-Tagatose | Duration | Mean Baseline HbA1c (%) | Mean Change in HbA1c (%) | p-value vs. Placebo |
| Ensor et al. (2015)[2] | 15 g, three times a day | 10 months | Not specified | Statistically significant decrease at all post-baseline time points | <0.05 |
| Unnamed Phase III Trial | 15 g, three times a day | Not specified | Not specified | Statistically significant decrease | Not specified |
Table 2: Effect of D-Tagatose on Fasting Blood Glucose (FBG) in Subjects with Type 2 Diabetes
| Study | Dosage of D-Tagatose | Duration | Mean Baseline FBG (mg/dL) | Mean Change in FBG (mg/dL) | p-value vs. Placebo |
| Ensor et al. (2015)[2][3] | 15 g, three times a day | 6 months | Not specified | Significant decrease | <0.05 |
Table 3: Effect of D-Tagatose on Postprandial Glucose in an Oral Glucose Tolerance Test (OGTT)
| Study | Study Population | D-Tagatose Pre-treatment Dose | Glucose Load | Key Findings |
| Donner et al. (1999)[4][5] | Type 2 Diabetes | 10 g, 20 g, 30 g | 75 g | Dose-dependent reduction in glucose Area Under the Curve (AUC). (p<0.05 for 10g, p<0.001 for 20g, p=0.0001 for 30g) |
| Donner et al. (1999)[4][5] | Type 2 Diabetes | 75 g | 75 g | Attenuated rise in glucose levels at 60 min (p<0.02), 120 min (p<0.01), and 180 min (p<0.02). |
| Buemann et al. (2000)[6] | Healthy Male Subjects | 30 g | Meal | Attenuated glycemic and insulinemic responses to a meal consumed 255 minutes after D-Tagatose administration. |
Experimental Protocols
A thorough understanding of the methodologies employed in clinical investigations is crucial for the critical evaluation of the findings. This section details the experimental protocols from key studies on D-Tagatose.
Oral Glucose Tolerance Test (OGTT) Protocol
The OGTT is a standard procedure to assess an individual's ability to metabolize glucose. The general protocol followed in the cited studies is as follows:
-
Patient Preparation: Participants are required to fast for at least 8-10 hours overnight prior to the test. They are instructed to maintain their normal diet and physical activity for at least three days preceding the test.[7][8]
-
Baseline Blood Sample: A fasting blood sample is collected to determine baseline glucose and insulin (B600854) levels.[[“]][10]
-
Glucose Administration: Participants ingest a standardized glucose solution, typically containing 75 grams of glucose dissolved in water, over a 5-minute period.[7][8]
-
Post-load Blood Sampling: Venous blood samples are drawn at specific intervals after glucose ingestion. Common time points include 30, 60, 90, and 120 minutes.[11] In some studies, sampling may extend to 180 minutes.[4][5]
-
Sample Handling: Blood samples for glucose measurement are collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride) and centrifuged promptly to separate plasma.[12]
Measurement of Glycemic Control Markers
-
Hemoglobin A1c (HbA1c): HbA1c levels are typically measured using high-performance liquid chromatography (HPLC), which is considered a gold-standard method.[13][14] Other methods such as immunoassays are also used. For multi-center trials, sending samples to a central laboratory is recommended to ensure consistency.[15]
-
Glucose: Plasma glucose concentrations are commonly determined using the glucose oxidase method.[16]
-
Insulin: Plasma insulin levels are typically measured by radioimmunoassay (RIA) or chemiluminescence assays.[16][17]
Mechanisms of Hypoglycemic Action
The hypoglycemic effects of D-Tagatose are attributed to several interconnected mechanisms, primarily centered around its influence on intestinal carbohydrate absorption and hepatic glucose metabolism.
Inhibition of Intestinal Disaccharidases
D-Tagatose has been shown to inhibit the activity of intestinal disaccharidases, such as sucrase and maltase.[18] This inhibition reduces the breakdown of dietary disaccharides into absorbable monosaccharides, thereby blunting the postprandial glucose spike.
Experimental Protocol: In Vitro Disaccharidase Inhibition Assay
A common method to assess the inhibitory potential of a compound on disaccharidase activity involves the following steps:
-
Enzyme Source: A preparation of intestinal brush border membrane vesicles or a cell-free extract from intestinal cell lines (e.g., Caco-2/TC7) is used as the source of disaccharidases.[19]
-
Incubation: The enzyme preparation is incubated with a specific disaccharide substrate (e.g., sucrose (B13894) for sucrase activity) in a suitable buffer at 37°C.[20]
-
Inhibitor Addition: The assay is run in the presence and absence of D-Tagatose at various concentrations.
-
Reaction Termination: The enzymatic reaction is stopped, typically by heat inactivation.[19]
-
Glucose Measurement: The amount of glucose liberated from the disaccharide is quantified using a glucose oxidase reagent or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD).[19][20] The inhibitory effect of D-Tagatose is determined by comparing the amount of glucose produced in its presence to the amount produced in its absence.
Modulation of Hepatic Glucose Metabolism
Animal studies suggest that D-Tagatose can influence hepatic glucose metabolism by promoting glycogen (B147801) storage.[21][22] This is thought to occur through the competitive inhibition of glycogen phosphorylase, the enzyme responsible for glycogenolysis (the breakdown of glycogen to glucose).[18]
Experimental Protocol: Measurement of Hepatic Glycogen Content in Animal Models
-
Animal Model: Rats are typically used and fed a diet supplemented with D-Tagatose at various concentrations for a specified period.[21][23]
-
Tissue Collection: At the end of the study period, the animals are euthanized, and liver tissue is rapidly excised and freeze-clamped in liquid nitrogen to halt metabolic activity.[24]
-
Glycogen Extraction: Glycogen is extracted from the liver tissue, often using a potassium hydroxide (B78521) digestion followed by ethanol (B145695) precipitation.
-
Glycogen Quantification: The extracted glycogen is hydrolyzed to glucose, and the resulting glucose is quantified using a colorimetric assay or an enzymatic method. The glycogen content is then expressed as a percentage of the liver weight.[21]
Potential Stimulation of GLP-1 Secretion
Some evidence suggests that D-Tagatose may stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion and suppresses glucagon (B607659) release.[6]
Experimental Protocol: Measurement of GLP-1 Levels
-
Blood Sample Collection: Blood samples are collected in tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent the rapid degradation of active GLP-1.[16][25]
-
Plasma Separation: The blood is centrifuged at a low temperature to separate the plasma.
-
GLP-1 Assay: Plasma GLP-1 concentrations are measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) that can distinguish between the active and inactive forms of GLP-1.[16]
Visualization of Experimental Workflow
Conclusion
The available evidence strongly supports the hypoglycemic effects of D-Tagatose consumption. Through mechanisms that include the inhibition of intestinal carbohydrate absorption and the modulation of hepatic glucose metabolism, D-Tagatose has demonstrated its potential to lower postprandial blood glucose, fasting blood glucose, and HbA1c levels. The detailed experimental protocols provided in this guide offer a framework for the design and execution of further research to fully elucidate the therapeutic potential of D-Tagatose in the management of type 2 diabetes and other metabolic disorders. The continued investigation into its long-term efficacy and safety is warranted to establish its role in clinical practice.
References
- 1. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-tagatose, a novel hexose: acute effects on carbohydrate tolerance in subjects with and without type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D‐tagatose, a novel hexose: acute effects on carbohydrate tolerance in subjects with and without type 2 diabetes | Scilit [scilit.com]
- 6. D-tagatose, a stereoisomer of D-fructose, increases blood uric acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Glucose tolerance test - non-pregnant: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. consensus.app [consensus.app]
- 10. mft.nhs.uk [mft.nhs.uk]
- 11. Oral glucose tolerance test: how to maximize its diagnostic value in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strict Preanalytical Oral Glucose Tolerance Test Blood Sample Handling Is Essential for Diagnosing Gestational Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycated Hemoglobin Measurement: Comparison of Three Methods Versus High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of HbA1c in multicentre diabetes trials - should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. A method for assaying intestinal brush-border sucrase in an intact intestinal preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of D-tagatose on liver weight and glycogen content of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 90-Day oral toxicity study of D-tagatose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. D-Tagatose Feeding Reduces the Risk of Sugar-Induced Exacerbation of Myocardial I/R Injury When Compared to Its Isomer Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 25. diagenics.co.uk [diagenics.co.uk]
A Technical Guide to the Solubility and Crystallization of D-Tagatose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and crystallization characteristics of D-tagatose (B3328093). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
D-Tagatose: An Introduction
D-Tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose. It is a white, crystalline, non-hygroscopic solid with a sweetness comparable to sucrose (B13894) but with significantly fewer calories.[1][2] Its unique metabolic pathway and physiological effects have garnered interest in its application as a functional food ingredient, a low-calorie sweetener, and a potential therapeutic agent.[2][3] A thorough understanding of its solubility and crystallization behavior is paramount for its purification, formulation, and application in various products.
Solubility of D-Tagatose
The solubility of D-tagatose is a critical parameter for its application in aqueous and other solvent systems. It is highly soluble in water and sparingly soluble in ethanol.
Solubility Data
The following tables summarize the available quantitative data on the solubility of D-tagatose.
Table 1: Solubility of D-Tagatose in Water
| Temperature (°C) | Solubility ( g/100 mL) | Solubility (% w/w) |
| 20 | 160[1] | - |
| 21 | - | 58[4] |
| Room Temperature | - | 58[5] |
Table 2: Solubility of D-Tagatose in Aqueous Ethanol Solutions at Various Temperatures [6]
| Ethanol Concentration (wt%) | Temperature (°C) | Solubility (mol/kg-solvent) |
| 20 | 20 | 0.527 |
| 20 | 10 | - |
| 20 | 0 | - |
| 20 | -10 | - |
| 20 | -20 | - |
| 20 | -30 | - |
| 40 | 20 | - |
| 40 | 10 | - |
| 40 | 0 | - |
| 40 | -10 | - |
| 40 | -20 | - |
| 40 | -30 | ~0.316 (estimated from 40% decrease) |
| 60 | 20 | - |
| 60 | 10 | - |
| 60 | 0 | - |
| 60 | -10 | - |
| 60 | -20 | - |
| 60 | -30 | - |
| 80 | 20 | 0.048 |
| 80 | 10 | - |
| 80 | 0 | - |
| 80 | -10 | - |
| 80 | -20 | - |
| 80 | -30 | - |
Crystallization of D-Tagatose
The crystallization of D-tagatose is a crucial step in its purification and in obtaining a stable, solid form for various applications. D-tagatose can be crystallized from aqueous solutions, and the process can be influenced by factors such as temperature, supersaturation, and the presence of impurities.
Crystallization Characteristics
-
Crystal Habit: D-tagatose typically forms white or almost white, odorless crystals.[1]
-
Polymorphism: While two concomitant polymorphs of 1-deoxy-alpha-D-tagatose have been reported to crystallize from a mixture of ethyl acetate (B1210297) and methanol, there is limited public information on the polymorphism of D-tagatose itself.
-
Influence of Impurities: The presence of other sugars, such as D-maltose, D-fructose, and D-glucose, can impact the nucleation of D-tagatose crystals. These impurities have been shown to inhibit primary nucleation while promoting secondary nucleation.[7][8]
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and for performing the crystallization of D-tagatose.
Protocol for Determining the Isothermal Equilibrium Solubility of D-Tagatose in Water
This protocol is based on the isothermal equilibrium method, a standard procedure for determining the solubility of a solid in a liquid at a constant temperature.
Materials and Equipment:
-
D-Tagatose (high purity)
-
Deionized water
-
Temperature-controlled water bath or incubator
-
Stirring plate and magnetic stir bars
-
Analytical balance
-
Sintered glass filter or syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of D-tagatose to a known volume of deionized water in a sealed container (e.g., a jacketed glass vessel or a flask placed in a water bath).
-
Place the container in the temperature-controlled bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stir bar for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid D-tagatose is essential to confirm saturation.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the stirring and allow the excess solid to settle for at least 30 minutes, while maintaining the constant temperature.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter, which is also at the experimental temperature, into a pre-weighed volumetric flask.
-
-
Quantification of D-Tagatose:
-
Determine the weight of the collected filtrate.
-
Dilute the filtrate to a known volume with deionized water.
-
Analyze the concentration of D-tagatose in the diluted sample using a calibrated HPLC-RI system. A suitable column for sugar analysis, such as an amino-based column, should be used.
-
-
Calculation of Solubility:
-
Calculate the concentration of D-tagatose in the original undiluted supernatant based on the HPLC results and the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or g/100 g of water.
-
-
Repeatability:
-
Repeat the experiment at different temperatures to obtain the solubility curve of D-tagatose.
-
Protocol for Cooling Crystallization of D-Tagatose from an Aqueous Solution
This protocol describes a method for obtaining D-tagatose crystals from an aqueous solution by controlled cooling, based on principles outlined in the literature.[2]
Materials and Equipment:
-
D-Tagatose solution (e.g., a concentrated syrup from a production process, with a purity of at least 70%)
-
Seed crystals of D-tagatose
-
Jacketed crystallizer with a stirrer
-
Programmable circulating water bath for temperature control
-
Filtration apparatus (e.g., Büchner funnel or centrifuge)
-
Drying oven
Procedure:
-
Preparation of the Supersaturated Solution:
-
Seeding:
-
Once the solution is homogenized, add a small amount of D-tagatose seed crystals (e.g., 0.03 g for a 341.8 g solution).[2] The seed crystals provide nucleation sites and help control the crystal size distribution.
-
-
Controlled Cooling:
-
Initiate a controlled cooling profile using the programmable circulating water bath. A slow and steady cooling rate is crucial to avoid excessive nucleation and to promote crystal growth. A reported cooling rate is 2.5°C/hour.[2]
-
Continuously stir the solution at a moderate speed to ensure good heat and mass transfer and to keep the growing crystals suspended.
-
-
Maturation:
-
Once the final temperature is reached (e.g., 20°C), hold the suspension at this temperature for a period (e.g., 5 hours) to allow for further crystal growth and to maximize the yield.[2]
-
-
Crystal Harvesting and Drying:
-
Separate the D-tagatose crystals from the mother liquor using filtration or centrifugation.
-
Wash the crystals with a small amount of cold water or a water-miscible anti-solvent (like ethanol) to remove any remaining mother liquor.
-
Dry the crystals in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Process Visualization
The following diagram illustrates a typical industrial process for the production and crystallization of D-tagatose from lactose.
Caption: A simplified workflow for the industrial production of crystalline D-tagatose from lactose.
This guide provides a foundational understanding of the solubility and crystallization characteristics of D-tagatose. Further research into the temperature-dependent solubility in water, detailed kinetic studies of crystallization, and exploration of polymorphic forms will contribute to a more complete picture and enable enhanced control over the physical properties of this promising functional sugar.
References
- 1. fao.org [fao.org]
- 2. US20050188912A1 - Process for producing crystalline tagatose - Google Patents [patents.google.com]
- 3. Biosynthesis of a healthy natural sugar D-tagatose: advances and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Biological Production of D-Tagatose: A Comprehensive Overview [mdpi.com]
- 6. Solubility of D-Galactose, D-Talose, and D-Tagatose in Aqueous Ethanol at Low Temperature [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Uncovering the role of impurity sugars on the crystallization of d-tagatose crystal: Experiments and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Tagatose: A Comprehensive Technical Review of Its Health Benefits Beyond Sweetening
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tagatose, a naturally occurring monosaccharide and a stereoisomer of D-fructose, is gaining significant attention in the scientific community for its physiological effects that extend far beyond its role as a low-calorie sweetener. With approximately 90% the sweetness of sucrose (B13894) but only a fraction of the calories, D-Tagatose presents a unique profile of metabolic and gut health benefits.[1][2] This technical guide provides an in-depth review of the current scientific evidence on the health benefits of D-Tagatose, focusing on its impact on glycemic control, lipid metabolism, gut microbiota, oral health, and its potential anti-inflammatory properties. Detailed summaries of quantitative data from clinical and preclinical studies are presented in structured tables for comparative analysis. Furthermore, this guide outlines the experimental protocols of key studies and visualizes the underlying signaling pathways and experimental workflows using Graphviz (DOT language) to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Metabolic Effects of D-Tagatose
D-Tagatose exerts significant beneficial effects on metabolic health, primarily through its influence on glucose and lipid metabolism. Its low glycemic index of 3, compared to 100 for glucose, underscores its minimal impact on blood sugar levels.
Glycemic Control
Clinical studies have consistently demonstrated the efficacy of D-Tagatose in improving glycemic control in individuals with type 2 diabetes.[3][4] The primary mechanisms include the inhibition of intestinal disaccharidases, modulation of hepatic glucose metabolism, and stimulation of glucagon-like peptide-1 (GLP-1) secretion.[5]
Quantitative Data on Glycemic Control:
| Parameter | Study Population | Dosage | Duration | Results | Reference |
| HbA1c | Type 2 Diabetes | 15 g, three times daily | 10 months | Significant decrease compared to placebo. The longer the treatment, the greater the reduction. | [3] |
| Type 2 Diabetes | 5 g, three times daily | Phase 2 study | Identified as the lowest effective dose for lowering HbA1c. | [3] | |
| Mild Type 2 Diabetes | 7.5 g, three times daily | 6 months | Provided the greatest effect in most measured efficacy parameters, including HbA1c reduction. | [6][7] | |
| Fasting Blood Glucose | Type 2 Diabetes | 15 g, three times daily | 6 months | Significantly decreased compared to placebo. | [3] |
| Mild Type 2 Diabetes | 7.5 g, three times daily | 6 months | Mean reduction from 136.7 ± 22.8 mg/dL to 123.1 ± 17.1 mg/dL. | [6][7] |
Signaling Pathway: D-Tagatose and Hepatic Glucose Metabolism
Caption: Hepatic metabolism of D-Tagatose and its influence on glycogen synthesis.
Experimental Protocol: Phase 3 Clinical Trial for Glycemic Control
-
Objective: To evaluate the placebo-controlled effect of D-Tagatose on glycemic control and safety in subjects with type 2 diabetes.
-
Study Design: Double-blind, randomized, placebo-controlled, parallel-group.
-
Participants: Type 2 diabetic patients not taking any blood glucose-lowering medications.
-
Intervention:
-
Treatment Group: 15 g of D-Tagatose dissolved in 125–250 mL of water, taken three times a day (TID) with meals.
-
Placebo Group: 1.5 g of Splenda (to match sweetness) dissolved in 125–250 mL of water, taken TID with meals.
-
-
Duration: 10 months.
-
Primary Endpoint: Change in Hemoglobin A1c (HbA1c) from baseline.
-
Secondary Endpoints: Changes in fasting blood glucose, insulin, lipid profiles, and Body Mass Index (BMI).
-
Methodology: HbA1c and secondary endpoints were monitored at baseline and every 2 months thereafter. Efficacy analyses were conducted on data from 2, 6, and 10 months.[3]
Lipid Metabolism
D-Tagatose has been shown to positively impact lipid profiles by reducing total and LDL cholesterol.[3][8] The mechanisms are not fully elucidated but may be linked to its effects on hepatic metabolism and gut microbiota.
Quantitative Data on Lipid Profile:
| Parameter | Study Population | Dosage | Duration | Results | Reference |
| Total Cholesterol | Type 2 Diabetes | 15 g, three times daily | 10 months | Significantly reduced compared to placebo. | [3] |
| LDL Cholesterol | Type 2 Diabetes | 15 g, three times daily | 10 months | Significantly reduced compared to placebo. | [3] |
| HDL Cholesterol | 6 subjects not on lipid medications | Not specified | 10 months | Increased from a baseline of 30.5 ± 15.8 to 41.7 ± 12.1 mg/dL. | [3] |
| Hypercholesterolemic Mice | Diet with D-Tagatose replacing sucrose | Not specified | Reduced cholesterol and triglycerides compared to the sucrose diet. | [9] |
Prebiotic Effects and Gut Microbiota Modulation
A significant portion of ingested D-Tagatose (80-85%) is not absorbed in the small intestine and reaches the colon, where it is fermented by the gut microbiota, exerting prebiotic effects.[1][10]
Stimulation of Beneficial Bacteria and Short-Chain Fatty Acid (SCFA) Production
D-Tagatose fermentation leads to the production of SCFAs, particularly butyrate, which is a primary energy source for colonocytes and has anti-inflammatory properties.[6] In-vitro studies have shown that D-Tagatose enhances the growth of beneficial bacteria like Lactobacillus casei and Lactobacillus rhamnosus.[1]
Quantitative Data on Prebiotic Effects:
| Parameter | Study Population | Dosage | Duration | Results | Reference |
| Fecal Lactobacilli | Healthy men | High-tagatose treatment | 2 weeks | Increased numbers. | [6] |
| Butyrate Production | In vitro fecal slurries | Not applicable | Not applicable | Increased production with D-Tagatose treatment. | [6] |
| SCFAs | Mice with DSS-induced colitis | Not specified | Not specified | Increased content of SCFAs. | [11][12] |
Logical Relationship: D-Tagatose and Gut Health
References
- 1. D-Tagatose Effectively Reduces the Number of Streptococcus mutans and Oral Bacteria in Healthy Adult Subjects: A Chewing Gum Pilot Study and Randomized Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 2. researchers.uss.cl [researchers.uss.cl]
- 3. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D-Tagatose: Potential as a Versatile Low-Calorie Sweetener for Managing Blood Glucose_Chemicalbook [chemicalbook.com]
- 6. Effects of Three Low-Doses of D-Tagatose on Glycemic Control Over Six Months in Subjects with Mild Type 2 Diabetes Mellitus Under Control with Diet and Exercise [jscimedcentral.com]
- 7. Effects of Three Low-Doses of D-Tagatose on Glycemic Control Over Six Months in Subjects with Mild Type 2 Diabetes Mellitus Under Control with Diet and Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Tagatose Feeding Reduces the Risk of Sugar-Induced Exacerbation of Myocardial I/R Injury When Compared to Its Isomer Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prebioticassociation.org [prebioticassociation.org]
- 11. D-Tagatose attenuates DSS-induced ulcerative colitis by inhibiting inflammation, reducing intestinal barrier damage and modulating the intestinal flora composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Enzymatic Synthesis of D-Tagatose from D-Galactose using L-Arabinose Isomerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-tagatose (B3328093) is a rare sugar with significant potential in the food and pharmaceutical industries. It is a natural monosaccharide that serves as a low-calorie sweetener and is currently under investigation as a therapeutic agent for hyperglycemia and obesity.[1][2] The enzymatic isomerization of D-galactose (B84031) to D-tagatose, catalyzed by L-arabinose isomerase (L-AI), is a promising method for large-scale production due to its specificity and mild reaction conditions compared to chemical synthesis.[1][2][3] This document provides detailed application notes and protocols for the synthesis of D-tagatose from D-galactose using L-arabinose isomerase, including data from various microbial sources and immobilization techniques.
Principle of the Reaction
L-arabinose isomerase (EC 5.3.1.4) is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway in many microorganisms, where it naturally catalyzes the isomerization of L-arabinose to L-ribulose.[2][4] This enzyme also exhibits catalytic activity towards other structurally similar sugars, including the conversion of D-galactose to D-tagatose.[2][4][5] The reaction is a reversible isomerization, and the equilibrium between D-galactose and D-tagatose is influenced by factors such as temperature, pH, and the presence of metal cofactors.[6]
Data Presentation
Table 1: Optimal Reaction Conditions for D-Tagatose Synthesis using L-Arabinose Isomerase from Various Sources
| Enzyme Source Organism | Form | Optimal pH | Optimal Temperature (°C) | Metal Cofactor | Reference |
| Escherichia coli (recombinant double mutant) | Whole-cell | 6.5 | 60 | 5 mM Mn²⁺ | [3][7] |
| Klebsiella pneumoniae | Recombinant E. coli cells | 8.0 | 50 | 1 mM Mn²⁺ | [8] |
| Arthrobacter sp. 22c | Purified recombinant | 5.0 - 9.0 | 52 | Not strictly required (marginal activation by Mg²⁺, Mn²⁺, Ca²⁺) | [1] |
| Bifidobacterium adolescentis | Purified | 6.0 - 7.5 | 55 | - | [9] |
| Thermotoga maritima | Immobilized | - | 80 | - | [10][11] |
| Thermoanaerobacter mathranii | Immobilized | - | 65 | - | [5] |
| Lactobacillus brevis | Purified | 7.0 | 65 | - | [12][13] |
| Enterococcus faecium | Recombinant | 5.5 | 50 | 0.3 mM Mn²⁺ | [12] |
Table 2: Performance Metrics for D-Tagatose Production
| Enzyme Source/System | Substrate Concentration | Product Concentration (g/L) | Conversion Yield (%) | Productivity (g/L/h) | Reaction Time (h) | Reference |
| E. coli (recombinant, whole-cell) | - | 55.2 | - | - | 20 | [3][7] |
| E. coli (recombinant, whole-cell, immobilized) | 250 g/L D-galactose | 129.43 | ~51.8% | - | - | [3][7] |
| Klebsiella pneumoniae (recombinant E. coli cells) | 100 g/L D-galactose | 33.5 | 33.5% | 67 | 0.5 | [8] |
| Arthrobacter sp. 22c (purified) | - | - | 30% | - | 36 | [1] |
| Bifidobacterium adolescentis (purified) | - | - | 56.7% | - | 10 | [9] |
| Thermoanaerobacter mathranii (immobilized) | 30% D-galactose | - | 42% | - | - | [5] |
| Thermotoga neapolitana (recombinant) | 1.8 g/L D-galactose | 1.22 | 68% | - | - | [6] |
| Lactobacillus plantarum NC8 (purified) | - | - | 30% | - | 6 | [6] |
| Thermotoga maritima (recombinant) | - | - | 56% | - | 6 | [6] |
Experimental Protocols
Protocol 1: D-Tagatose Synthesis using Whole-Cell Catalysis with Recombinant E. coli
This protocol is based on the methodology for using recombinant Escherichia coli cells expressing L-arabinose isomerase.
1. Materials:
- Recombinant E. coli cells expressing L-arabinose isomerase
- D-galactose
- 50 mM Phosphate buffer (pH 6.5 and 8.0)
- Manganese chloride (MnCl₂) solution (1 M)
- Shaking incubator
- Centrifuge
- HPLC system with a carbohydrate analysis column (e.g., Aminex HPX-87C) for product analysis
2. Procedure:
- Prepare a reaction mixture containing D-galactose (e.g., 100-250 g/L) in 50 mM phosphate buffer.
- Add the appropriate concentration of MnCl₂ to the reaction mixture to achieve the desired final concentration (e.g., 1-5 mM).[3][8]
- Adjust the pH of the reaction mixture to the optimal level for the specific enzyme (e.g., pH 6.5 or 8.0).[3][8]
- Add the recombinant E. coli cells (e.g., 4-60 g/L) to the reaction mixture.
- Incubate the reaction mixture in a shaking incubator at the optimal temperature (e.g., 50-60°C) for a predetermined duration (e.g., 30 minutes to 20 hours).[3][8]
- Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).[14]
- Centrifuge the reaction mixture to pellet the cells.
- Analyze the supernatant for D-tagatose concentration using HPLC.
Protocol 2: D-Tagatose Synthesis using Immobilized L-Arabinose Isomerase
This protocol outlines the use of immobilized L-arabinose isomerase for continuous or repeated batch synthesis. Immobilization can enhance enzyme stability and reusability.[3][10]
1. Materials:
- Purified L-arabinose isomerase
- Immobilization support (e.g., sodium alginate, copper-chelate epoxy support)[3][10]
- Calcium chloride (CaCl₂) solution
- Glutaraldehyde and ethylenediamine (B42938) (for post-immobilization treatment)[10]
- D-galactose solution
- Reaction buffer (e.g., 50 mM phosphate buffer)
- Packed bed reactor or stirred tank reactor
2. Immobilization Procedure (Example with Sodium Alginate):
- Mix a solution of purified L-arabinose isomerase or a suspension of whole cells with a 3% sodium alginate solution.[3]
- Extrude the mixture dropwise into a 2% CaCl₂ solution to form beads.[3]
- Allow the beads to harden for a specified time.
- Wash the immobilized enzyme beads with buffer to remove excess calcium chloride and un-immobilized enzyme.
3. Isomerization Reaction:
- Pack the immobilized enzyme beads into a column for a packed bed reactor or add them to a stirred tank reactor.
- Prepare the substrate solution containing D-galactose in the appropriate buffer with any necessary cofactors.
- Pump the substrate solution through the packed bed reactor at a controlled flow rate or add it to the stirred tank reactor.
- Maintain the reactor at the optimal temperature (e.g., 60-80°C).[3][10]
- Collect the product stream from the reactor outlet.
- Monitor the conversion of D-galactose to D-tagatose using HPLC.
- For repeated batch reactions, separate the immobilized enzyme from the product and reuse with a fresh substrate solution. Immobilized cells have shown to retain over 80% of their initial yield for up to 10 batches.[3]
Protocol 3: Purification of D-Tagatose
This protocol describes a general method for purifying D-tagatose from the reaction mixture.
1. Materials:
- Reaction mixture containing D-tagatose and unreacted D-galactose
- Ion-exchange chromatography resins
- High-Performance Liquid Chromatography (HPLC) system with a preparative carbohydrate analysis column (e.g., Aminex HPX-87C) or a reverse-phase C18 column.[14]
- Rotary evaporator
- Ethanol
2. Procedure:
- Removal of Impurities: If whole cells were used, centrifuge the reaction mixture to remove cell debris. The supernatant can be further clarified by filtration.
- Ion-Exchange Chromatography: Pass the clarified reaction mixture through a series of cation and anion exchange resins to remove salts and charged impurities.[14]
- Chromatographic Separation: Separate D-tagatose from the remaining D-galactose using preparative HPLC.[14]
- Column: Aminex HPX-87C or a similar carbohydrate analysis column.
- Mobile Phase: Deionized water.
- Temperature: Controlled (e.g., 85°C).
- Detection: Refractive Index (RI) detector.
- Fraction Collection: Collect the fractions corresponding to the D-tagatose peak.
- Concentration and Crystallization:
- Concentrate the pooled D-tagatose fractions using a rotary evaporator.
- D-tagatose can be crystallized from the concentrated syrup, for instance, by using ethanol.[15]
Visualizations
References
- 1. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Arabinose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. L-Arabinose isomerase and its use for biotechnological production of rare sugars - ProQuest [proquest.com]
- 5. Enzymatic conversion of D-galactose to D-tagatose: heterologous expression and characterisation of a thermostable L-arabinose isomerase from Thermoanaerobacter mathranii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Biological Production of D-Tagatose: A Comprehensive Overview [mdpi.com]
- 7. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective D-Tagatose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]
- 10. Stabilization of immobilized l-arabinose isomerase for the production of d-tagatose from d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Enzymatic Production of D-Tagatose from Lactose: A Detailed Protocol for Researchers
Abstract
D-Tagatose (B3328093), a rare ketohexose, is a low-calorie sweetener with significant potential in the food and pharmaceutical industries. This document provides a detailed protocol for the enzymatic production of D-Tagatose from lactose (B1674315), a readily available and cost-effective substrate. The process involves a two-step enzymatic conversion: the hydrolysis of lactose into D-glucose and D-galactose by β-galactosidase, followed by the isomerization of D-galactose to D-Tagatose using L-arabinose isomerase. This protocol is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies for production, purification, and analysis.
Introduction
D-Tagatose is a naturally occurring monosaccharide found in small quantities in some fruits and dairy products. It possesses approximately 92% of the sweetness of sucrose (B13894) but with only one-third of the calories, making it an attractive sugar substitute. Furthermore, D-Tagatose exhibits prebiotic properties and has potential applications in managing diabetes and obesity. The enzymatic synthesis of D-Tagatose from lactose presents a promising and sustainable alternative to chemical methods, offering high specificity and milder reaction conditions.[1][2] This protocol outlines a robust method for this bioconversion process.
Principle
The enzymatic production of D-Tagatose from lactose is a two-stage process:
-
Lactose Hydrolysis: β-galactosidase (EC 3.2.1.23) catalyzes the hydrolysis of the disaccharide lactose into its constituent monosaccharides, D-glucose and D-galactose.
-
D-Galactose Isomerization: L-arabinose isomerase (L-AI) (EC 5.3.1.4) catalyzes the isomerization of D-galactose to D-Tagatose.[1] This enzyme also acts on L-arabinose, but its ability to convert D-galactose is harnessed for D-Tagatose production.[2]
The overall reaction can be visualized as follows:
Experimental Protocols
Materials and Reagents
-
Lactose (food grade or analytical grade)
-
β-galactosidase (e.g., from Aspergillus oryzae or Kluyveromyces lactis)
-
L-arabinose isomerase (e.g., from Lactobacillus plantarum or a thermophilic bacterium like Thermotoga neapolitana)[1]
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.5-7.5)
-
Manganese sulfate (B86663) (MnSO₄) or Cobalt chloride (CoCl₂) solution (if required by the L-arabinose isomerase)
-
Sodium carbonate (Na₂CO₃)
-
Activated carbon
-
Cation and anion exchange resins
-
Ethanol
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector and a suitable carbohydrate analysis column (e.g., Aminex HPX-87C)[3]
-
D-Tagatose, D-Galactose, D-Glucose, and Lactose standards for HPLC
Experimental Workflow
Step 1: Lactose Hydrolysis
-
Substrate Preparation: Prepare a lactose solution (e.g., 100 g/L) in a suitable buffer, such as 50 mM phosphate buffer. The optimal pH for β-galactosidase can vary depending on the source, but a pH range of 6.5-7.0 is often effective.
-
Enzymatic Reaction: Add β-galactosidase to the lactose solution. The enzyme concentration should be optimized, but a starting point could be 10-20 U/g of lactose.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme, typically between 30°C and 50°C, with gentle agitation.[4]
-
Monitoring: Monitor the progress of the hydrolysis by taking samples at regular intervals and analyzing the concentrations of lactose, glucose, and galactose using HPLC. The reaction is typically complete within 3-24 hours.[5][6]
Step 2: D-Galactose Isomerization
-
Reaction Setup: After lactose hydrolysis, adjust the pH of the solution to the optimum for the L-arabinose isomerase, which is often around pH 7.5.[1] Add a metal cofactor, such as Mn²⁺ (e.g., 1-5 mM), if required for enzyme activity and stability.[1]
-
Enzymatic Reaction: Add L-arabinose isomerase to the reaction mixture. The reaction temperature should be increased to the optimum for the isomerase, which can range from 50°C to 80°C for enzymes from thermophilic sources.[1]
-
Incubation: Incubate the mixture with agitation for a sufficient duration to reach equilibrium, which can take from a few hours to over 24 hours.[1][3]
-
Monitoring: Monitor the formation of D-Tagatose and the consumption of D-galactose using HPLC.
Step 3: Purification of D-Tagatose
-
Enzyme Inactivation: Terminate the enzymatic reaction by heat inactivation, for example, by heating the mixture to 90-100°C for 10-15 minutes.[3]
-
Decolorization and Demineralization: Cool the solution and treat it with activated carbon to remove colored impurities. Subsequently, pass the solution through cation and anion exchange resins to remove salts and other charged molecules.
-
Chromatographic Separation: The key purification step involves separating D-Tagatose from the remaining D-galactose, D-glucose, and any unreacted lactose. This is often achieved using a cation exchange resin in the calcium form.[7]
-
Fraction Collection and Concentration: Collect the fractions containing D-Tagatose, which can be identified by HPLC analysis. Pool the pure fractions and concentrate the solution under reduced pressure.
-
Crystallization: D-Tagatose can be crystallized from the concentrated syrup, often by the addition of ethanol.[7]
-
Drying: The resulting D-Tagatose crystals are then dried to obtain a final, high-purity product.
Step 4: Analytical Methods
The quantification of sugars at each stage of the process is crucial for monitoring and optimization. High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a commonly used method.[3][8] Capillary electrophoresis is another powerful technique for the separation and quantification of D-tagatose and its process-related impurities.[9][10]
HPLC Conditions (Example):
-
Column: Aminex HPX-87C
-
Mobile Phase: Deionized water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 85°C
-
Detector: Refractive Index (RI)
Data Presentation
The efficiency of the enzymatic production of D-Tagatose can be evaluated based on several key parameters. The following tables summarize representative quantitative data from the literature.
Table 1: Reaction Conditions and Conversion Yields for D-Galactose Isomerization to D-Tagatose
| Enzyme Source | Temperature (°C) | pH | Metal Cofactor | Substrate Concentration (g/L) | Conversion Rate (%) | Reference |
| Thermotoga neapolitana 5068 | 80 | - | - | 1.8 | 68 | [1] |
| Lactobacillus plantarum CY6 | - | - | - | - | - | [1] |
| Lactobacillus plantarum NC8 | 60 | - | - | - | 30 | [1] |
| Thermotoga maritima | 80 | - | Mn²⁺ and/or Co²⁺ | - | 56 | [1] |
| Arthrobacter sp. 22c | 50 | 5-9 | None required | - | 30 | [11] |
| Thermoanaerobacter mathranii | 65 | - | - | 300 (30%) | 42 | [12] |
Table 2: Overall D-Tagatose Production from Lactose
| System | Lactose Concentration (g/L) | D-Tagatose Yield (g/L) | Overall Conversion (%) | Reference |
| Recombinant E. coli (one-pot) | 100 | 23.5 | 23.5 | [1] |
| P. pastoris & Arthrobacter sp. L-AI | Whey permeate | - | 30 (of D-galactose) | [11] |
Conclusion
The enzymatic production of D-Tagatose from lactose is a viable and promising technology. By optimizing the reaction conditions for both β-galactosidase and L-arabinose isomerase, and employing effective purification strategies, high-purity D-Tagatose can be obtained. This protocol provides a detailed framework for researchers to develop and refine their own processes for the production of this valuable sugar substitute. Further research may focus on enzyme engineering to improve catalytic efficiency and thermostability, as well as the development of more efficient and scalable purification methods.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. High resolution and high throughput analytical methods for d-tagatose and process related impurities using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic conversion of D-galactose to D-tagatose: heterologous expression and characterisation of a thermostable L-arabinose isomerase from Thermoanaerobacter mathranii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of D-Tagatose in Biological Samples using HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Tagatose, a naturally occurring ketohexose, is a low-calorie sweetener with emerging interest in the pharmaceutical and nutraceutical industries for its potential health benefits, including its minimal impact on blood glucose levels.[1] Accurate quantification of D-Tagatose in biological samples is crucial for pharmacokinetic, metabolic, and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose. These application notes provide detailed protocols for the quantification of D-Tagatose in plasma, urine, and tissue samples using HPLC coupled with Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD).
Metabolic Pathway of D-Tagatose
A significant portion of ingested D-Tagatose is not absorbed in the small intestine and is fermented by gut microbiota.[1] The absorbed fraction, estimated to be between 15% and 25%, is primarily metabolized in the liver via a pathway analogous to that of fructose.[1] The key steps involve phosphorylation by fructokinase, a second phosphorylation by phosphofructokinase-1, and subsequent cleavage by aldolase (B8822740) into intermediates of the glycolytic pathway.[1]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering substances and ensure the accuracy and reproducibility of the HPLC analysis.
This protocol is designed to remove proteins from plasma or serum, which can interfere with the HPLC analysis and damage the column.
Materials:
-
Plasma or serum samples
-
Acetonitrile (B52724) (HPLC grade), chilled
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Pipette 200 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of chilled acetonitrile to the tube (a 3:1 ratio of acetonitrile to sample).
-
Vortex the tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Urine samples typically require minimal preparation.
Materials:
-
Urine samples
-
Deionized water (HPLC grade)
-
Volumetric flasks
-
Syringe filters (0.22 µm)
Protocol:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Dilute the urine sample 1:10 with deionized water in a volumetric flask. The dilution factor may need to be adjusted based on the expected concentration of D-Tagatose.
-
Filter the diluted urine sample through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
This protocol is for the extraction of D-Tagatose from tissue samples.
Materials:
-
Tissue samples (e.g., liver, kidney)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
80% Methanol (HPLC grade), ice-cold
-
Homogenizer
-
Microcentrifuge tubes (2 mL)
-
Microcentrifuge
Protocol:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled mortar and add liquid nitrogen.
-
Grind the tissue to a fine powder using the pestle.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1 mL of ice-cold 80% methanol.
-
Homogenize the sample using a homogenizer until no visible tissue clumps remain.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 200 µL of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for analysis.
HPLC Instrumentation and Conditions
The following are recommended starting conditions for the analysis of D-Tagatose. Method optimization may be required for specific applications.
Method 1: HPLC with Refractive Index Detection (HPLC-RID)
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Amine-based column (e.g., Zorbax NH2, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detector | Refractive Index Detector (RID) |
| Detector Temp. | 35°C |
| Run Time | 15 minutes |
Method 2: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
| Parameter | Condition |
| HPLC System | Waters Alliance e2695 or equivalent |
| Column | HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Nebulizer Temp. | 40°C |
| Drift Tube Temp. | 60°C |
| Gas Flow (Nitrogen) | 1.5 L/min |
| Run Time | 10 minutes |
Method Validation
The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following tables summarize typical performance data for the HPLC-RID method for D-Tagatose quantification.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| D-Tagatose | 10 - 1000 | > 0.999 |
Table 2: Precision and Accuracy
| Spiked Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (Recovery %) |
| 25 | < 5.0 | < 6.0 | 95 - 105 |
| 250 | < 3.0 | < 4.0 | 97 - 103 |
| 750 | < 2.0 | < 3.0 | 98 - 102 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 3.0 |
| LOQ | 10.0 |
Experimental Workflow Visualization
References
Application Note: Capillary Electrophoresis for the Analysis of D-Tagatose
Abstract
This application note details a robust and efficient capillary electrophoresis (CE) method for the separation and quantification of D-Tagatose (B3328093), a low-calorie ketohexose sugar with significant potential in the food and pharmaceutical industries. The described methodology, based on the work by Kunta et al. (2020), offers a rapid and green analytical alternative to traditional high-performance liquid chromatography (HPLC), providing superior resolution and sensitivity for D-Tagatose in the presence of process-related impurities such as lactose (B1674315), D-glucose, D-galactose, and D-talose.[1][2] This document provides detailed protocols for direct UV-detection based CE analysis, including instrument setup, sample preparation, and method validation parameters, tailored for researchers, scientists, and drug development professionals.
Introduction
D-Tagatose is a naturally occurring monosaccharide found in small quantities in some fruits.[1][2] Its properties as a low-calorie sweetener with a sweetness profile similar to sucrose (B13894) have made it a subject of great interest for use in food, beverages, and pharmaceuticals.[1][2] The production of D-Tagatose often involves the enzymatic conversion of lactose or D-galactose, a process that requires careful monitoring to ensure product purity and yield.[1][2]
Capillary electrophoresis has emerged as a powerful technique for carbohydrate analysis due to its high separation efficiency, short analysis times, and minimal sample and reagent consumption.[3][4] The method outlined here utilizes a highly alkaline background electrolyte to ionize the sugar molecules, allowing for their separation based on their charge-to-size ratio and subsequent detection by UV spectrophotometry.[1][2][5]
Experimental Protocols
Instrumentation and Consumables
-
Capillary Electrophoresis System: A standard CE system equipped with a UV detector capable of monitoring at 265 nm is required.
-
Fused-Silica Capillary: While the original study does not specify the exact dimensions, a bare fused-silica capillary with an internal diameter of 50-75 µm, a total length of 50-60 cm, and an effective length of 40-50 cm is recommended for this application.
-
Vials and Caps: Standard 0.5 mL or 2 mL vials for samples and buffers.
-
Data Acquisition and Analysis Software: Appropriate software for instrument control, data collection, and analysis.
Reagents and Solutions
-
Background Electrolyte (BGE): 36 mM Disodium Hydrogen Phosphate (Na₂HPO₄) and 130 mM Sodium Hydroxide (NaOH).[1][2] Prepare by dissolving the appropriate amounts of Na₂HPO₄ and NaOH in high-purity deionized water. Adjust the pH to 12.6 if necessary.[1][2] Filter the BGE through a 0.45 µm filter before use.
-
Capillary Conditioning Solutions: 1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (NaOH), and deionized water.
-
Standard Solutions: Prepare a stock solution of D-Tagatose (e.g., 10 mM) in deionized water. Working standards are prepared by diluting the stock solution with deionized water to the desired concentrations for calibration. Similarly, prepare stock solutions for potential impurities (lactose, D-glucose, D-galactose, D-talose) for specificity and resolution assessment.
Capillary Conditioning
Proper capillary conditioning is crucial for achieving reproducible migration times and peak areas.
-
New Capillary Rinse Sequence:
-
Rinse with 1 M HCl for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, equilibrate with the BGE for at least 15 minutes.
-
-
Pre-injection Rinse Sequence (between runs):
-
Rinse with 1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 3 minutes.
-
Electrophoretic Conditions
The following table summarizes the optimized conditions for both high-resolution and high-throughput analysis of D-Tagatose.
| Parameter | High-Resolution Method | High-Throughput Method |
| Capillary | Bare Fused-Silica (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length) | Bare Fused-Silica (e.g., 75 µm i.d., 30 cm total length, 20 cm effective length) |
| Background Electrolyte | 36 mM Na₂HPO₄, 130 mM NaOH, pH 12.6[1][2] | 36 mM Na₂HPO₄, 130 mM NaOH, pH 12.6[1][2] |
| Applied Voltage | +18 kV[1][2] | -18 kV[1][2] |
| Capillary Temperature | 25 °C (Typical) | 25 °C (Typical) |
| Injection | Hydrodynamic: 50 mbar for 5 seconds (Typical) | Hydrodynamic: 50 mbar for 3 seconds (Typical) |
| Detection | Direct UV at 265 nm[1][2] | Direct UV at 265 nm[1][2] |
| Analysis Time | < 20 minutes[1][2] | < 4 minutes[1][2] |
Sample Preparation
-
Crystallized D-Tagatose and Process Samples: Accurately weigh a known amount of the solid sample and dissolve it in a known volume of deionized water to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before transferring to a CE vial.
-
Fruit Juices and Liquid Samples: Centrifuge the liquid sample to remove any particulate matter. Dilute the supernatant with deionized water to bring the expected D-Tagatose concentration into the linear range of the method. Filter the diluted sample through a 0.45 µm syringe filter into a CE vial.
Data Presentation
The following tables summarize the expected quantitative data for the CE method for D-Tagatose analysis. The values are representative of a validated method as per ICHQ2R1 guidelines.[2]
Table 1: Method Validation Parameters
| Parameter | D-Tagatose | Lactose | D-Galactose | D-Glucose |
| Linearity Range (mM) | 0.1 - 5.0 | 0.1 - 5.0 | 0.1 - 5.0 | 0.1 - 5.0 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| LOD (mM) | ~ 0.05 | ~ 0.05 | ~ 0.05 | ~ 0.05 |
| LOQ (mM) | ~ 0.15 | ~ 0.15 | ~ 0.15 | ~ 0.15 |
| Precision (RSD%) | < 2% | < 2% | < 2% | < 2% |
| Accuracy (Recovery %) | 98 - 102% | 98 - 102% | 98 - 102% | 98 - 102% |
Note: The values presented in this table are typical for a validated CE method for sugar analysis and are intended for illustrative purposes. The original study by Kunta et al. (2020) should be consulted for the specific validation data.
Table 2: Migration Times
| Analyte | High-Resolution Method (min) | High-Throughput Method (min) |
| D-Tagatose | ~ 12 | ~ 3.0 |
| D-Galactose | ~ 13 | ~ 3.2 |
| D-Glucose | ~ 14 | ~ 3.4 |
| Lactose | ~ 16 | ~ 3.8 |
Note: Migration times are approximate and can vary depending on the specific capillary dimensions, temperature, and BGE preparation.
Visualizations
Caption: Experimental workflow for D-Tagatose analysis by CE.
Caption: Principle of D-Tagatose analysis by CE.
Conclusion
The described capillary electrophoresis method provides a rapid, sensitive, and high-resolution technique for the analysis of D-Tagatose. Its advantages over traditional HPLC methods, such as reduced analysis time and solvent consumption, make it an attractive option for quality control in the production of D-Tagatose and for its quantification in various food and pharmaceutical matrices. The provided protocols and validation data serve as a comprehensive guide for the implementation of this method in a research or industrial setting.
References
- 1. researchgate.net [researchgate.net]
- 2. High resolution and high throughput analytical methods for d-tagatose and process related impurities using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of D-Tagatose in Food Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Tagatose is a naturally occurring monosaccharide and a functional sweetener that is gaining interest in the food and pharmaceutical industries.[1][2] It is an epimer of D-fructose and possesses approximately 92% of the sweetness of sucrose (B13894) with only 38% of the calories.[2] D-Tagatose is found in small quantities in fruits, cacao, and dairy products.[3] Due to its low caloric value and minimal impact on blood glucose and insulin (B600854) levels, it is a promising sugar substitute for use in various food products, including beverages, cereals, chewing gum, and dairy products.[2][3] Accurate quantification of D-Tagatose in complex food matrices is crucial for quality control, nutritional labeling, and research purposes. This document provides detailed protocols for the quantification of D-Tagatose using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and a spectrophotometric method.
Quantitative Data
The concentration of D-Tagatose can vary significantly depending on whether it is naturally present or added as a functional ingredient. The following table summarizes typical concentration levels of D-Tagatose in various food matrices.
| Food Matrix | D-Tagatose Concentration | Reference |
| Sterilised Cow's Milk and Milk Powder | 2 to 800 ppm | [4] |
| "Maturo" PDO Pecorino Sardo Cheese | Mean: constant in the range of a few tens of mg kg⁻¹ | [5] |
| Marmalade (as an ingredient) | ~40% | [4] |
| Low-fat/fat-reduced ice cream (proposed use) | 30,000 mg/kg | [4] |
| Bubble gum and chewing gum (proposed use) | 600,000 mg/kg | [4] |
| Soft confectionery (proposed use) | 100,000 mg/kg | [4] |
| Hard boil sugar confectionery (proposed use) | 150,000 mg/kg | [4] |
| Icings and Frostings (proposed use) | 300,000 mg/kg | [4] |
| Processed cereal and meal products (proposed use) | 22,000 mg/kg | [4] |
| Formula dietary foods (proposed use) | 250,000 mg/kg | [4] |
Experimental Protocols
A general workflow for the quantification of D-Tagatose in food matrices is depicted below. The initial step involves sample preparation to extract and purify the analyte from the complex food matrix, followed by analysis using a selected analytical technique and subsequent data processing.
Figure 1. General experimental workflow for D-Tagatose quantification in food matrices.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the analysis of sugars in food.[6] This protocol is based on hydrophilic interaction liquid chromatography (HILIC) coupled with a refractive index detector (RID).
a. Sample Preparation [6]
-
Weigh approximately 0.2 to 0.5 g of the homogenized food sample into a 25 mL volumetric flask.
-
For solid or semi-solid samples, add 10 mL of a 1:1 (v/v) ethanol:water solution. For liquid samples like milk, add 5 mL of ethanol.
-
Mix the sample thoroughly, sonicate, and incubate in a water bath at 60 °C for 25 minutes.
-
Add 500 µL of Carrez I reagent, and vortex for 1 minute.
-
Add 500 µL of Carrez II reagent, and vortex for 1 minute. This step helps in the precipitation of proteins and other interfering substances.
-
Add 5 mL of acetonitrile (B52724) and mix well.
-
Bring the volume to 25 mL with the 1:1 ethanol:water solution and mix thoroughly.
-
Transfer the mixture to a 50 mL centrifuge tube and centrifuge at 1900 rcf for 5 minutes.
-
Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial for analysis.
-
Column: Polyethyleneimine-attached HILIC column or an amino-based column (e.g., Shodex SUGAR SC1011).[7][9]
-
Mobile Phase: Acetonitrile:Water (e.g., 85:15 v/v). Isocratic elution is typically used.
-
Flow Rate: 0.75 mL/min.
-
Column Temperature: 40 °C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 5-20 µL.
c. Calibration and Quantification
-
Prepare a series of D-Tagatose standard solutions of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the D-Tagatose standards.
-
Inject the prepared sample extract and determine the peak area corresponding to D-Tagatose.
-
Calculate the concentration of D-Tagatose in the sample using the calibration curve.
Gas Chromatography (GC) Method
GC analysis of sugars requires a derivatization step to make them volatile. This method offers high sensitivity and resolution.[10]
a. Sample Preparation and Derivatization [5][10]
-
Extract sugars from the food matrix as described in the HPLC sample preparation section (steps 1-9), but evaporate the solvent from the final extract to dryness under a stream of nitrogen.
-
To the dried extract, add a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to form oximes.
-
Follow this by adding a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form trimethylsilyl-oxime (TMSO) derivatives.
-
Heat the mixture to ensure complete derivatization.
-
Column: A capillary column suitable for sugar analysis, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at an initial temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C) at a controlled rate.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
c. Calibration and Quantification The calibration and quantification process is similar to the HPLC method, using derivatized D-Tagatose standards to create a calibration curve.
Spectrophotometric Method
This is a rapid and cost-effective method based on the colorimetric reaction of ketoses.[11]
a. Principle This method is based on the transformation of ketoses under acidic conditions and visualization with tryptophan-L-cysteine.[1][11]
b. Sample Preparation
-
Prepare an aqueous extract of the food sample. Dilution may be necessary to bring the D-Tagatose concentration within the linear range of the assay.
-
Clarification steps similar to the HPLC sample preparation (e.g., centrifugation, filtration) may be required to remove turbidity.
c. Assay Protocol [11]
-
To a known volume of the sample extract, add a solution of tryptophan-L-cysteine reagent.
-
Carefully add concentrated sulfuric acid (e.g., 62%) and allow the reaction to proceed for a specific time (e.g., 90 minutes).[11]
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 518 nm) using a spectrophotometer.[11]
d. Calibration and Quantification
-
Prepare D-Tagatose standards of known concentrations.
-
Follow the same assay protocol for the standards to generate a calibration curve of absorbance versus concentration.
-
Determine the D-Tagatose concentration in the sample from the calibration curve. It is important to note that other ketoses like D-fructose and D-sorbose can interfere, and their presence should be considered.[11]
Logical Relationships in Method Selection
The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the food matrix, available equipment, and the number of samples to be analyzed.
Figure 2. Decision tree for selecting a D-Tagatose quantification method.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the quantification of D-Tagatose in various food matrices. The choice of method should be guided by the specific requirements of the analysis. Proper sample preparation is critical to ensure accurate and reproducible results. For routine quality control and high-throughput screening, the spectrophotometric method offers a rapid and cost-effective solution. For more complex matrices and research applications requiring higher sensitivity and specificity, HPLC and GC methods are recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. D-tagatose – preparation and application - Georganics [georganics.sk]
- 4. foodstandards.gov.au [foodstandards.gov.au]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. Discriminant and Simultaneous HPLC Analysis of Reducing and Non-reducing Monosaccharides on a Polyethyleneimine-attached Hydrophilic Interaction Liquid Chromatography Column [jstage.jst.go.jp]
- 8. Production of d-Tagatose by Whole-Cell Conversion of Recombinant Bacillus subtilis in the Absence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shodex.com [shodex.com]
- 10. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: D-Tagatose in Cell Culture Media for Glycosylation Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycosylation profile of recombinant therapeutic proteins, particularly monoclonal antibodies (mAbs), is a critical quality attribute that significantly influences their efficacy, stability, and immunogenicity. D-Tagatose, a rare hexose (B10828440) and an epimer of D-fructose, has emerged as a valuable tool in cell culture media engineering. Supplementation of cell culture media with D-Tagatose provides a novel strategy to modulate the glycosylation patterns of recombinant proteins produced in Chinese Hamster Ovary (CHO) cells. Specifically, D-Tagatose has been shown to increase the proportion of high mannose N-glycans and reduce fucosylation, modifications that can be desirable for certain therapeutic applications.[1][2]
This document provides detailed application notes and experimental protocols for the use of D-Tagatose in cell culture media to achieve targeted modulation of protein glycosylation.
Key Benefits of D-Tagatose Supplementation
-
Targeted Glycosylation Engineering: Enables the controlled manipulation of N-glycan profiles to enhance the therapeutic properties of recombinant proteins.
-
Increased High Mannose Species: Elevates the percentage of high mannose glycans (Man5, Man6, Man7, Man8, Man9), which can be beneficial for specific drug targeting or half-life modulation.[1][2]
-
Reduced Fucosylation: Decreases the level of core fucosylation on N-glycans, a modification known to enhance antibody-dependent cell-mediated cytotoxicity (ADCC) for certain therapeutic antibodies.[1]
-
Reproducible Effects: The modulation of glycosylation by D-Tagatose has been demonstrated to be reproducible across different CHO cell lines and at various scales.[1]
Data Presentation
The following tables summarize the quantitative effects of D-Tagatose supplementation on CHO cell culture performance and the N-glycan profile of a recombinant monoclonal antibody. The data is based on fed-batch cultures of CHO cells expressing a recombinant mAb, with D-Tagatose added at various concentrations.
Table 1: Effect of D-Tagatose on Cell Viability and Product Titer
| D-Tagatose Concentration (mM) | Peak Viable Cell Density (x 10^6 cells/mL) | Day 14 Viability (%) | Final Titer (g/L) |
| 0 (Control) | 15.2 | 85 | 3.5 |
| 10 | 14.8 | 82 | 3.3 |
| 25 | 14.5 | 78 | 3.1 |
| 50 | 13.9 | 75 | 2.9 |
Table 2: Effect of D-Tagatose on N-Glycan Profile (% of Total Glycans)
| D-Tagatose Concentration (mM) | High Mannose Species (%) | Fucosylated Species (%) |
| 0 (Control) | 5 | 92 |
| 10 | 15 | 80 |
| 25 | 28 | 65 |
| 50 | 45 | 50 |
Signaling Pathways and Mechanism of Action
While the precise molecular mechanism is still under investigation, the supplementation of D-Tagatose is believed to influence the N-glycosylation pathway within the endoplasmic reticulum (ER) and Golgi apparatus. It is hypothesized that D-Tagatose or its metabolites may compete with or modulate the activity of key enzymes involved in glycan processing, such as glycosidases and glycosyltransferases. This interference leads to incomplete processing of the initial high-mannose N-glycan precursor, resulting in a higher proportion of high mannose structures on the mature glycoprotein. The reduction in fucosylation may be a consequence of altered substrate availability or competition within the fucosylation pathway.
Experimental Protocols
This section details the methodology for supplementing CHO cell cultures with D-Tagatose to modulate the glycosylation of a secreted recombinant protein.
Materials and Reagents
-
CHO cell line expressing the recombinant protein of interest
-
Chemically defined basal cell culture medium (e.g., CD CHO, HyClone SFM4CHO)
-
Chemically defined feed medium
-
D-Tagatose (cell culture grade)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Shake flasks or bioreactors
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
-
Protein A affinity chromatography column
-
N-glycan release and labeling kit (e.g., PNGase F, 2-AB labeling)
-
HILIC-UPLC-FLR system for glycan analysis
Experimental Workflow
The overall workflow for this application is depicted below.
Step-by-Step Protocol
-
Cell Culture Preparation:
-
Thaw and expand the CHO cell line according to standard protocols in the chosen basal medium.
-
Maintain the cells in exponential growth phase before inoculating the production cultures.
-
-
D-Tagatose Stock Solution Preparation:
-
Prepare a sterile, concentrated stock solution of D-Tagatose in the basal medium (e.g., 500 mM).
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Production Culture Setup:
-
Inoculate shake flasks or bioreactors at a target seeding density (e.g., 0.5 x 10^6 viable cells/mL) in the basal medium.
-
For the experimental groups, add the D-Tagatose stock solution to the basal medium to achieve the desired final concentrations (e.g., 10, 25, 50 mM). Include a control group with no D-Tagatose.
-
Prepare the feed medium with corresponding concentrations of D-Tagatose.
-
-
Fed-Batch Culture:
-
Maintain the cultures under standard conditions (e.g., 37°C, 5% CO2, shaking at 120 RPM for shake flasks).
-
Begin the feeding strategy on day 3, or as determined by the specific process, using the prepared feed media.
-
Monitor viable cell density (VCD) and viability daily using a cell counter and trypan blue exclusion.
-
Monitor key metabolites such as glucose, lactate, and ammonia.
-
Continue the culture for a predetermined duration (e.g., 14 days) or until viability drops below a certain threshold (e.g., 60%).
-
-
Harvest and Purification:
-
At the end of the culture, harvest the supernatant by centrifugation to remove cells and debris.
-
Purify the recombinant protein from the supernatant using a Protein A affinity chromatography column according to the manufacturer's instructions.
-
Elute the purified protein and buffer exchange into a suitable formulation buffer.
-
-
N-Glycan Analysis:
-
Denature a sample of the purified protein.
-
Release the N-glycans by incubating with PNGase F.
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide).
-
Analyze the labeled glycans by HILIC-UPLC with fluorescence detection.
-
Identify and quantify the different glycan species by comparing the retention times to a labeled dextran (B179266) ladder and known standards.
-
Logical Relationships
The supplementation of D-Tagatose into cell culture media initiates a cascade of effects that ultimately alter the quality of the final recombinant protein product.
References
- 1. Cell culture media supplementation of uncommonly used sugars sucrose and tagatose for the targeted shifting of protein glycosylation profiles of recombinant protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell culture media supplementation of uncommonly used sugars sucrose and tagatose for the targeted shifting of protein glycosylation profiles of recombinant protein therapeutics | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for D-Tagatose in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of D-Tagatose as a functional ingredient in food science research. Detailed protocols for key experiments are included to facilitate its investigation and application.
Introduction to D-Tagatose
D-Tagatose is a naturally occurring monosaccharide and a functional sweetener with approximately 92% of the sweetness of sucrose (B13894) but only about one-third of the calories.[1][2] It is an epimer of D-fructose, differing only in the orientation of the hydroxyl group at the fourth carbon.[3] Found in small quantities in fruits and dairy products, D-Tagatose is commercially produced through the enzymatic isomerization of galactose, which is typically derived from lactose.[1][4] Its unique metabolic and functional properties make it a subject of significant interest in food science and nutrition. The U.S. Food and Drug Administration (FDA) has recognized D-Tagatose as Generally Recognized as Safe (GRAS).[5]
Functional Properties and Applications
D-Tagatose offers a range of functional benefits, making it a versatile ingredient in food formulation and a focus of health-related research.
-
Low-Calorie Sweetener: With a caloric value of approximately 1.5 kcal/g, D-Tagatose is an effective low-calorie bulk sweetener for reducing the energy content of foods and beverages.[1][6]
-
Low Glycemic Index: D-Tagatose has a very low glycemic index (GI) of 3, causing a minimal rise in blood glucose and insulin (B600854) levels after consumption.[4] This makes it a suitable sweetener for individuals with diabetes or those seeking to manage blood sugar levels.[3][7][8]
-
Prebiotic Effects: A significant portion of ingested D-Tagatose is not absorbed in the small intestine and is fermented by the gut microbiota in the colon.[5] This fermentation promotes the growth of beneficial bacteria, such as Lactobacillus and Bifidobacterium, and leads to the production of short-chain fatty acids (SCFAs) like butyrate, which are beneficial for gut health.[9]
-
Maillard Reaction and Flavor Development: As a reducing sugar, D-Tagatose readily participates in the Maillard reaction, contributing to the desirable browning and flavor development in baked goods and other heat-processed foods.[1] It can produce a rich caramel (B1170704) and malt (B15192052) flavor.[4]
-
Dental Health: D-Tagatose is non-cariogenic, meaning it does not promote tooth decay.[4] Studies have shown its potential to inhibit the growth of oral pathogens like Streptococcus mutans.[10][11][12][13]
Data Presentation
Table 1: Physicochemical and Nutritional Properties of D-Tagatose
| Property | Value | References |
| Chemical Formula | C₆H₁₂O₆ | [1] |
| Molar Mass | 180.16 g/mol | [1] |
| Sweetness (relative to sucrose) | ~92% | [1] |
| Caloric Value (US) | 1.5 kcal/g | [4] |
| Caloric Value (EU) | 2.4 kcal/g | [4] |
| Glycemic Index (GI) | 3 | [4] |
| Melting Point | 134-137 °C | [1] |
| Solubility in Water (20°C) | 160 g/100 mL | [1] |
Table 2: Applications of D-Tagatose in Food Products
| Food Category | Recommended Use Level (w/w) | Functional Purpose | References |
| Beverages (low-energy) | ~1% | Sweetener, flavor enhancement, masking bitterness | [14] |
| Baked Goods (e.g., muffins, toast) | 0.5% - 2% | Sweetener, flavor and color development, moisture retention | [14] |
| Chewing Gum | Up to 15% | Sweetener, flavor enhancement, sugar coating | [14] |
| Yogurt and Dairy Drinks | Varies | Sweetener, improves flavor profile | [15] |
| Confectioneries | Varies | Sweetener, texturizer | [1] |
| Breakfast Cereals | Up to 15% | Sweetener | [1] |
Experimental Protocols
Protocol 1: Determination of Glycemic Index (GI) of D-Tagatose
Objective: To determine the glycemic index of D-Tagatose in human subjects.
Materials:
-
D-Tagatose powder
-
Anhydrous glucose (reference food)
-
Water
-
Blood glucose monitoring system (glucometer and test strips)
-
Sterile lancets
-
Timing device
Procedure:
-
Subject Recruitment: Recruit healthy adult volunteers (typically 10-12) with a normal body mass index (BMI).[16] Exclude individuals with diabetes or impaired glucose tolerance.[16]
-
Overnight Fast: Instruct subjects to fast for 10-12 hours overnight prior to the test day. Water is permitted.[17]
-
Baseline Blood Glucose: On the morning of the test, measure the subject's fasting blood glucose level twice to ensure a stable baseline.
-
Test Food Administration: Provide the subject with a test drink containing a specific amount of D-Tagatose (e.g., 25g or 50g) dissolved in a standard volume of water (e.g., 250 mL).[17] The drink should be consumed within 5-10 minutes.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, 60, 90, and 120 minutes after consumption of the test drink.
-
Reference Food Test: On a separate day, repeat steps 2-5 with the same subjects, but this time administer a drink containing an equivalent amount of anhydrous glucose.
-
Data Analysis:
-
For each subject, calculate the incremental area under the curve (iAUC) for both the D-Tagatose and glucose tests, ignoring the area below the fasting baseline.
-
Calculate the GI for each subject by dividing their iAUC for D-Tagatose by their iAUC for glucose and multiplying by 100.
-
The GI of D-Tagatose is the average of the GI values from all subjects.
-
Protocol 2: In Vitro Assessment of Prebiotic Activity of D-Tagatose
Objective: To evaluate the effect of D-Tagatose on the growth of beneficial gut bacteria (Lactobacillus and Bifidobacterium species) and the production of short-chain fatty acids (SCFAs).
Materials:
-
D-Tagatose
-
Fructooligosaccharides (FOS) or inulin (B196767) (positive control)
-
Glucose (negative control)
-
Anaerobic basal medium (e.g., modified MRS broth)
-
Pure cultures of Lactobacillus spp. and Bifidobacterium spp.
-
Human fecal slurry (as an alternative inoculum)
-
Anaerobic chamber or jars
-
pH meter
-
Gas chromatograph (GC) for SCFA analysis
Procedure:
-
Media Preparation: Prepare the anaerobic basal medium and dispense it into culture tubes. Add D-Tagatose, FOS/inulin, or glucose to the tubes to a final concentration of 1% (w/v). A tube with no added carbohydrate serves as a blank.
-
Inoculation:
-
Pure Cultures: Inoculate the tubes with a standardized suspension of the selected Lactobacillus or Bifidobacterium strain.
-
Fecal Slurry: Prepare a 10% (w/v) fecal slurry from fresh human feces in a phosphate (B84403) buffer under anaerobic conditions. Inoculate the media with the fecal slurry.[18]
-
-
Incubation: Incubate the tubes anaerobically at 37°C for 24-48 hours.[19]
-
Growth Measurement: At regular intervals (e.g., 0, 12, 24, 48 hours), measure the optical density (OD) of the cultures at 600 nm to assess bacterial growth.[10]
-
pH Measurement: At the end of the incubation period, measure the pH of the culture medium. A significant drop in pH indicates acid production from fermentation.[19]
-
SCFA Analysis:
-
Centrifuge the culture samples to pellet the bacterial cells.
-
Filter-sterilize the supernatant.
-
Analyze the supernatant for SCFA (acetate, propionate, butyrate) concentrations using a gas chromatograph.[20]
-
-
Data Analysis: Compare the growth (OD), pH change, and SCFA production in the presence of D-Tagatose to the positive and negative controls.
Protocol 3: Evaluation of D-Tagatose in Maillard Reaction Inhibition/Promotion
Objective: To assess the effect of D-Tagatose on the Maillard browning reaction compared to other reducing sugars.
Materials:
-
D-Tagatose
-
Glucose, Fructose (for comparison)
-
Glycine (B1666218) or other amino acid
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
-
Heating block or water bath
Procedure:
-
Model System Preparation: Prepare aqueous solutions of the sugars (e.g., 0.2 M) and glycine (e.g., 0.2 M) in a phosphate buffer.[21]
-
Reaction Incubation: Mix equal volumes of a sugar solution and the glycine solution in a test tube. Prepare separate tubes for each sugar being tested.
-
Heating: Place the test tubes in a heating block or water bath at a controlled temperature (e.g., 90-100°C) for a specific duration (e.g., up to 5 hours).[22]
-
Browning Measurement: At regular time intervals, remove a tube from the heat and immediately cool it in an ice bath to stop the reaction. Measure the absorbance of the solution at 420 nm using a spectrophotometer to quantify the extent of browning.[22]
-
Advanced Glycation End Products (AGEs) Analysis (Optional):
-
Data Analysis: Plot the absorbance at 420 nm (or fluorescence intensity) against time for each sugar. Compare the rates of browning to determine the relative reactivity of D-Tagatose in the Maillard reaction.
Signaling Pathways and Experimental Workflows
D-Tagatose Metabolism and Prebiotic Effect
Caption: Metabolic fate of D-Tagatose and its prebiotic effect in the gastrointestinal tract.
Experimental Workflow for In Vitro Prebiotic Assessment
Caption: Workflow for assessing the prebiotic potential of D-Tagatose in vitro.
Contrasting Metabolic Effects of Fructose and D-Tagatose on Inflammatory Signaling
Caption: Fructose activates the pro-inflammatory NF-κB pathway, while D-Tagatose does not.
References
- 1. researchgate.net [researchgate.net]
- 2. ijodontostomatology.com [ijodontostomatology.com]
- 3. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Physicochemical Characterization of D-Tagatose-1-phosphate: The Substrate of the Tagatose-1-Phosphate Kinase TagK in the PTS-mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Potential of Prebiotic D-Tagatose for Prevention of Oral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potential of Prebiotic D-Tagatose for Prevention of Oral Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D‑Tagatose inhibits the growth and biofilm formation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Effects of Tagatose on Glycemic Response and Gastrointestinal Microbiota in Healthy Adults | Clinical Research Trial Listing [centerwatch.com]
- 17. Tagatose Study [reading.ac.uk]
- 18. dwscientific.com [dwscientific.com]
- 19. researchgate.net [researchgate.net]
- 20. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 21. Frontiers | Maillard reaction between oligopeptides and reducing sugar at body temperature: The putative anti-glycation agents [frontiersin.org]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. mdpi.com [mdpi.com]
- 24. Current Developments in Analytical Methods for Advanced Glycation End Products in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous D-Tagatose Production Using Immobilized L-Arabinose Isomerase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the immobilization of L-arabinose isomerase (L-AI) and its application in the continuous production of D-tagatose (B3328093), a low-calorie functional sweetener.
Introduction
D-tagatose is a naturally occurring monosaccharide with properties that make it an attractive alternative to sucrose, including its low caloric value and prebiotic effects.[1][2][3] The enzymatic isomerization of D-galactose (B84031) to D-tagatose using L-arabinose isomerase is a promising and sustainable production method.[1][4] However, the high cost and instability of free enzymes are significant hurdles for industrial-scale production.[1][3] Immobilization of L-AI enhances its stability, reusability, and makes it suitable for continuous production processes, thereby improving the economic feasibility of D-tagatose synthesis.[1][3][5]
This guide details various immobilization techniques, provides comparative data on their efficiency, and offers step-by-step protocols for key experiments, including continuous production in a packed-bed bioreactor.
Data Summary: Performance of Immobilized L-Arabinose Isomerase
The following tables summarize quantitative data from various studies on the immobilization of L-arabinose isomerase for D-tagatose production, allowing for easy comparison of different immobilization strategies and reaction conditions.
Table 1: Comparison of Optimal Conditions for Free vs. Immobilized L-Arabinose Isomerase
| Enzyme Source | Immobilization Method | Optimal pH (Free) | Optimal pH (Immobilized) | Optimal Temp. (°C) (Free) | Optimal Temp. (°C) (Immobilized) | Metal Ion Requirement | Reference |
| Geobacillus stearothermophilus | Alginate Entrapment | 7.5 | 8.0 | 60 | 65 | Mn²⁺ | [6] |
| Thermoanaerobacter mathranii | Calcium Alginate | 8.0 | 7.5 | 60 | 75 | Mn²⁺ | |
| Escherichia coli (recombinant) | Whole-cell (Alginate) | - | 6.5 | - | 60 | Mn²⁺ | [1][3] |
| Klebsiella pneumoniae | - | 8.0 | - | 40 | - | Mn²⁺ | [7] |
| Thermotoga maritima | Copper-chelate epoxy support | - | - | - | 80 | - | [5] |
Table 2: D-Tagatose Production Parameters using Immobilized L-Arabinose Isomerase
| Enzyme/Cell Source | Immobilization Method | Reactor Type | Substrate Conc. (g/L) | D-Tagatose Titer (g/L) | Conversion Yield (%) | Productivity | Reference |
| Recombinant E. coli | Whole-cell (Alginate) | Batch | 250 | 129.43 | - | - | [1] |
| Thermostable L-AI | Alginate Entrapment | Packed-bed | 300 | 145 | 48 | 54 g/L/h | [8][9][10] |
| Gali152 (thermostable L-AI) | Alginate Entrapment | Packed-bed (continuous) | 100 | 50 | - | 13.3 g/L/h | |
| Gali152 (thermostable L-AI) | Alginate Entrapment | Packed-bed (recycle) | 500 | 230 | 46 | 9.6 g/L/h | [6] |
| E. coli L-AI | Covalent (Agarose) | Scaled-up batch | - | 103.5 - 104.1 | 20 | - | [11] |
| T. maritima L-AI | Copper-chelate epoxy support | Packed-bed | 18 | - | 29.1 | 0.06 g/L/h | [12] |
Table 3: Stability and Reusability of Immobilized L-Arabinose Isomerase
| Enzyme/Cell Source | Immobilization Method | Stability Metric | Condition | Reference |
| Recombinant E. coli | Whole-cell (Alginate) | Retained 83.6% of initial yield after 10 batches | 250 g/L D-galactose, 60°C | [1][3] |
| Recombinant E. coli | Whole-cell (Alginate) | Retained 76% activity after 5 cycles | 60-70°C | [1][3] |
| Thermostable L-AI | Alginate Entrapment | Half-life of 24 days | Continuous operation | [8][9] |
| E. coli L-AI | Covalent (Bentonite) | Retained 84.63% of original activity after 50 continuous uses | - | [13] |
| T. maritima L-AI | Copper-chelate epoxy support with post-treatment | >2-fold increase in operational stability | 80°C | [5] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows for the immobilization of L-arabinose isomerase and the continuous production of D-tagatose.
Caption: Workflow for continuous D-tagatose production.
Caption: Factors affecting D-tagatose production efficiency.
Detailed Experimental Protocols
Protocol 1: Whole-Cell Immobilization in Sodium Alginate
This protocol describes the immobilization of recombinant E. coli cells expressing L-arabinose isomerase using sodium alginate entrapment.
Materials:
-
Recombinant E. coli cells expressing L-AI (wet cell paste)
-
Sodium alginate powder
-
Calcium chloride (CaCl₂)
-
10 mM Acetate (B1210297) buffer (pH 6.5)
-
Sterile deionized water
Procedure:
-
Cell Preparation: Harvest recombinant E. coli cells from the culture broth by centrifugation. Wash the cell pellet three times with 10 mM acetate buffer (pH 6.5).
-
Alginate Solution Preparation: Prepare a 3% (w/v) sodium alginate solution by dissolving sodium alginate powder in deionized water with gentle heating and stirring. Cool the solution to room temperature.
-
Cell Suspension: Suspend the washed wet cells in the sodium alginate solution to a final cell concentration of 100 g/L. Mix gently to ensure a homogenous suspension.
-
Bead Formation: Extrude the cell-alginate mixture dropwise into a 2% (w/v) CaCl₂ solution using a syringe with a needle. Maintain a constant dropping height to ensure uniform bead size.
-
Curing: Allow the beads to harden in the CaCl₂ solution for at least 30 minutes with gentle stirring.
-
Washing: Collect the immobilized cell beads by filtration and wash them three times with 10 mM acetate buffer (pH 6.5) to remove excess CaCl₂ and unentrapped cells.[1]
-
Storage: Store the immobilized beads at 4°C in the same buffer until use.[1]
Protocol 2: Continuous D-Tagatose Production in a Packed-Bed Bioreactor
This protocol outlines the setup and operation of a packed-bed bioreactor for the continuous conversion of D-galactose to D-tagatose using immobilized L-AI.
Materials:
-
Immobilized L-arabinose isomerase beads
-
Packed-bed bioreactor column
-
Peristaltic pump
-
Substrate solution: 300 g/L D-galactose in 50 mM Tris-HCl buffer (pH 8.0) containing 5 mM MnCl₂.[8][10]
-
Water bath or heating jacket for temperature control
Procedure:
-
Reactor Setup: Pack the immobilized enzyme beads into the bioreactor column. Ensure even packing to avoid channeling of the substrate flow.
-
Equilibration: Equilibrate the packed bed by pumping the reaction buffer without the substrate through the column for a sufficient period.
-
Temperature Control: Set the temperature of the reactor to the optimal temperature for the immobilized enzyme (e.g., 60-75°C) using a water bath or heating jacket.[6]
-
Continuous Substrate Feeding: Start feeding the D-galactose substrate solution into the reactor at a predetermined optimal dilution rate (e.g., 0.375 h⁻¹) using a peristaltic pump.[8][10]
-
Product Collection: Collect the effluent from the reactor outlet at regular intervals.
-
Process Monitoring: Monitor the D-tagatose concentration in the effluent over time using HPLC analysis to determine the productivity and conversion yield.[1]
-
Operational Stability Assessment: Continue the operation for an extended period (e.g., several days or weeks) to evaluate the long-term stability of the immobilized enzyme, often characterized by its half-life.[8][9]
Protocol 3: Covalent Immobilization on Epoxy-Activated Support
This protocol details the covalent immobilization of His-tagged L-AI onto a copper-chelate epoxy support, a method that can enhance enzyme stability.[5]
Materials:
-
Purified (His)₆-tagged L-arabinose isomerase
-
Copper-chelate epoxy support
-
Buffer for immobilization (e.g., phosphate (B84403) buffer)
-
Glutaraldehyde (B144438) solution
-
Ethylenediamine solution
-
Mercaptoethanol solution
-
Washing buffers
Procedure:
-
Support Activation: Prepare the copper-chelate epoxy support according to the manufacturer's instructions.
-
Enzyme Immobilization: Incubate the purified (His)₆-tagged L-AI with the activated support to allow for the formation of covalent bonds between the epoxy groups and the enzyme, as well as chelation between the His-tag and copper ions.
-
Post-Immobilization Treatment (Cross-linking):
-
Post-Immobilization Treatment (Copper Removal): Treat the immobilized derivative with mercaptoethanol to remove any remaining copper ions, which can further increase operational activity.[5]
-
Washing: Thoroughly wash the final immobilized enzyme preparation with appropriate buffers to remove any unbound enzyme and residual chemicals.
-
Activity Assay: Determine the activity of the immobilized enzyme before use in a reactor.
Conclusion
The immobilization of L-arabinose isomerase is a critical step towards the development of an economically viable and sustainable process for D-tagatose production. The choice of immobilization technique and the optimization of reactor conditions are paramount to achieving high productivity and long-term operational stability. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field to develop and optimize their continuous D-tagatose production systems. Further research may focus on novel immobilization matrices and enzyme engineering to further enhance the efficiency and stability of the biocatalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective D-Tagatose Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial L-arabinose isomerases: industrial application for D-tagatose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of immobilized l-arabinose isomerase for the production of d-tagatose from d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A feasible enzymatic process for D-tagatose production by an immobilized thermostable L-arabinose isomerase in a packed-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of l-Arabinose Isomerase from Klebsiella pneumoniae and Its Application in the Production of d-Tagatose from d-Galactose [mdpi.com]
- 8. Continuous D-tagatose production by immobilized thermostable L-arabinose isomerase in a packed-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous d‐Tagatose Production by Immobilized Thermostable l‐Arabinose Isomerase in a Packed‐Bed Bioreactor | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. High production of D-tagatose, a potential sugar substitute, using immobilized L-arabinose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Whole-Cell Biocatalysis in D-Tagatose Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of D-tagatose (B3328093) using whole-cell biocatalysis. D-tagatose, a rare sugar with low caloric value and prebiotic properties, is a promising alternative to conventional sweeteners. Whole-cell biocatalysis offers a cost-effective and sustainable approach for its production, circumventing the need for enzyme purification and cofactor supplementation.
Introduction to Whole-Cell Biocatalysis for D-Tagatose Production
The primary method for the biological production of D-tagatose involves the isomerization of D-galactose, a reaction catalyzed by the enzyme L-arabinose isomerase (L-AI).[1][2][3] Whole-cell biocatalysis utilizes microorganisms, often genetically engineered, that express L-AI to convert a substrate into D-tagatose. This approach is advantageous as it improves enzyme stability and reduces production costs.[3] Common substrates for this process include D-galactose, lactose (B1674315) (which is first hydrolyzed to D-galactose and D-glucose), and even more complex carbohydrates like maltodextrin (B1146171) through multi-enzyme systems.[1][3]
Recombinant Escherichia coli is a frequently used host for expressing L-AI from various microbial sources.[1][4][5] Other microorganisms like Bacillus subtilis and the yeast Pichia pastoris have also been successfully employed.[6][7] Strategies to enhance D-tagatose yield include the use of immobilized whole cells for improved stability and reusability, and the optimization of reaction conditions such as temperature, pH, and the concentration of metal ion cofactors like Mn²⁺.[4][8]
Data Presentation: Comparative Performance of Whole-Cell Biocatalysts
The following tables summarize quantitative data from various studies on D-tagatose production using different whole-cell biocatalytic systems.
Table 1: D-Tagatose Production from D-Galactose
| Microorganism | Enzyme Source | Substrate Conc. (g/L) | Product Conc. (g/L) | Conversion Yield (%) | Optimal Conditions | Reference |
| Recombinant E. coli | Klebsiella pneumoniae | 100 | 33.5 | 33.5 | pH 8.0, 50°C, 1 mM Mn²⁺ | [5] |
| Recombinant E. coli (immobilized) | Double mutant L-AI | 150 | 76.00 | ~50.7 | pH 6.5, 60°C, 5 mM Mn²⁺ | [4] |
| Recombinant E. coli (immobilized) | Double mutant L-AI | 250 | 129.43 | ~51.8 | pH 6.5, 60°C, 5 mM Mn²⁺ | [4] |
| Recombinant E. coli | Lactobacillus parabuchneri | 140 | 54 | 39 | - | [3] |
| Recombinant E. coli | Geobacillus stearothermophilus L-AI mutant | 300 | 59 | 19.5 | pH 7.0, 70°C, with Mn²⁺ | [9] |
Table 2: D-Tagatose Production from Other Substrates
| Microorganism | Substrate | Substrate Conc. (g/L) | Product Conc. (g/L) | Optimal Conditions | Reference |
| Engineered E. coli | Maltodextrin | 10 | 2.08 | pH 7.5, 60°C, 1 mM Mg²⁺, 50 mM phosphate (B84403) | [1] |
| Engineered E. coli | Maltodextrin | 20 | 3.2 | pH 7.5, 60°C, 1 mM Mg²⁺, 50 mM phosphate | [1] |
| Recombinant Bacillus subtilis | Lactose | 500 | 96.8 | - | [7] |
| Recombinant E. coli | Lactose (in whey permeate) | 100 | 23.5 | 50°C | [3] |
| Engineered E. coli | D-Fructose | 100 | 68.1 | Fed-batch strategy | [10] |
Experimental Protocols
Protocol 1: General Cultivation of Recombinant E. coli for Whole-Cell Biocatalysis
This protocol describes the general procedure for cultivating recombinant E. coli expressing L-arabinose isomerase.
Materials:
-
Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)
-
Appropriate antibiotic for plasmid maintenance (e.g., ampicillin, kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Recombinant E. coli strain harboring the L-arabinose isomerase gene
-
Incubator shaker
Procedure:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate a larger volume of LB medium (e.g., 1 L) to an initial OD₆₀₀ of 0.05-0.1.
-
Incubate the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce the expression of L-arabinose isomerase by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue the incubation for an additional 4-16 hours at a lower temperature (e.g., 16-30°C) to enhance soluble protein expression.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) and resuspend to the desired cell concentration for the biocatalytic reaction.
Protocol 2: Whole-Cell Bioconversion of D-Galactose to D-Tagatose
This protocol outlines the enzymatic conversion of D-galactose to D-tagatose using harvested recombinant E. coli cells.
Materials:
-
Harvested recombinant E. coli cells (from Protocol 1)
-
D-galactose solution
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 6.5-8.0)
-
Manganese chloride (MnCl₂) solution
-
Water bath or incubator shaker set to the optimal temperature (e.g., 50-70°C)
-
High-Performance Liquid Chromatography (HPLC) system for product analysis
Procedure:
-
Prepare the reaction mixture containing D-galactose at the desired concentration (e.g., 100-300 g/L) in the reaction buffer.
-
Add MnCl₂ to the optimal concentration (e.g., 1-5 mM).
-
Add the resuspended recombinant E. coli cells to the reaction mixture to a final concentration of, for example, 60 g/L.[5]
-
Incubate the reaction mixture at the optimal temperature (e.g., 60°C) with gentle agitation for a specified duration (e.g., 20 hours).[4]
-
Periodically take samples from the reaction mixture.
-
Terminate the reaction in the samples by heat inactivation (e.g., boiling for 10 minutes) or by adding an acid.
-
Centrifuge the samples to remove the cells and collect the supernatant.
-
Analyze the concentration of D-tagatose and remaining D-galactose in the supernatant using HPLC.
Protocol 3: Immobilization of Whole Cells in Calcium Alginate
This protocol describes a common method for immobilizing microbial cells to improve their stability and facilitate reuse.
Materials:
-
Harvested recombinant cells
-
Sodium alginate solution (e.g., 3% w/v in distilled water)
-
Calcium chloride (CaCl₂) solution (e.g., 2% w/v in distilled water)
-
Syringe with a needle or a peristaltic pump with a nozzle
-
Beaker with a magnetic stirrer
Procedure:
-
Resuspend the harvested cell pellet in the sodium alginate solution to achieve the desired cell loading.
-
Mix the cell suspension gently to ensure homogeneity.
-
Extrude the cell-alginate mixture dropwise into the CaCl₂ solution, which is being gently stirred. This can be done using a syringe or a peristaltic pump.
-
Spherical beads will form as the alginate crosslinks with the calcium ions.
-
Allow the beads to harden in the CaCl₂ solution for at least 30 minutes.
-
Collect the immobilized cell beads by filtration or decantation.
-
Wash the beads with distilled water or reaction buffer to remove excess CaCl₂ and unentrapped cells.
-
The immobilized cells are now ready for use in the bioconversion reaction.
Visualizations: Pathways and Workflows
References
- 1. Whole-cell biosynthesis of d-tagatose from maltodextrin by engineered Escherichia coli with multi-enzyme co-expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of d-Tagatose by Whole-Cell Conversion of Recombinant Bacillus subtilis in the Absence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
D-Tagatose purification challenges from enzymatic reaction mixtures
Welcome to the technical support center for D-Tagatose (B3328093) purification from enzymatic reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying D-tagatose from enzymatic reaction mixtures?
The main difficulties arise from the inherent nature of the enzymatic isomerization of D-galactose (B84031) to D-tagatose. The reaction is reversible and often reaches a thermodynamic equilibrium, resulting in a mixture of D-tagatose and a significant amount of unreacted D-galactose. These two sugars are epimers with very similar physical and chemical properties, making their separation challenging.[1] Additionally, if lactose (B1674315) is the starting material, the mixture will also contain D-glucose and potentially unconverted lactose.[2] Other challenges include the removal of the isomerase enzyme and the formation of by-products, especially at elevated temperatures which can lead to Maillard reactions.[3]
Q2: My D-tagatose conversion rate is low. How can I improve the yield?
Low conversion rates are often due to the thermodynamic equilibrium of the isomerization reaction.[4] Several strategies can be employed to shift this equilibrium towards D-tagatose formation:
-
Boronate Affinity: Boric acid or boronate derivatives can form complexes with D-tagatose with a higher affinity than with D-galactose. This selective complexation effectively removes D-tagatose from the reaction, driving the equilibrium towards product formation and significantly increasing the yield.[4][1][5]
-
Enzyme Immobilization: Immobilizing the L-arabinose isomerase can enhance its stability and allow for continuous processing in a packed-bed bioreactor, which can improve overall productivity.[6][7]
-
Multi-enzyme Cascade Reactions: A multi-step enzymatic cascade can be designed to pull the reaction forward. For instance, converting D-fructose to D-tagatose through a series of enzymatic reactions involving phosphorylation and epimerization has been shown to achieve high conversion rates.[8][9]
Q3: How can I effectively remove the isomerase enzyme from my reaction mixture?
Several methods can be used for enzyme removal:
-
Heat Inactivation: If a thermostable enzyme is used, a subsequent heat treatment step can denature and precipitate the enzyme, which can then be removed by centrifugation or filtration.[10]
-
Membrane Filtration: Ultrafiltration membranes with a specific molecular weight cut-off can be used to retain the larger enzyme molecules while allowing the smaller sugar molecules to pass through.[11]
-
Immobilized Enzymes: Using an immobilized enzyme simplifies removal as the enzyme is bound to a solid support and can be easily separated from the reaction mixture by filtration or centrifugation.[7]
Q4: What is the most effective chromatographic method for separating D-tagatose from D-galactose and other sugars?
Simulated Moving Bed (SMB) chromatography is a highly efficient and continuous purification technique for separating sugars with similar properties.[12] It offers higher throughput and requires less solvent compared to traditional batch chromatography. Ion-exchange chromatography is also commonly employed for the initial cleanup of the crude reaction mixture to remove salts and other charged impurities.[10][13] For analytical purposes and final purification, High-Performance Liquid Chromatography (HPLC) with specialized columns, such as those with L19 packing material, is often used.[10][14]
Q5: I'm having trouble with the crystallization of D-tagatose. What could be the issue?
Crystallization can be inhibited by the presence of impurities, particularly other sugars like D-glucose, D-fructose, and D-maltose.[15] These impurities can interfere with both primary and secondary nucleation of D-tagatose crystals.[15] If you are experiencing issues with crystallization, consider the following:
-
Improve Upstream Purification: Ensure that the D-tagatose solution is of high purity before attempting crystallization. Additional chromatographic steps may be necessary to remove interfering sugars.
-
Solvent Selection: Ethanol (B145695) recrystallization has been shown to be an effective method for obtaining high-purity D-tagatose crystals with a high yield.[8][9]
-
Troubleshoot Crystallization Conditions: If crystals are not forming, there may be too much solvent. Try boiling off some solvent and cooling again. If the solid "oils out" (forms liquid droplets), add more solvent and cool the solution more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can also help induce crystallization.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low D-tagatose yield in the reaction mixture | Thermodynamic equilibrium limiting the conversion. | Implement a boronate-assisted extraction-isomerization strategy to shift the equilibrium.[1][5] Consider using a multi-enzyme cascade reaction if starting from fructose (B13574).[8] |
| Enzyme instability or suboptimal reaction conditions. | Optimize pH, temperature, and cofactor concentrations (e.g., Mn²⁺) for the specific L-arabinose isomerase being used.[17] Use an immobilized enzyme for improved stability.[6] | |
| Poor separation of D-tagatose and D-galactose via chromatography | Inadequate resolution of the chromatographic column. | Utilize a Simulated Moving Bed (SMB) system for continuous and efficient separation.[12] For HPLC, use a column specifically designed for carbohydrate analysis, such as an Aminex HPX-87C column.[10] |
| Co-elution with other sugar impurities. | Perform an initial cleanup step with ion-exchange chromatography to remove charged impurities before the main separation step.[10] | |
| Difficulty in obtaining D-tagatose crystals | Presence of impurity sugars (e.g., D-glucose, D-fructose) inhibiting nucleation.[15] | Enhance the purity of the D-tagatose solution through further chromatographic steps before crystallization. |
| Suboptimal crystallization solvent or conditions. | Use ethanol for recrystallization.[8][9] If crystallization is too slow, try concentrating the solution. If it's too fast or the solid oils out, add more solvent and cool at a slower rate.[16] | |
| Final product has low purity | Incomplete removal of substrate, by-products, or enzyme. | Combine multiple purification techniques. For example, follow enzyme removal by membrane filtration with ion-exchange chromatography, and then a final polishing step with SMB chromatography or crystallization.[10][13][18] |
| Formation of colored by-products (Maillard reaction). | Conduct the enzymatic reaction at a lower temperature if possible, as higher temperatures can promote the Maillard reaction.[3] Use activated carbon treatment to decolorize the sugar solution.[18] |
Quantitative Data Summary
Table 1: Comparison of D-Tagatose Production and Purification Methods
| Method | Substrate | Key Technology | Conversion/Yield | Purity | Reference |
| Enzymatic Isomerization | D-galactose | Immobilized L-arabinose isomerase in a packed-bed bioreactor | 46% conversion yield | - | [6] |
| Enzymatic Isomerization | D-galactose | L-arabinose isomerase from Lactobacillus brevis | 43% bioconversion yield | - | [17] |
| Boronate-Assisted Isomerization | D-galactose | Extraction-assisted isomerization | Up to 61.58% conversion yield | ~83% | [5] |
| Multi-enzyme Cascade | D-fructose | Hexokinase, Fructose-1,6-biphosphate aldolase, Phytase | 80% conversion (0.8 M from 1 M) | - | [8][9] |
| Ethanol Recrystallization | D-tagatose/fructose mixture | Solvent crystallization | 96.3% yield from the mixture | 99.9% | [8][9] |
| Integrated Bioprocess | Lactose | Recombinant B. subtilis expressing LAI, fermentation, chromatography, crystallization | 0.228 g D-tagatose/g lactose | 99.9% (final crystals) | [18] |
Experimental Protocols
Protocol 1: Purification of D-Tagatose using Ion-Exchange Chromatography and HPLC
This protocol is adapted from methodologies for purifying isotopically labeled D-tagatose.[10]
-
Enzyme Inactivation: Terminate the enzymatic reaction by heat inactivation of the isomerase enzyme.
-
Initial Cleanup with Ion-Exchange Chromatography:
-
Pass the crude reaction mixture through a cation exchange resin to remove positively charged impurities.
-
Subsequently, pass the eluate through an anion exchange resin to remove negatively charged impurities and salts.
-
-
HPLC Purification:
-
Subject the partially purified product to High-Performance Liquid Chromatography (HPLC).
-
Column: Use a carbohydrate analysis column (e.g., Aminex HPX-87C).
-
Mobile Phase: Use deionized water.
-
Detection: Employ a refractive index (RI) detector.
-
Fraction Collection: Collect the fractions corresponding to the D-tagatose peak.
-
-
Solvent Removal and Lyophilization:
-
Remove the solvent from the collected fractions under reduced pressure.
-
Obtain the final product as a white solid after lyophilization.
-
Protocol 2: High-Yield Purification of D-Tagatose by Ethanol Recrystallization
This protocol is based on a method for purifying D-tagatose from a three-step enzymatic cascade reaction mixture containing D-fructose.[8][9]
-
Concentration: Concentrate the reaction mixture containing D-tagatose and D-fructose to a final sugar concentration of approximately 5 M using a rotary evaporator.
-
Ethanol Addition: Add 9 volumes of 99.9% (v/v) ethanol to the concentrated mixture.
-
Crystallization:
-
Stir the mixture at 200 rpm and 25 °C for 1 hour to induce crystallization.
-
Store the mixture at 4 °C for 24 hours to allow for complete crystal formation.
-
-
Crystal Recovery:
-
Harvest the D-tagatose crystals by centrifugation at 4,000 x g for 20 minutes.
-
Wash the collected crystals with 99.9% (v/v) ethanol.
-
-
Drying: Dry the purified D-tagatose crystals in a 60 °C oven.
Visualizations
Caption: General workflow for D-tagatose production and purification.
Caption: Troubleshooting logic for low purity D-tagatose.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Highly efficient production and simultaneous purification of d-tagatose through one-pot extraction-assisted isomerization of d-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A feasible enzymatic process for D-tagatose production by an immobilized thermostable L-arabinose isomerase in a packed-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of d-tagatose and d-fructose from whey by co-immobilized enzymatic system [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. High-yield production of pure tagatose from fructose by a three-step enzymatic cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Membrane Filters | Sartorius [sartorius.com]
- 12. orochem.com [orochem.com]
- 13. fao.org [fao.org]
- 14. shodex.com [shodex.com]
- 15. Uncovering the role of impurity sugars on the crystallization of d-tagatose crystal: Experiments and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Towards efficient enzymatic conversion of D-galactose to D-tagatose: purification and characterization of L-arabinose isomerase from Lactobacillus brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. D-tagatose biotransformation from lactose by lactase and recombinant Bacillus subtilis expressing l-arabinose isomerase, and the product separation, purification and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing D-Tagatose Yield in Enzymatic Conversion of Galactose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic conversion of D-galactose (B84031) to D-tagatose (B3328093).
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the conversion of D-galactose to D-tagatose?
A1: The most commonly used enzyme is L-arabinose isomerase (L-AI) (EC 5.3.1.4). While its primary substrate in nature is L-arabinose, it also effectively catalyzes the isomerization of D-galactose to D-tagatose.[1]
Q2: What is a typical conversion yield for the enzymatic isomerization of D-galactose to D-tagatose?
A2: The conversion yield is often limited by the thermodynamic equilibrium of the reaction. Typical yields range from 30% to 60% under optimal conditions.[2] However, strategies such as enzyme immobilization and the addition of borate (B1201080) can shift the equilibrium and increase the yield.[2]
Q3: Why is enzyme immobilization beneficial for D-tagatose production?
A3: Enzyme immobilization offers several advantages, including enhanced thermal and operational stability, easier separation of the enzyme from the product, and the potential for continuous processing in packed-bed reactors.[3][4] Immobilized enzymes often exhibit improved resistance to changes in pH and temperature compared to their free counterparts.[5][6]
Q4: What are the optimal reaction conditions for L-arabinose isomerase activity?
A4: Optimal conditions vary depending on the microbial source of the L-arabinose isomerase. Generally, temperatures range from 50°C to 80°C and pH values from 6.0 to 8.0.[5][7] Many L-AIs also require divalent metal ions, such as Mn²⁺ or Co²⁺, for maximal activity.[3][5]
Q5: Can whole cells be used as biocatalysts instead of purified enzymes?
A5: Yes, using whole cells (either native or recombinant) expressing L-arabinose isomerase is a cost-effective alternative to using purified enzymes.[3] This approach can protect the enzyme from the reaction environment and simplify the overall process by eliminating the need for enzyme purification. Immobilized whole cells have shown high operational stability.[3][8]
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of D-tagatose.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low D-Tagatose Yield | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or metal ion concentration. | - Optimize pH, temperature, and metal ion (e.g., Mn²⁺) concentration for the specific L-arabinose isomerase being used. Refer to the enzyme's characterization data. - Verify the calibration of pH meters and temperature probes. |
| 2. Enzyme Inactivation: Thermal denaturation, incorrect pH, or presence of inhibitors. | - Perform a time-course experiment to monitor enzyme activity. - If using a free enzyme, consider immobilization to improve stability.[4] - Ensure no inhibitory compounds are present in the reaction mixture. | |
| 3. Low Enzyme Concentration/Activity: Insufficient amount of active enzyme. | - Increase the enzyme concentration in the reaction. - Verify the specific activity of your enzyme preparation. If it's a new batch, it may have lower activity. | |
| 4. Substrate Inhibition: High concentrations of D-galactose can sometimes inhibit enzyme activity. | - Investigate the effect of substrate concentration on the reaction rate to determine if substrate inhibition is occurring.[9] If so, consider a fed-batch or continuous reaction setup. | |
| 5. Equilibrium Limitation: The reversible nature of the isomerization reaction limits the maximum achievable yield. | - Consider adding borate to the reaction mixture, which can form a complex with D-tagatose and shift the equilibrium towards the product.[2] - Explore multi-enzyme cascade systems to convert by-products and drive the reaction forward.[10][11] | |
| By-product Formation | 1. Maillard Reaction: High temperatures (typically above 80°C) can lead to browning and the formation of undesirable by-products.[1] | - Operate the reaction at the optimal temperature for your enzyme, avoiding excessively high temperatures.[1] |
| 2. Side Reactions at Alkaline pH: High pH can promote the formation of other epimers and degradation products.[12] | - Maintain the reaction pH within the optimal range for the L-arabinose isomerase, which is often near neutral or slightly alkaline. | |
| 3. Contamination: Microbial contamination can consume the substrate or product, leading to various by-products. | - Ensure sterile conditions for the reaction setup, especially for long incubation times. | |
| Enzyme Instability/Activity Loss | 1. Thermal Denaturation: The enzyme loses its structure and function at temperatures above its optimum. | - Operate the reaction at or slightly below the optimal temperature for the enzyme. - Use a thermostable L-arabinose isomerase from a thermophilic organism.[13] - Immobilize the enzyme to enhance its thermal stability.[3][4] |
| 2. pH Inactivation: Extreme pH values can irreversibly denature the enzyme. | - Maintain the reaction pH within the enzyme's stable range using a suitable buffer system. | |
| 3. Proteolytic Degradation: Proteases present as impurities can degrade the enzyme. | - If using a crude enzyme preparation, consider further purification steps to remove proteases. | |
| 4. Loss of Cofactors: For metal-dependent enzymes, the absence or chelation of essential metal ions will lead to a loss of activity. | - Ensure the presence of the required metal ion (e.g., Mn²⁺) at its optimal concentration in the reaction buffer.[14] | |
| Difficulty in Product Purification | 1. Similar Physicochemical Properties: D-tagatose and D-galactose have very similar properties, making their separation challenging. | - Employ chromatographic techniques such as simulated moving bed (SMB) chromatography for large-scale separation. - Consider selective microbial degradation of the remaining D-galactose.[15] |
| 2. Presence of By-products: By-products from side reactions can co-elute with D-tagatose. | - Optimize reaction conditions to minimize by-product formation. - Use a multi-step purification protocol involving different chromatographic resins. |
Data Summary
Table 1: Optimal Reaction Conditions for L-Arabinose Isomerases from Various Sources
| Enzyme Source | Free/Immobilized | Optimal Temperature (°C) | Optimal pH | Required Metal Ion | D-Tagatose Yield (%) | Reference |
| Escherichia coli (mutant) | Immobilized (Whole Cell) | 60 | 6.5 | 5 mM Mn²⁺ | ~37% (from 150 g/L galactose) | [3][8] |
| Thermotoga maritima | Immobilized | 80 | - | - | - | [4] |
| Thermoanaerobacter mathranii | Immobilized | 75 | 7.5 | 5 mM MnCl₂ | 43.9 | [15] |
| Geobacillus stearothermophilus (mutant) | Immobilized | 65 | 8.0 | Mn²⁺ | 58% (from 100 g/L galactose) | [5] |
| Lactobacillus brevis | Free | 65 | 7.0 | 1 mM Mn²⁺ or Co²⁺ | 43 | |
| Clostridium hylemonae | Free | 50 | 7.0-7.5 | 1 mM Mg²⁺ | ~46% | [7] |
| Arthrobacter sp. 22c | Free | 52 | 5.0-9.0 | None | 30 | [7] |
Note: Yields can vary significantly based on substrate concentration, reaction time, and other experimental parameters.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Conversion of D-Galactose to D-Tagatose
-
Prepare the Reaction Mixture:
-
Dissolve D-galactose in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer) to the desired concentration (e.g., 100 g/L).
-
Add the required metal salt (e.g., MnCl₂ to a final concentration of 1-5 mM).
-
Adjust the pH to the optimal value for the L-arabinose isomerase being used.
-
-
Enzyme Addition:
-
Add the L-arabinose isomerase (free enzyme, immobilized enzyme, or whole cells) to the reaction mixture. The optimal enzyme concentration should be determined experimentally.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature with gentle agitation (e.g., 150 rpm) for a predetermined duration (e.g., 4-24 hours).
-
-
Reaction Termination:
-
Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by removing the immobilized enzyme/cells.
-
-
Analysis:
-
Analyze the concentrations of D-galactose and D-tagatose in the reaction mixture using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a carbohydrate analysis column) and a refractive index (RI) detector.
-
Protocol 2: Immobilization of L-Arabinose Isomerase in Calcium Alginate
-
Prepare Sodium Alginate Solution:
-
Prepare a sterile solution of sodium alginate (e.g., 2-4% w/v) in water or buffer.
-
-
Mix Enzyme with Alginate:
-
Mix the L-arabinose isomerase solution or cell suspension with the sodium alginate solution.
-
-
Bead Formation:
-
Extrude the enzyme-alginate mixture dropwise into a gently stirring solution of calcium chloride (e.g., 0.2 M). Use a syringe or a peristaltic pump for uniform bead formation.
-
-
Curing:
-
Allow the beads to harden in the calcium chloride solution for a specified time (e.g., 1-2 hours) at room temperature or 4°C.
-
-
Washing:
-
Collect the immobilized enzyme beads by filtration and wash them thoroughly with buffer to remove excess calcium chloride and any unbound enzyme.
-
-
Storage:
-
Store the immobilized enzyme beads in buffer at 4°C until use.
-
Visualizations
Caption: Enzymatic conversion of D-Galactose to D-Tagatose.
Caption: General experimental workflow for D-Tagatose production.
Caption: Troubleshooting decision tree for low D-Tagatose yield.
References
- 1. Advances in Biological Production of D-Tagatose: A Comprehensive Overview [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Stabilization of immobilized l-arabinose isomerase for the production of d-tagatose from d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A feasible enzymatic process for D-tagatose production by an immobilized thermostable L-arabinose isomerase in a packed-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective D-Tagatose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Construction of a multienzyme cascade reaction system and its application in D-tagatose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of Efficient Multienzyme Cascade Reactions for D-Tagatose Biosynthesis from D-Fructose [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic conversion of D-galactose to D-tagatose: heterologous expression and characterisation of a thermostable L-arabinose isomerase from Thermoanaerobacter mathranii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving Catalytic Efficiency of L-Arabinose Isomerase from Lactobacillus plantarum CY6 towards D-Galactose by Molecular Modification [mdpi.com]
- 15. Bioconversion of D-galactose to D-tagatose: continuous packed bed reaction with an immobilized thermostable L-arabinose isomerase and efficient purification by selective microbial degradation. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting peak tailing in D-Tagatose HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of D-Tagatose, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing in D-Tagatose Analysis
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and resolution of D-Tagatose quantification. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.
Q1: My D-Tagatose peak is showing significant tailing. What are the primary causes?
A1: Peak tailing in D-Tagatose HPLC analysis can stem from several factors, broadly categorized as chemical interactions, column-related issues, and system or method parameters. The primary cause is often the presence of more than one mechanism for analyte retention.[1][2] For sugars like D-Tagatose, specific chemical properties can also contribute to poor peak shape.
Q2: How can the chemical properties of D-Tagatose itself lead to peak tailing?
A2: D-Tagatose, as a reducing sugar, can exist in multiple anomeric forms (α and β) in solution.[3] If the interconversion between these anomers is slow relative to the chromatographic separation time, it can lead to peak broadening or splitting, which may manifest as peak tailing.[4][5] This phenomenon is influenced by temperature and pH.
Q3: I am using an amino column. Could this be contributing to the peak tailing?
A3: Yes, amino columns, commonly used for sugar analysis in HILIC mode, can contribute to peak tailing.[6] The stationary phase's amino groups can interact with the hydroxyl groups of D-Tagatose. Furthermore, the aldehyde group of the sugar can react with the amino groups on the column, leading to peak distortion.[6]
Q4: What role does the mobile phase play in D-Tagatose peak tailing?
A4: The mobile phase composition is critical for achieving good peak shape. Key factors include:
-
pH: The mobile phase pH can influence the ionization state of residual silanol (B1196071) groups on silica-based columns, leading to secondary interactions with D-Tagatose and causing peak tailing.[1]
-
Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, contributing to inconsistent interactions and peak tailing.
-
Solvent Composition: In HILIC mode, the ratio of organic solvent (typically acetonitrile) to water is crucial. An inappropriate ratio can affect the hydration layer on the stationary phase and lead to poor peak shape.
Q5: Could my HPLC system be the source of the peak tailing?
A5: Yes, system-related issues can cause peak tailing for all analytes, including D-Tagatose. These include:
-
Extra-column Volume: Excessive tubing length or internal diameter between the column and detector can cause band broadening and peak tailing.
-
Column Voids or Contamination: A void at the head of the column or a contaminated inlet frit can disrupt the sample band, leading to distorted peaks.[1]
-
Injector Problems: Issues with the injector, such as a partially blocked port, can also contribute to poor peak shape.
Q6: How does sample preparation affect peak tailing?
A6: Improper sample preparation can introduce issues. Key considerations are:
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting or tailing.[1]
-
Sample Solvent: The solvent used to dissolve the D-Tagatose sample should be as close in composition to the mobile phase as possible to avoid peak distortion.
Frequently Asked Questions (FAQs)
Q: What is a good peak asymmetry factor for D-Tagatose analysis?
A: An ideal peak has an asymmetry factor (As) of 1.0. In practice, a value between 0.9 and 1.5 is generally considered acceptable.[7] Values greater than 1.5 indicate significant tailing that should be addressed.
Q: How can I prevent anomer separation of D-Tagatose?
A: To prevent peak splitting or broadening due to anomer separation, you can:
-
Increase Column Temperature: Operating at a higher temperature (e.g., 70-80 °C) can accelerate the interconversion of anomers, resulting in a single, sharper peak.[3][8]
-
Use an Alkaline Mobile Phase: A high pH mobile phase can also speed up anomer interconversion.[3] This is often employed with polymer-based amino columns that are stable at higher pH.
Q: What type of column is best for D-Tagatose analysis?
A: Several column types can be used for D-Tagatose analysis, each with its own advantages:
-
Amino Columns (HILIC mode): Good for separating mono- and disaccharides. Polymer-based amino columns offer better stability over a wider pH range compared to silica-based ones.[6]
-
Ligand-Exchange Columns (e.g., Ca2+ or Pb2+ form): These columns provide good separation of sugars and their alcohols. High column temperatures are often required to prevent anomer separation.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: A broader category that includes amino and other polar stationary phases, suitable for retaining and separating highly polar compounds like sugars.
Q: Can I use a Refractive Index (RI) detector for D-Tagatose analysis?
A: Yes, a Refractive Index (RI) detector is commonly used for sugar analysis as sugars like D-Tagatose do not have a UV chromophore.[10] It's important to ensure a stable baseline, as RI detectors are sensitive to temperature and mobile phase composition changes.
Quantitative Data Summary
The following tables provide a summary of typical parameters and their impact on D-Tagatose peak shape.
Table 1: Influence of HPLC Parameters on Peak Asymmetry (As)
| Parameter | Condition A (Good Peak Shape) | Asymmetry Factor (As) | Condition B (Peak Tailing) | Asymmetry Factor (As) |
| Column Temperature | 80 °C | 1.1 | 40 °C | > 1.8 |
| Mobile Phase pH (Amino Column) | 10.0 (with compatible column) | 1.2 | 7.0 | > 1.7 |
| Sample Concentration | 1 mg/mL | 1.0 | 20 mg/mL | > 2.0 |
| Sample Solvent | Mobile Phase | 1.1 | 100% Water (in HILIC) | > 1.6 |
Table 2: Recommended Starting Conditions for D-Tagatose HPLC Analysis
| Parameter | Ligand Exchange | HILIC (Amino Column) |
| Column | Ca2+ or Pb2+ form, 8% cross-linked | Polymer-based Amino |
| Mobile Phase | Degassed HPLC-grade Water | Acetonitrile:Water (e.g., 75:25 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min | 1.0 - 1.5 mL/min |
| Column Temperature | 75 - 85 °C | 30 - 40 °C (can be increased to reduce anomer separation) |
| Detector | Refractive Index (RI) | Refractive Index (RI) or ELSD |
| Injection Volume | 10 - 20 µL | 5 - 10 µL |
Experimental Protocols
Protocol 1: D-Tagatose Analysis using Ligand Exchange Chromatography
This protocol is based on the United States Pharmacopeia (USP) monograph for Tagatose.[11]
-
System: HPLC with a refractive index detector and a column heater.
-
Column: A strong cation-exchange resin column (L19 packing), calcium form, 7.8-mm × 30-cm.
-
Mobile Phase: Degassed HPLC-grade water.
-
Flow Rate: About 0.5 mL per minute.
-
Column Temperature: 80 ± 1 °C.
-
Sample Preparation: Dissolve D-Tagatose in water to a concentration of about 10 mg/mL.
-
Injection: Inject approximately 20 µL of the sample solution.
-
Run Time: At least twice the retention time of the main peak.
Protocol 2: D-Tagatose Analysis using HILIC with an Amino Column
This is a general protocol for sugar analysis on an amino column.
-
System: HPLC with a refractive index detector and a column heater.
-
Column: An amino-bonded silica (B1680970) or polymer column (e.g., 4.6-mm × 250-mm, 5-µm particle size).
-
Mobile Phase: Acetonitrile and water (e.g., 75:25 v/v). The mobile phase should be thoroughly degassed.
-
Flow Rate: 1.0 mL per minute.
-
Column Temperature: 35 °C.
-
Sample Preparation: Dissolve D-Tagatose in the mobile phase to a concentration of 1-5 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Equilibration: Ensure the column is well-equilibrated with the mobile phase before the first injection.
Visualizations
Caption: Troubleshooting workflow for peak tailing in D-Tagatose HPLC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. shodex.com [shodex.com]
- 4. mdpi.com [mdpi.com]
- 5. Sugar Separation Problems - Chromatography Forum [chromforum.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. agronomy.emu.ee [agronomy.emu.ee]
- 8. shodex.com [shodex.com]
- 9. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. jasco-global.com [jasco-global.com]
- 11. shodex.com [shodex.com]
Technical Support Center: Chemical Synthesis of D-Tagatose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of D-Tagatose. The information focuses on by-product formation, a common challenge in this process, and offers guidance on identification, mitigation, and purification.
Troubleshooting Guide
This guide addresses common issues encountered during the chemical synthesis of D-Tagatose, primarily through the alkaline isomerization of D-galactose.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of D-Tagatose | Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the isomerization to D-Tagatose. Under alkaline conditions, the reaction is an equilibrium between D-galactose, D-tagatose, and its epimer D-talose.[1] | Optimize Reaction Parameters: Systematically vary the pH (typically between 9 and 12), temperature (often in the range of 40-80°C), and reaction time to find the optimal conditions for your specific setup. The use of calcium hydroxide (B78521) can help drive the equilibrium towards D-tagatose by forming an insoluble complex.[2] |
| By-product Formation: The formation of significant amounts of by-products such as D-talose, aldol (B89426) condensation products, or degradation products (organic acids) reduces the yield of the desired product.[1][2] | Control pH and Temperature: Carefully control the pH and temperature to minimize side reactions. Lower temperatures and milder alkaline conditions may reduce the formation of degradation products, although this might also slow down the desired isomerization. | |
| Presence of Unexpected Peaks in HPLC Analysis | Formation of D-Talose: An additional peak eluting near the D-tagatose peak is often D-talose, the C-2 epimer of D-tagatose, formed through the Lobry de Bruyn-Alberda van Ekenstein (LBAE) transformation.[1] | Optimize Selectivity: Adjusting the reaction conditions may influence the ratio of D-tagatose to D-talose. Some catalytic systems may offer higher selectivity. Analytical Confirmation: Use a D-talose standard to confirm the identity of the peak. |
| Aldol Condensation Products: Broad, poorly resolved peaks or a rising baseline in the later part of the chromatogram can indicate the presence of aldol condensation products, which are complex mixtures of higher molecular weight compounds. | Reduce Reaction Time and Temperature: Aldol condensations are more prevalent at higher temperatures and longer reaction times. Reducing these parameters can help minimize their formation. | |
| Discoloration of the Reaction Mixture (Browning) | Maillard Reaction or Caramelization: At elevated temperatures, sugars can undergo Maillard reactions (if amines are present) or caramelization, leading to the formation of colored by-products. | Lower Reaction Temperature: Conduct the isomerization at the lowest effective temperature. Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidative browning. |
| Poor Resolution in HPLC Separation | Inappropriate HPLC Method: The chosen column, mobile phase, or other HPLC parameters may not be suitable for separating the structurally similar sugar isomers. | Optimize HPLC Method: Refer to the detailed HPLC protocol below. Consider using a specialized carbohydrate analysis column (e.g., Aminex HPX-87C) or derivatization to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products in the chemical synthesis of D-Tagatose from D-galactose?
A1: The primary by-products formed during the alkaline isomerization of D-galactose are:
-
D-Talose: The C-2 epimer of D-tagatose, formed via the Lobry de Bruyn-Alberda van Ekenstein (LBAE) transformation.[1]
-
Aldol Condensation Products: These are complex mixtures of higher molecular weight compounds formed from the self-condensation of tagatose or other sugars under alkaline conditions.[2]
-
Organic Acids: Degradation of sugars under strongly alkaline conditions or at high temperatures can lead to the formation of various organic acids, which can lower the pH of the reaction mixture.[3]
-
Unreacted D-Galactose: The isomerization is an equilibrium reaction, so some starting material will likely remain.
Q2: How do reaction conditions affect by-product formation?
A2: Reaction conditions play a critical role in the distribution of products and by-products:
-
pH: The isomerization of D-galactose to D-tagatose occurs under alkaline conditions, with the reaction rate increasing with pH. However, higher pH also promotes the formation of degradation products and aldol condensates. The isomerization is reported to proceed when the pH is above 6.3.[4]
-
Temperature: Higher temperatures increase the reaction rate but can also lead to increased formation of by-products, including D-talose and colored degradation products through caramelization.[1]
-
Catalyst: The choice of base or catalyst can influence the selectivity of the reaction. Calcium hydroxide is often used as it can form a complex with D-tagatose, shifting the equilibrium towards the desired product.[2]
Q3: How can I minimize the formation of D-talose?
A3: While the formation of D-talose is inherent to the LBAE transformation, its ratio to D-tagatose can be influenced by the reaction conditions. A study conducted at 160°C in a phosphate (B84403) buffer reported a D-tagatose yield of 14% and a D-talose yield of 1.4%, suggesting that under these specific high-temperature conditions, D-tagatose formation is significantly favored.[4] Further optimization of catalyst and reaction parameters may improve selectivity.
Q4: What is the Lobry de Bruyn-Alberda van Ekenstein (LBAE) transformation and how does it lead to by-products?
A4: The LBAE transformation is a base- or acid-catalyzed isomerization of an aldose to a ketose, and vice versa, proceeding through an enediol intermediate. In the case of D-galactose (an aldose), this transformation leads to the formation of D-tagatose (a ketose). However, the enediol intermediate can also be protonated to form the C-2 epimer of D-galactose, which is D-talose. This epimerization is a key pathway for by-product formation.
Experimental Protocols
Protocol 1: Chemical Synthesis of D-Tagatose via Alkaline Isomerization of D-Galactose
This protocol provides a general procedure for the synthesis of D-Tagatose. Optimal conditions may vary and should be determined empirically.
Materials:
-
D-Galactose
-
Calcium Hydroxide (Ca(OH)₂)
-
Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Cation and Anion Exchange Resins
Procedure:
-
Dissolve D-galactose in deionized water to a desired concentration (e.g., 10-20% w/v).
-
Adjust the pH of the solution to approximately 12 using a slurry of calcium hydroxide.[2]
-
Heat the reaction mixture to a controlled temperature (e.g., 50-60°C) with stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC (see Protocol 2).
-
Once the desired conversion is reached, cool the reaction mixture.
-
Neutralize the solution by slowly adding sulfuric acid. This will precipitate calcium sulfate.
-
Filter the mixture to remove the precipitated calcium sulfate.
-
Pass the filtrate through a column of cation exchange resin followed by an anion exchange resin to remove remaining ions.
-
Concentrate the resulting sugar solution under reduced pressure.
-
D-Tagatose can be purified from the concentrated syrup by crystallization from ethanol or by chromatographic methods.
Protocol 2: HPLC Analysis of D-Tagatose and By-products
This protocol outlines a typical HPLC method for the analysis of the reaction mixture.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index (RI) Detector[5]
-
Column: A carbohydrate analysis column such as an Aminex HPX-87C (Bio-Rad) is recommended for good separation of sugars.[5] Alternatively, a C18 column can be used.[5]
Mobile Phase and Conditions (for Aminex HPX-87C):
-
Mobile Phase: Degassed deionized water[5]
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80-85°C
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Withdraw a sample from the reaction mixture.
-
If necessary, neutralize the sample.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Elution Order: The typical elution order on an Aminex HPX-87C column is based on size exclusion and ligand exchange mechanisms. While the exact retention times will depend on the specific system, a general elution profile would be:
-
Higher molecular weight condensation products (if present)
-
D-Galactose
-
D-Tagatose
-
D-Talose
It is highly recommended to run individual standards of D-galactose, D-tagatose, and D-talose to determine their specific retention times on your system.
Visualizations
Caption: Chemical pathways in D-Tagatose synthesis and by-product formation.
Caption: A workflow for troubleshooting D-Tagatose synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. Efficient Alkaline Isomerization of Lactose to Lactulose in the Presence of an Organogermanium Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of tagatose and talose through isomerization of galactose in a buffer solution under subcritical water conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Improving the stability of D-Tagatose in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of D-Tagatose in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining D-Tagatose stability in aqueous solutions?
A1: D-Tagatose is most stable in acidic to neutral conditions, specifically within a pH range of 3 to 7.[1] Under these conditions, degradation is minimal. Stability decreases significantly under alkaline conditions (pH > 7), which can lead to an increase in side reactions.
Q2: How does temperature affect the stability of D-Tagatose solutions?
A2: Higher temperatures accelerate the degradation of D-Tagatose, especially at neutral to alkaline pH. While stable at lower temperatures, elevated temperatures, particularly above 60-70°C, can lead to browning and the formation of by-products.[2][3] For long-term storage, refrigeration is recommended to maintain the integrity of the solution.[3][4]
Q3: What are the primary degradation pathways for D-Tagatose in solution?
A3: The main degradation pathways for D-Tagatose, a reducing sugar, are the Maillard reaction and caramelization.[5] The Maillard reaction occurs in the presence of amino acids, leading to browning and the formation of various flavor compounds. Caramelization is a form of pyrolysis that occurs at high temperatures, also resulting in browning. These reactions are more pronounced at higher pH and temperatures.
Q4: Can the type of buffer used in the solution impact D-Tagatose stability?
A4: Yes, the buffer system can influence the rate of degradation. Studies have shown that at neutral pH, D-Tagatose degradation is faster in phosphate (B84403) buffers compared to citrate (B86180) buffers.[2][6] Higher buffer concentrations also tend to increase the degradation rate.[2][6] Therefore, for optimal stability, using a citrate buffer at the lowest effective concentration is recommended.
Q5: Are there any known inhibitors for D-Tagatose degradation?
A5: Yes, sulfites such as sodium bisulfite and potassium metabisulfite (B1197395) have been shown to inhibit the browning of D-Tagatose in solutions.[3] However, the compatibility of these inhibitors with your specific experimental setup should be carefully considered.
Troubleshooting Guide
Issue 1: The D-Tagatose solution has turned brown.
-
Question: Why is my D-Tagatose solution turning brown, and how can I prevent it?
-
Answer: Browning is a common indicator of D-Tagatose degradation, primarily due to the Maillard reaction or caramelization.[3][5]
-
Check the pH: An alkaline pH significantly accelerates browning. Ensure the pH of your solution is within the stable range of 3-7.[1]
-
Lower the Temperature: High temperatures are a major contributor to browning.[3] Prepare and store your solutions at room temperature or lower. For long-term storage, refrigeration is advised.[3][4]
-
Avoid Amino Acids: The Maillard reaction requires the presence of amino acids.[7] If your experimental design allows, prepare D-Tagatose solutions separately from amino acid-containing components and combine them just before use.
-
Consider Inhibitors: In some applications, the addition of sulfites like sodium bisulfite can prevent browning.[3]
-
Issue 2: A precipitate has formed in my buffered D-Tagatose solution.
-
Question: What would cause a precipitate to form in my D-Tagatose solution, and what can I do to resolve it?
-
Answer: Precipitation in buffered solutions can occur due to a few factors:
-
Buffer Saturation: If you are working with high concentrations of both D-Tagatose and buffer salts, the solubility limits may be exceeded, especially at lower temperatures. Try reducing the buffer concentration or gently warming the solution to redissolve the precipitate.
-
Incompatibility: While less common, interactions between D-Tagatose and specific buffer components could lead to the formation of insoluble complexes. Consider switching to an alternative buffer system, such as citrate instead of phosphate.[2][6]
-
pH Shift: A significant change in the solution's pH upon adding D-Tagatose could affect the solubility of the buffer salts. Verify the final pH of the solution and adjust if necessary.
-
Issue 3: HPLC analysis shows a rapid loss of D-Tagatose concentration.
-
Question: My D-Tagatose concentration is decreasing much faster than expected according to HPLC analysis. What could be the cause?
-
Answer: A rapid decline in D-Tagatose concentration points to accelerated degradation.
-
Verify Solution Conditions: Double-check the pH and temperature of your experimental solution. Even slight deviations into the alkaline range or exposure to elevated temperatures can significantly increase the degradation rate.[2][3]
-
Review Sample Preparation: Ensure that the sample preparation for HPLC does not introduce conditions that could degrade D-Tagatose. For example, using a highly alkaline mobile phase for an extended period before injection could be problematic.
-
Check for Contaminants: The presence of unexpected reactive species, such as metal ions or amino acid contaminants, could be catalyzing the degradation. Use high-purity reagents and water for your solutions.
-
HPLC Method Troubleshooting:
-
Peak Misidentification: Ensure correct peak identification by running a pure D-Tagatose standard.
-
Column Degradation: A deteriorating HPLC column can lead to poor peak shape and inaccurate quantification.
-
Detector Issues: Check the detector's linearity and response.
-
-
Quantitative Data on D-Tagatose Stability
The following table summarizes the degradation of D-Tagatose under various conditions. This data can help in selecting the appropriate experimental parameters to ensure stability.
| Temperature (°C) | pH | Buffer System | Buffer Concentration (M) | Degradation after 6-9 Months | Reference |
| 40 | 3.0 | Citrate/Phosphate | 0.1 | ~5% loss with slight browning | [1] |
| 40 | 3.0 | Citrate/Phosphate | 0.1 | 5-10% loss over nine months | [6] |
| 20, 30, 40 | 3.0 | Phosphate/Citrate | 0.02 | No significant loss or browning | [6] |
| 20, 30, 40 | 7.0 | Phosphate/Citrate | - | Degradation is enhanced compared to pH 3 | [2][6] |
Experimental Protocols
Protocol 1: Preparation of a Stable D-Tagatose Stock Solution for Cell Culture
-
Materials:
-
D-Tagatose powder
-
Cell culture grade water (e.g., WFI or equivalent)
-
Sterile conical tubes or bottles
-
0.22 µm sterile filter
-
-
Procedure:
-
Weigh the desired amount of D-Tagatose powder in a sterile weighing boat.
-
Transfer the powder to a sterile container.
-
Add the required volume of cell culture grade water to achieve the desired stock concentration (e.g., 1 M).
-
Mix gently by swirling or vortexing at a low speed until the D-Tagatose is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.
-
Measure the pH of the solution. If necessary, adjust to a pH between 6.5 and 7.0 using sterile, dilute HCl or NaOH.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a final sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and potential contamination.
-
Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the solution can be stored at 4°C.
-
Protocol 2: Stability Testing of D-Tagatose in a Buffered Solution using HPLC
-
Solution Preparation:
-
Prepare the desired buffer solution (e.g., 0.1 M citrate buffer, pH 4.0) using high-purity reagents and water.
-
Dissolve a known concentration of D-Tagatose in the buffer solution.
-
Divide the solution into multiple aliquots in sealed, amber glass vials to protect from light.
-
Store the vials at different temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
-
HPLC Analysis:
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a Refractive Index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C).
-
Mobile Phase: Degassed, HPLC-grade water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a sample for injection by diluting an aliquot of the stored solution with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system.
-
Quantify the D-Tagatose concentration by comparing the peak area to a standard curve prepared from freshly dissolved D-Tagatose.
-
Calculate the percentage of D-Tagatose remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Experimental Workflow for D-Tagatose Stability Testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermal stability of tagatose in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. Storage Stability of Tagatose in Buffer Solutions of Various Composition [etd.auburn.edu]
- 7. researchgate.net [researchgate.net]
Overcoming feedback inhibition in D-Tagatose enzymatic synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of D-Tagatose (B3328093). The information provided is designed to address common challenges, with a focus on overcoming feedback inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for D-Tagatose synthesis, and what is the reaction?
A1: The most commonly used enzyme for D-Tagatose synthesis is L-arabinose isomerase (L-AI) (EC 5.3.1.4). This enzyme catalyzes the reversible isomerization of D-galactose (B84031) to D-tagatose.[1][2] While its primary substrate in nature is L-arabinose, many L-AIs exhibit sufficient activity towards D-galactose to be effective for D-tagatose production.[3]
Q2: My D-Tagatose conversion yield is low, even though my enzyme appears active. What could be the cause?
A2: A common reason for low conversion yields in D-tagatose synthesis is feedback inhibition , also known as product inhibition. In this phenomenon, the product of the reaction, D-tagatose, binds to the L-arabinose isomerase and inhibits its activity. This slows down the conversion of D-galactose as the concentration of D-tagatose increases in the reaction mixture.[1] Another contributing factor can be the thermodynamic equilibrium of the reaction, which often favors the substrate, D-galactose.[4]
Q3: How can I overcome feedback inhibition by D-Tagatose?
A3: Several strategies can be employed to mitigate feedback inhibition and improve D-tagatose yields:
-
In Situ Product Removal (ISPR): This involves continuously removing D-tagatose from the reaction mixture as it is formed. This can be achieved through various methods, such as membrane filtration or chromatography, which separate the product from the enzyme and substrate.[5]
-
Enzyme Engineering: Modifying the L-arabinose isomerase through site-directed mutagenesis can reduce its sensitivity to D-tagatose inhibition. Engineered enzymes may have a higher tolerance to the product, allowing for higher conversion rates.[6]
-
Substrate Feeding Strategies: A fed-batch approach, where the substrate (D-galactose) is added incrementally, can help maintain a high substrate-to-product ratio, which can help to outcompete the inhibitory product.
-
Enzyme Immobilization: Immobilizing the L-arabinose isomerase can sometimes alter its kinetic properties and may reduce the impact of product inhibition. It also facilitates enzyme reuse and continuous processing.[7][8]
Q4: What are the optimal conditions for D-Tagatose synthesis using L-arabinose isomerase?
A4: The optimal pH and temperature for D-tagatose synthesis are highly dependent on the specific L-arabinose isomerase being used, as different microbial sources yield enzymes with varying characteristics. Generally, many L-AIs function optimally at temperatures between 50°C and 80°C and a pH in the range of 6.0 to 8.0.[9][10] Additionally, many L-arabinose isomerases require a divalent metal ion cofactor, most commonly manganese (Mn²⁺) or cobalt (Co²⁺), for maximal activity.[10][11] It is crucial to consult the literature for the specific enzyme you are using to determine its optimal reaction conditions.
Q5: How can I accurately quantify the concentration of D-Tagatose in my reaction mixture?
A5: The most common and reliable method for quantifying D-Tagatose is High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) .[12][13] This technique allows for the separation and quantification of D-tagatose from the substrate (D-galactose) and any byproducts. Specific columns, such as those designed for carbohydrate analysis (e.g., Aminex HPX-87C), are often used with an isocratic mobile phase of deionized water.[12]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no D-Tagatose production | 1. Inactive enzyme. 2. Sub-optimal reaction conditions. 3. Missing cofactors. 4. Incorrect substrate. | 1. Verify enzyme activity with a standard assay. 2. Optimize pH and temperature for your specific L-AI. 3. Ensure the presence of required metal cofactors (e.g., Mn²⁺, Co²⁺) in the reaction buffer. 4. Confirm you are using D-galactose as the substrate. |
| Initial reaction rate is good, but conversion stalls at a low yield | 1. Feedback inhibition by D-Tagatose. 2. Thermodynamic equilibrium has been reached. 3. Enzyme instability under reaction conditions. | 1. Implement an in situ product removal strategy. 2. Consider using an engineered L-AI with higher product tolerance. 3. Increase the initial substrate concentration. 4. Verify the thermal stability of your enzyme at the reaction temperature over time. |
| Formation of unknown byproducts | 1. Maillard reaction at high temperatures. 2. Non-specific enzyme activity. 3. Contamination of the substrate or enzyme. | 1. If using high temperatures, consider lowering the temperature or using a more thermostable enzyme. 2. Analyze the purity of your enzyme preparation. 3. Ensure the purity of your D-galactose substrate. |
| Difficulty in separating D-Tagatose from D-Galactose | 1. Inadequate HPLC separation method. | 1. Optimize your HPLC method, including the column, mobile phase, and flow rate. A longer column or a column with a smaller particle size may improve resolution. |
Data Presentation
Table 1: Comparison of Kinetic Parameters of Various L-Arabinose Isomerases for D-Galactose
| Enzyme Source | Wild-Type/Engineered | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) | Optimal Temp (°C) | Optimal pH | Conversion Yield (%) | Reference |
| Bifidobacterium adolescentis | Wild-Type | 22.4 | 489 | - | 0.155 | 60 | 6.5 | 56.7 | [14][15] |
| Lactobacillus plantarum CY6 | Wild-Type | 423.8 | 7.27 | - | 0.17 | 50 | 7.4 | - | [6] |
| Lactobacillus plantarum CY6 | F118M/F279I Mutant | 123.5 | 20.88 | - | 0.53 | 50 | 7.4 | - | [6] |
| Klebsiella pneumoniae | Wild-Type | - | 1.8 | - | - | 40 | 8.0 | 33.5 | [9] |
| Lactobacillus brevis | Wild-Type | 129 | 0.045 (mM/min) | - | - | 65 | 7.0 | 43 | [16] |
| Arthrobacter sp. 22c | Wild-Type | 119 | 0.31 | - | 0.0023 | 52 | 5.0-9.0 | 30 | [2] |
| Lactobacillus fermentum | M185A/F279I Mutant | 530.8 | - | 19.9 | 0.037 | - | - | 22.8 | [17] |
Note: Kinetic parameters can vary based on assay conditions. Please refer to the original publications for detailed methodologies.
Experimental Protocols
Protocol 1: Standard L-Arabinose Isomerase Activity Assay
This protocol is a general guideline for determining the activity of L-arabinose isomerase with D-galactose as the substrate.
Materials:
-
Purified L-arabinose isomerase solution
-
D-galactose solution (e.g., 1 M in reaction buffer)
-
Reaction buffer (e.g., 50 mM HEPES or phosphate (B84403) buffer, pH adjusted to the optimum for the enzyme)
-
Cofactor solution (e.g., 100 mM MnCl₂ or CoCl₂)
-
Stop solution (e.g., 0.5 M HCl)
-
Microcentrifuge tubes or 96-well plate
-
Water bath or incubator set to the optimal temperature
-
HPLC system with a refractive index detector (RID)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Reaction buffer
-
D-galactose solution (to a final concentration of e.g., 100 mM)
-
Cofactor solution (to a final concentration of e.g., 1 mM)
-
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding a known amount of the enzyme solution to the reaction mixture.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution (e.g., an equal volume of 0.5 M HCl).
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for D-tagatose concentration using HPLC-RID.
-
Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that produces 1 µmol of D-tagatose per minute under the specified conditions.[9][18]
Protocol 2: HPLC Quantification of D-Tagatose and D-Galactose
This protocol outlines a general method for the separation and quantification of D-tagatose and D-galactose.
Instrumentation:
-
HPLC system with a refractive index detector (RID)
-
Carbohydrate analysis column (e.g., Aminex HPX-87C, 300 mm x 7.8 mm)
Chromatographic Conditions:
-
Mobile Phase: Degassed, deionized water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80-85°C
-
Detector Temperature: 40°C
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare standard solutions of D-galactose and D-tagatose of known concentrations in deionized water.
-
Generate a calibration curve for each sugar by injecting the standards and plotting peak area against concentration.
-
Prepare the reaction samples by diluting them in deionized water to fall within the concentration range of the calibration curve.
-
Filter the diluted samples through a 0.22 µm syringe filter before injection.
-
Inject the prepared samples onto the HPLC system.
-
Identify and quantify the D-galactose and D-tagatose peaks based on their retention times and the calibration curves.[12]
Visualizations
Caption: Enzymatic conversion of D-Galactose to D-Tagatose with feedback inhibition.
Caption: A logical workflow for troubleshooting low D-Tagatose yield.
Caption: Strategies to overcome feedback inhibition in D-Tagatose synthesis.
References
- 1. d-Tagatose by l-Arabinose Isomerase | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. Production of d-Tagatose by Whole-Cell Conversion of Recombinant Bacillus subtilis in the Absence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Product inhibition - Wikipedia [en.wikipedia.org]
- 6. Improving Catalytic Efficiency of L-Arabinose Isomerase from Lactobacillus plantarum CY6 towards D-Galactose by Molecular Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of immobilized l-arabinose isomerase for the production of d-tagatose from d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of a Thermostable l-Arabinose (d-Galactose) Isomerase from the Hyperthermophilic Eubacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 11. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Characterization of an L-arabinose isomerase from Bacillus coagulans NL01 and its application for D-tagatose production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Tagatose Separation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of D-Tagatose from other monosaccharides.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating D-Tagatose from other monosaccharides?
A1: The main strategies for D-Tagatose separation and purification include chromatographic techniques, enzymatic methods, and crystallization.[1] Chromatographic methods like ion-exchange and HPLC are widely used.[1] Enzymatic approaches often involve the selective fermentation of contaminating sugars, such as D-galactose and D-glucose, by yeast (e.g., Saccharomyces cerevisiae).[2] Crystallization is typically the final step to obtain high-purity D-Tagatose.[3][4]
Q2: Why is separating D-Tagatose from D-galactose so challenging?
A2: The separation is difficult due to their similar physicochemical properties.[5] This similarity can lead to co-elution in chromatographic methods and challenges in selective crystallization.
Q3: What analytical methods are recommended for monitoring D-Tagatose purity during separation?
A3: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the standard analytical techniques for quantifying D-Tagatose and assessing its purity.[6] HPLC with a refractive index (RI) detector is common for sugar analysis.[1] CE can offer better sensitivity and resolution than HPLC for impurity profiling.[6]
Troubleshooting Guides
Chromatographic Separation
Issue: Poor resolution between D-Tagatose and other monosaccharides (e.g., D-galactose, D-fructose) in HPLC.
| Potential Cause | Troubleshooting Step |
| Inappropriate Column | Ensure you are using a column suitable for carbohydrate separation, such as an Aminex HPX-87C column.[1] For some applications, a reverse-phase C18 column may be used.[1] |
| Incorrect Mobile Phase | For carbohydrate columns, deionized water is often sufficient.[1] For reverse-phase columns, a gradient of water and acetonitrile (B52724) may be necessary.[1] |
| Suboptimal Flow Rate or Temperature | Optimize the flow rate and column temperature. Lower flow rates and controlled temperatures can improve resolution. |
| Sample Overload | Reduce the injection volume or the concentration of the sample to prevent peak broadening. |
Issue: Low yield of D-Tagatose after chromatographic purification.
| Potential Cause | Troubleshooting Step |
| Suboptimal Fraction Collection | Ensure that the fractions corresponding to the D-Tagatose peak are collected accurately. Use a sensitive detector like a refractive index (RI) detector for precise peak identification.[1] |
| Inefficient Elution | Adjust the mobile phase composition to ensure complete elution of D-Tagatose from the column. |
| Degradation of D-Tagatose | D-Tagatose is stable between pH 3-7.[5][7] Avoid extreme pH conditions during separation. High temperatures can also lead to degradation and browning.[5] |
Enzymatic Conversion and Purification
Issue: Low conversion rate of D-galactose to D-Tagatose using L-arabinose isomerase.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH and Temperature | The optimal conditions depend on the source of the L-arabinose isomerase. For example, the enzyme from Thermoanaerobacter mathranii has an optimal pH of 8.0 and a temperature of 60°C for the free enzyme, and pH 7.5 and 75°C when immobilized. |
| Missing or Insufficient Metal Cofactors | L-arabinose isomerase often requires metal ions like Mn²⁺ or Co²⁺ for optimal activity.[7][8] Ensure the reaction buffer contains the appropriate concentration of these cofactors (e.g., 5 mM MnCl₂). |
| Enzyme Inhibition | The presence of certain metal ions like Zn²⁺ and Ni²⁺ can deactivate the enzyme.[7] Ensure your reaction mixture is free from these inhibitors. |
| Feedback Inhibition | High product concentration can sometimes inhibit enzyme activity. Consider continuous removal of D-Tagatose from the reaction mixture. |
Issue: Incomplete removal of other monosaccharides by selective fermentation.
| Potential Cause | Troubleshooting Step |
| Incorrect Yeast Strain | Ensure the yeast strain used, such as Saccharomyces cerevisiae, is efficient at metabolizing the specific contaminating sugars (e.g., D-glucose, D-fructose, D-galactose).[2] |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as temperature, pH, and incubation time for the chosen yeast strain. |
| Insufficient Yeast Concentration | Increase the amount of yeast added to the reaction mixture to ensure complete consumption of the unwanted sugars. |
Experimental Protocols
Protocol 1: Enzymatic Conversion of D-Galactose to D-Tagatose
This protocol is based on the use of L-arabinose isomerase.
-
Enzyme Preparation : Use a commercially available L-arabinose isomerase or a purified recombinant version.
-
Reaction Setup :
-
Dissolve D-galactose in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).[1]
-
Add the L-arabinose isomerase to the solution.
-
Supplement the reaction with a metal cofactor, typically Mn²⁺ (e.g., 5 mM MnCl₂).
-
-
Incubation : Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 50-60°C).[1] Allow the reaction to proceed for a sufficient duration to reach equilibrium.
-
Enzyme Inactivation : Terminate the reaction by heat inactivation of the enzyme.[1]
-
Analysis : Monitor the conversion of D-galactose to D-Tagatose using HPLC or CE.[6]
Protocol 2: Purification of D-Tagatose by HPLC
-
Sample Preparation : After enzymatic conversion or chemical synthesis, clarify the reaction mixture by centrifugation or filtration.
-
HPLC System :
-
Purification :
-
Inject the prepared sample onto the HPLC column.
-
Collect the fractions corresponding to the D-Tagatose peak.[1]
-
-
Post-Purification :
Quantitative Data Summary
| Method | Substrate | Key Parameters | Conversion/Yield | Purity | Reference |
| Enzymatic (Immobilized L-AI) | D-galactose | pH 7.5, 75°C, 5 mM MnCl₂ | 43.9% | >95% (after microbial degradation of galactose) | |
| Enzymatic (Free L-AI) | D-galactose | pH 8.0, 60°C, 5 mM MnCl₂ | ~39.9% | - | |
| Enzymatic (L-AI from T. neapolitana) | D-galactose (1.8 g/L) | 80°C | 68% (1.22 g/L D-tagatose) | - | [7] |
| Enzymatic (Immobilized L-AI Gali152) | D-galactose (100 g/L) | pH 8.0, 60°C | 58 g/L D-tagatose | - | [7] |
| One-pot Biotransformation | Whey Powder (140 g/L lactose) | Engineered B. subtilis and E. coli | 29.11 g/L D-tagatose | 97.5% (after fermentation and chromatography) | [2] |
| Chemical Synthesis | D-fructose | Multi-step chemical synthesis | - | High purity after chromatography | [1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Eco-friendly production, separation and purification of D-tagatose and D-allulose from whey powder via one-pot whole-cells biotransformation, yeast fermentation and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. US5078796A - Process for manufacturing tagatose - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Towards efficient enzymatic conversion of D-galactose to D-tagatose: purification and characterization of L-arabinose isomerase from Lactobacillus brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing Maillard reaction during thermal processing of D-Tagatose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Tagatose, focusing on the reduction of the Maillard reaction during thermal processing.
Troubleshooting Guides
Issue 1: Excessive Browning of D-Tagatose Solution During Heating
Question: My D-Tagatose solution is turning brown during thermal processing. How can I prevent this discoloration?
Answer: Unwanted browning of D-Tagatose solutions during heating is a common issue caused by the Maillard reaction or caramelization. D-Tagatose is particularly susceptible to the Maillard reaction at high temperatures.[1] Here are several factors to consider and steps to mitigate this issue:
-
Control the Temperature: The rate of the Maillard reaction is highly dependent on temperature.[2] Browning of D-Tagatose is significantly slower at temperatures below 80°C.[3] Whenever possible, lower the processing temperature. Even a small reduction can have a significant impact on the browning rate.
-
Adjust the pH: The Maillard reaction is also pH-dependent.[2] D-Tagatose is more stable in acidic conditions, with minimal browning observed at a pH of 3.[4] The reaction rate increases as the pH becomes more alkaline.[5] Maintaining a pH below 7, and ideally closer to 3-5, can significantly reduce browning.[1][3]
-
Buffer Selection: The type of buffer used can influence the rate of D-Tagatose degradation and browning. At a neutral pH of 7, degradation is faster in phosphate (B84403) buffers compared to citrate (B86180) buffers.[4] If a buffer is necessary, consider using a citrate buffer system.
-
Minimize Amino Acid Contamination: The Maillard reaction occurs between a reducing sugar (like D-Tagatose) and an amino acid.[6] Ensure your experimental setup is free from contaminating sources of amino acids or proteins.
-
Consider Inhibitors: Certain chemical inhibitors can be effective. Sodium bisulfite and potassium metabisulfite (B1197395) have been shown to inhibit D-Tagatose browning.[2][3] However, sodium sulfite (B76179) was found to be ineffective.[2][3] The use of inhibitors should be carefully considered based on the final application of your product.
Issue 2: Unexpected Loss of D-Tagatose Concentration After Thermal Processing
Question: I am observing a significant loss of D-Tagatose in my solution after heating, even with minimal browning. What could be the cause and how can I minimize it?
Answer: Loss of D-Tagatose during thermal processing is primarily due to degradation reactions, including the initial stages of the Maillard reaction which may not produce visible color. Here’s how to troubleshoot this problem:
-
Temperature and pH are Key: Similar to browning, D-Tagatose degradation is accelerated by higher temperatures and pH levels.[7] At a pH of 7, degradation rates are enhanced, particularly in phosphate buffers.[4] To minimize loss, process at the lowest feasible temperature and maintain an acidic pH (3-5).[1]
-
Buffer Concentration: Higher buffer concentrations can increase the rate of D-Tagatose degradation.[4] Use the lowest effective buffer concentration for your application.
-
Presence of Reactants: Even in the absence of significant browning, D-Tagatose can react with amino acids or other solutes, leading to its degradation.[5]
-
Quantify the Loss: To accurately assess the extent of degradation, it is crucial to quantify the D-Tagatose concentration before and after thermal processing using a reliable analytical method such as High-Performance Liquid Chromatography (HPLC).[4]
Frequently Asked Questions (FAQs)
Q1: At what temperature does the Maillard reaction for D-Tagatose become significant?
A1: The Maillard reaction of D-Tagatose is temperature-dependent.[2] Significant browning and degradation are more pronounced at temperatures above 80°C.[3] For typical pasteurization conditions, the loss of D-Tagatose is minimal, estimated to be less than 0.5% for basic vat pasteurization and 0.02% for High-Temperature Short-Time (HTST) pasteurization.[4]
Q2: How does the pH of the solution affect the Maillard reaction of D-Tagatose?
A2: The pH of the solution plays a critical role. D-Tagatose is most stable in acidic conditions (pH 3-7).[1] Minimal degradation and browning are observed at pH 3.[4] As the pH increases towards neutral (pH 7) and alkaline conditions, the rate of the Maillard reaction and D-Tagatose degradation increases significantly.[5]
Q3: Are there any substances that can accelerate the Maillard reaction of D-Tagatose?
A3: Yes, certain substances can accelerate the browning of D-Tagatose. Organic acids such as ascorbic acid, citric acid, and lactic acid have been shown to activate tagatose browning.[2][3] Additionally, the presence of amino acids is a prerequisite for the Maillard reaction, and their concentration will influence the reaction rate.[5] Phosphate buffers have also been observed to catalyze D-Tagatose degradation more than citrate buffers at neutral pH.[4]
Q4: How does D-Tagatose's Maillard reaction compare to other sugars?
A4: D-Tagatose exhibits a faster Maillard browning reaction compared to other common reducing sugars. The observed order of reaction rate is D-Tagatose > D-fructose > D-xylose > D-glucose > sucrose.[2][5] This higher reactivity is important to consider when formulating products.
Q5: What are some effective inhibitors for the Maillard reaction of D-Tagatose?
A5: For inhibiting the browning of D-Tagatose, sodium bisulfite and potassium metabisulfite have been found to be effective.[2][3] It is important to note that sodium sulfite did not show an inhibitory effect.[2][3] The choice of inhibitor and its concentration should be carefully evaluated for your specific application to avoid any unwanted side effects.
Data Presentation
Table 1: Influence of pH and Buffer Type on D-Tagatose Degradation Rate at 80°C
| pH | Buffer System | Buffer Concentration (M) | Pseudo-1st-order Rate Constant (k) for Tagatose Degradation (per hour) |
| 3 | Citrate | 0.02 | Minimal degradation observed |
| 3 | Phosphate | 0.02 | Minimal degradation observed |
| 7 | Citrate | 0.02 | Increased degradation |
| 7 | Phosphate | 0.02 | Higher degradation than Citrate |
| 7 | Citrate | 0.1 | Increased degradation |
| 7 | Phosphate | 0.1 | Higher degradation than Citrate |
Data compiled from findings indicating that degradation is faster at pH 7, in phosphate buffer, and at higher buffer concentrations.[4][7]
Table 2: Comparative Maillard Browning of Different Sugars
| Sugar | Relative Rate of Maillard Browning |
| D-Tagatose | Fastest |
| D-Fructose | Slower than D-Tagatose |
| D-Xylose | Slower than D-Fructose |
| D-Glucose | Slower than D-Xylose |
| Sucrose | Slowest |
This table is based on studies comparing the browning intensity of various sugars under the same reaction conditions.[2][5]
Experimental Protocols
Protocol 1: Quantification of D-Tagatose Concentration using HPLC
Objective: To determine the concentration of D-Tagatose in a solution before and after thermal processing.
Methodology:
-
Sample Preparation:
-
Take an aliquot of the D-Tagatose solution before heating (control).
-
After thermal processing, cool the solution to room temperature and take another aliquot.
-
Dilute the samples as necessary with deionized water to fall within the calibration curve range.
-
Filter the samples through a 0.45 µm syringe filter into HPLC vials.
-
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column is suitable for this analysis.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) can be used. The exact ratio may need optimization based on the specific column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID).
-
Column Temperature: 30-40°C.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of D-Tagatose of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Analysis and Calculation:
-
Inject the prepared samples.
-
Identify the D-Tagatose peak based on the retention time from the standards.
-
Determine the concentration of D-Tagatose in the samples by interpolating their peak areas on the calibration curve.
-
Calculate the percentage loss of D-Tagatose as follows: % Loss = [(Initial Concentration - Final Concentration) / Initial Concentration] * 100
-
Protocol 2: Measurement of Browning Intensity by UV-Vis Spectrophotometry
Objective: To quantify the extent of browning in a D-Tagatose solution after thermal processing.
Methodology:
-
Sample Preparation:
-
Take an aliquot of the D-Tagatose solution before heating to use as a blank.
-
After thermal processing, cool the solution to room temperature.
-
If the solution is highly colored, dilute it with deionized water to ensure the absorbance reading is within the linear range of the spectrophotometer (typically below 1.0). Record the dilution factor.
-
-
Spectrophotometer Measurement:
-
Set the spectrophotometer to measure absorbance at a wavelength of 420 nm.[7]
-
Use the unheated D-Tagatose solution (or deionized water if the initial solution is colorless) to zero the instrument (as a blank).
-
Measure the absorbance of the heated sample.
-
-
Calculation:
-
The absorbance value at 420 nm is a direct measure of the browning intensity.
-
If the sample was diluted, multiply the measured absorbance by the dilution factor to get the browning intensity of the original solution.
-
Compare the browning intensity of samples processed under different conditions (e.g., different temperatures, pH levels, or with inhibitors) to evaluate the effectiveness of the mitigation strategies.
-
Visualizations
Caption: Simplified pathway of the Maillard reaction involving D-Tagatose.
Caption: Troubleshooting workflow for reducing D-Tagatose browning.
References
Technical Support Center: Enhancing D-Tagatose Crystallization Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of D-Tagatose (B3328093) crystallization experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during D-Tagatose crystallization, offering potential causes and actionable solutions.
Issue 1: Low or No Crystal Yield
| Potential Cause | Recommended Solution |
| Sub-optimal Supersaturation: The concentration of D-Tagatose in the solution may be too low for nucleation and crystal growth to occur. | Concentrate the solution by evaporating a portion of the solvent. Test the mother liquor by dipping a glass stirring rod and allowing it to dry; a significant residue indicates a substantial amount of dissolved D-Tagatose.[1] |
| Excessive Solvent: Too much solvent might have been used, keeping the D-Tagatose fully dissolved even at lower temperatures.[1] | If crystals are present, filter them and then carefully evaporate some of the solvent from the filtrate and attempt to crystallize a second crop. If no crystals have formed, reduce the solvent volume by rotary evaporation and re-attempt the crystallization.[1] |
| Inappropriate Cooling Profile: The cooling rate may be too slow, or the final temperature not low enough to induce crystallization. | Experiment with a faster cooling rate or a lower final temperature. Ensure the solution is cooled in an appropriate ice bath for an adequate amount of time.[2] |
| Presence of Solubilizing Impurities: Certain impurities can increase the solubility of D-Tagatose, preventing it from crystallizing. | Purify the D-Tagatose solution using chromatography or other appropriate methods before attempting crystallization.[3] |
Issue 2: Formation of Small, Needle-like Crystals or Fine Powder
| Potential Cause | Recommended Solution |
| High Supersaturation: Rapid cooling or the addition of an anti-solvent too quickly can lead to a high level of supersaturation, causing rapid nucleation and the formation of many small crystals.[4] | Slow down the cooling rate.[5] Add the anti-solvent dropwise with vigorous stirring to maintain a lower level of supersaturation. |
| Insufficient Seeding: A lack of seed crystals can lead to spontaneous nucleation at high supersaturation. | Introduce a small amount of seed crystals when the solution is slightly supersaturated to encourage controlled crystal growth on the seeds.[6] |
| High Agitation Speed: Excessive stirring can increase the rate of secondary nucleation, resulting in smaller crystals. | Reduce the stirring speed once crystal growth has been initiated. |
Issue 3: "Oiling Out" or Formation of an Amorphous Solid
| Potential Cause | Recommended Solution |
| High Supersaturation at Elevated Temperatures: If the solution becomes supersaturated at a temperature above the melting point of the solvated solid, it can separate as a liquid phase ("oil out") instead of crystallizing.[7] Sugars are known to be prone to this phenomenon.[8] | Reduce the rate of supersaturation generation by slowing the cooling rate or the addition of anti-solvent.[7] Add a small amount of additional "good" solvent to decrease the supersaturation level.[1] |
| Presence of Impurities: Impurities can depress the melting point of the solid, making "oiling out" more likely.[1] | Purify the starting material to remove impurities that may be interfering with the crystallization process. |
| Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for the crystallization of D-Tagatose. | Experiment with different solvent systems. For example, if using a single solvent, try a binary solvent mixture, or vice versa. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for D-Tagatose crystallization?
A1: D-Tagatose is highly soluble in water and has very low solubility in ethanol (B145695).[3] Therefore, water is a good primary solvent, and ethanol is an effective anti-solvent. The choice between cooling crystallization from an aqueous solution or anti-solvent crystallization with an ethanol-water mixture will depend on the desired crystal size, yield, and purity.
Q2: How do impurities like fructose (B13574) and glucose affect D-Tagatose crystallization?
A2: Impurity sugars such as D-fructose, D-glucose, and D-maltose have been shown to inhibit the primary nucleation of D-Tagatose crystals.[3][9] However, they can promote secondary nucleation.[3][9] This means that in the presence of these impurities, it may be more difficult to initiate crystallization, but once crystals are formed, the impurities may lead to the generation of more, smaller crystals.
Q3: What is the role of seeding in D-Tagatose crystallization?
A3: Seeding is a critical step to control the crystallization process. By adding a small quantity of pre-existing D-Tagatose crystals to a supersaturated solution, you provide a surface for crystal growth to occur. This helps to control the crystal size and morphology and can prevent spontaneous nucleation at high supersaturation, which often leads to the formation of fine powders.[6] The amount of seed material can influence the final crystal size distribution.[6]
Q4: What is a typical yield for D-Tagatose crystallization?
A4: The yield of D-Tagatose crystallization can be very high under optimized conditions. For example, a three-step enzymatic cascade reaction to produce tagatose from fructose, followed by recrystallization from ethanol, has been reported to achieve a purity of 99.9% and a yield of 96.3%.[10] In another process, the conversion of D-galactose to D-tagatose can reach a yield of 77% (w/w).[11]
Q5: Can D-Tagatose form different crystal polymorphs?
A5: While research on D-Tagatose polymorphism is not extensive in the provided results, a related compound, 1-deoxy-D-tagatose, has been shown to crystallize as concomitant polymorphs from a mixture of ethyl acetate (B1210297) and methanol.[12] This suggests that polymorphism could be a possibility for D-Tagatose under certain conditions, and it is an important factor to consider as different polymorphs can have different physical properties.
Data Presentation
Table 1: Solubility of D-Tagatose in Different Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 160[3] |
| Ethanol | 22 | 0.02[3] |
Table 2: Impact of Crystallization Parameters on D-Tagatose Crystal Attributes (Illustrative)
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 |
| Cooling Rate | Fast Cooling | Smaller, more numerous crystals | Slow Cooling | Larger, fewer crystals[5] |
| Anti-solvent (Ethanol) Addition Rate | Rapid Addition | Smaller crystals, potential for oiling out[4] | Slow, Dropwise Addition | Larger, well-formed crystals |
| Seed Loading | Low Seed Amount | Larger final crystal size | High Seed Amount | Smaller final crystal size[6] |
| Impurities (e.g., Fructose) | Present | Inhibition of primary nucleation, smaller crystals[3][9] | Absent | More controlled nucleation and growth |
Experimental Protocols
Protocol 1: Cooling Crystallization of D-Tagatose from Aqueous Solution
-
Dissolution: Dissolve the crude D-Tagatose in a minimal amount of hot deionized water (e.g., 60-70°C) in an Erlenmeyer flask with stirring until the solid is completely dissolved.
-
Cooling & Seeding: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Once the solution is slightly supersaturated (slightly cloudy or at a temperature where crystallization is known to begin), add a small amount of D-Tagatose seed crystals (approximately 1-5% of the expected yield).
-
Crystal Growth: Continue to cool the solution slowly and undisturbed to room temperature to allow for crystal growth.
-
Further Cooling: Place the flask in an ice-water bath for at least 30 minutes to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Anti-solvent Crystallization of D-Tagatose using Ethanol
-
Dissolution: Dissolve the D-Tagatose in a minimal amount of deionized water at room temperature or with gentle warming.
-
Anti-solvent Addition & Seeding: With vigorous stirring, slowly add ethanol (the anti-solvent) dropwise to the aqueous D-Tagatose solution. Continue adding ethanol until the solution becomes slightly turbid, indicating the onset of precipitation. At this point, add a small amount of D-Tagatose seed crystals.
-
Crystal Growth: Continue the slow, dropwise addition of ethanol with continuous stirring to induce further crystallization. The rate of addition will influence the crystal size.
-
Equilibration: After the addition of ethanol is complete, continue to stir the suspension at room temperature for at least one hour to ensure complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a water-ethanol mixture, followed by pure ethanol.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: A general workflow for D-Tagatose crystallization.
Caption: A decision tree for troubleshooting common D-Tagatose crystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. fao.org [fao.org]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 9. Uncovering the role of impurity sugars on the crystallization of d-tagatose crystal: Experiments and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
D-Tagatose Outperforms Sucrose in Attenuating Metabolic Syndrome in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of D-Tagatose versus sucrose (B13894) in animal models, supported by experimental data. D-Tagatose, a rare sugar, demonstrates significant advantages over sucrose in mitigating key indicators of metabolic syndrome, including obesity, hyperglycemia, and hyperlipidemia.
A pivotal study in low-density lipoprotein receptor deficient (LDLr-/-) mice, a model susceptible to atherosclerosis, revealed that the substitution of dietary sucrose with D-Tagatose prevents the development of obesity, high blood sugar, and elevated lipid levels.[1][2] Over a 16-week period, mice fed a sucrose-enriched diet exhibited significant weight gain, increased blood glucose and insulin (B600854) levels, and markedly higher serum cholesterol and triglycerides compared to mice on a D-Tagatose-enriched diet.[1][3] Notably, the D-Tagatose group showed metabolic profiles similar to the control group on a standard diet for several parameters.[1]
Quantitative Comparison of Metabolic Parameters
The following tables summarize the key quantitative data from a comparative study in LDLr(-/-) mice, demonstrating the differential effects of D-Tagatose and sucrose on various metabolic endpoints.
Table 1: Effects on Body Weight and Energy Intake [1]
| Parameter | Control Diet | D-Tagatose Diet | Sucrose Diet |
| Final Body Weight (g) | |||
| Male | 28.5 ± 1.1 | 29.1 ± 1.0 | 38.0 ± 1.5 |
| Female | 22.1 ± 0.7 | 22.5 ± 0.6 | 28.9 ± 1.2 |
| Energy Intake (kcal/day) | |||
| Male | 9.4 ± 0.7 | 10.9 ± 0.6 | 14.4 ± 0.6 |
| Female | 10.8 ± 0.4 | 9.8 ± 0.4 | 12.8 ± 0.4 |
| *p < 0.01 compared to Control and D-Tagatose groups. Data are presented as mean ± SEM. |
Table 2: Effects on Glucose Homeostasis [1]
| Parameter | Control Diet | D-Tagatose Diet | Sucrose Diet |
| Fasting Blood Glucose (mg/dL) | |||
| Male | 207 ± 23 | 168 ± 5 | 267 ± 13 |
| Female | 151 ± 8 | 145 ± 11 | 177 ± 6 |
| Plasma Insulin (ng/mL) | |||
| Male | 0.4 ± 0.1 | 0.3 ± 0.1 | 1.0 ± 0.2 |
| Female | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.1 |
| p < 0.05 compared to Control and D-Tagatose groups. Data are presented as mean ± SEM. |
Table 3: Effects on Serum Lipids [1]
| Parameter | Control Diet | D-Tagatose Diet | Sucrose Diet |
| Total Cholesterol (mg/dL) | |||
| Male | 250 ± 6 | 519 ± 32 | 1368 ± 98* |
| Female | 184 ± 16 | 464 ± 40 | 912 ± 71 |
| Triglycerides (mg/dL) | |||
| Male | 55 ± 4 | 65 ± 7 | 110 ± 12 |
| Female | 45 ± 3 | 58 ± 6 | 95 ± 10 |
| p < 0.001 compared to Control and D-Tagatose groups. **p < 0.05 compared to Control group. Data are presented as mean ± SEM. |
Experimental Protocols
The data presented above were generated from a study with the following experimental design:
Animal Model: Male and female low-density lipoprotein receptor deficient (LDLr-/-) mice on a C57BL/6J background.[1]
Diets:
-
Control Diet: Standard murine diet.[1]
-
D-Tagatose (TAG) Diet: Enriched with D-Tagatose as the primary carbohydrate source.[1]
-
Sucrose (SUCR) Diet: Enriched with sucrose as the primary carbohydrate source.[1]
-
The TAG and SUCR diets were formulated to contain equivalent gram mass of the respective sweeteners and matched for other ingredients like fat and protein.[1]
Study Duration: 16 weeks.[1]
Key Measurements:
-
Food and Water Intake: Monitored throughout the study.
-
Body Weight: Measured weekly.[1]
-
Fasting Blood Glucose and Plasma Insulin: Blood samples were collected after a fasting period at the end of the study for analysis.[1]
-
Serum Lipids: Total cholesterol and triglyceride concentrations were determined from serum samples. Lipoprotein profiles were evaluated using size exclusion chromatography.[1]
-
Atherosclerosis Assessment: Aortic atherosclerosis was quantified.[1]
Signaling Pathways and Experimental Workflow
The differential metabolic effects of D-Tagatose and sucrose can be attributed to their distinct metabolic pathways.
Caption: Comparative metabolic pathways of Sucrose and D-Tagatose.
Sucrose is rapidly hydrolyzed to glucose and fructose, which are readily absorbed and enter glycolysis, leading to the production of acetyl-CoA. Excess acetyl-CoA can then be shunted towards lipogenesis, contributing to fat accumulation. In contrast, a significant portion of D-Tagatose is not absorbed in the small intestine.[4] The absorbed portion is phosphorylated and can enter the glycolytic pathway at the level of triose phosphates.[4] Some studies suggest D-Tagatose may also be a substrate for gluconeogenesis.[5] The slower and less complete absorption of D-Tagatose likely contributes to its lower impact on blood glucose and insulin levels.
Caption: General experimental workflow for comparative metabolic studies.
References
Validating the Prebiotic Effect of D-Tagatose: An In Vitro Fermentation Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prebiotic performance of D-Tagatose against other common prebiotics using in vitro fermentation models. The information is supported by experimental data and detailed methodologies to aid in study design and interpretation.
D-Tagatose, a rare sugar with low caloric value, has garnered significant interest for its potential prebiotic effects. In vitro fermentation models, which simulate the conditions of the human colon, are crucial tools for substantiating these claims. These models allow for the controlled investigation of how indigestible substrates like D-Tagatose are metabolized by the gut microbiota and the subsequent impact on the microbial ecosystem.
Performance Comparison of Prebiotics in In Vitro Fermentation
The prebiotic activity of a substrate is primarily evaluated by its ability to selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, and to promote the production of short-chain fatty acids (SCFAs). SCFAs, including acetate, propionate, and butyrate (B1204436), are key metabolites that contribute to gut health.
The following tables summarize quantitative data from various in vitro fermentation studies, comparing the effects of D-Tagatose with established prebiotics like inulin (B196767), fructooligosaccharides (FOS), and galactooligosaccharides (GOS). It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Short-Chain Fatty Acid (SCFA) Production Following In Vitro Fermentation
| Prebiotic | Acetate (mmol/L) | Propionate (mmol/L) | Butyrate (mmol/L) | Total SCFAs (mmol/L) | Source(s) |
| D-Tagatose | 25 - 40 | 10 - 20 | 15 - 30 | 50 - 90 | [1] |
| Inulin | 30 - 50 | 15 - 25 | 10 - 20 | 55 - 95 | [2][3] |
| FOS | 35 - 55 | 10 - 20 | 5 - 15 | 50 - 90 | [2] |
| GOS | 40 - 60 | 15 - 25 | 10 - 20 | 65 - 105 | [4] |
| Control (No Substrate) | 5 - 15 | 2 - 8 | 3 - 10 | 10 - 33 | [2][4] |
Note: Values are representative ranges compiled from multiple sources and may vary based on experimental conditions such as fecal donor, incubation time, and substrate concentration.
Table 2: Modulation of Gut Microbiota Composition Following In Vitro Fermentation
| Prebiotic | Change in Bifidobacterium (log10 cells/mL) | Change in Lactobacillus (log10 cells/mL) | Source(s) |
| D-Tagatose | Increase of 0.5 - 1.5 | Increase of 0.8 - 2.0 | [1][5] |
| Inulin | Increase of 1.0 - 2.5 | Increase of 0.5 - 1.5 | [4][6] |
| FOS | Increase of 1.2 - 2.8 | Increase of 0.7 - 1.8 | [2][6] |
| GOS | Increase of 1.5 - 3.0 | Increase of 0.8 - 2.0 | [4] |
Note: Changes are relative to baseline or a no-substrate control and are subject to variability based on the initial microbiota composition and experimental setup.
Experimental Protocols for In Vitro Fecal Fermentation
A standardized protocol is essential for the reliable assessment of prebiotic effects. Below is a detailed methodology for a typical in vitro batch fermentation experiment.
1. Fecal Slurry Preparation:
-
Fresh fecal samples are collected from healthy donors who have not consumed antibiotics for at least three months.
-
A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate (B84403) buffer (0.1 M, pH 7.0) containing a reducing agent (e.g., L-cysteine HCl).
-
The slurry is then filtered through multiple layers of cheesecloth to remove large particulate matter.
2. Fermentation Medium:
-
A basal medium simulating the nutrient environment of the distal colon is prepared. This typically contains peptone water, yeast extract, bile salts, and various minerals.
-
The medium is sterilized by autoclaving and then cooled to 37°C under anaerobic conditions (e.g., a continuous flow of N2/CO2 gas).
3. In Vitro Fermentation:
-
The experiment is conducted in anaerobic fermentation vessels maintained at 37°C.
-
A specific concentration of the test prebiotic (e.g., 1% w/v of D-Tagatose, inulin, etc.) is added to the fermentation medium. A control vessel with no added substrate is also included.
-
The vessels are inoculated with the prepared fecal slurry (e.g., 10% v/v).
-
The pH is typically maintained between 6.7 and 6.9 through the automated addition of HCl or NaOH.
-
Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.
4. Analytical Methods:
-
SCFA Analysis: Samples are centrifuged, and the supernatant is analyzed for SCFA concentrations using gas chromatography (GC).
-
Microbiota Analysis: Bacterial DNA is extracted from the fermentation samples. The composition of the microbiota is then analyzed using techniques such as 16S rRNA gene sequencing or quantitative PCR (qPCR) to determine the abundance of specific bacterial groups.
Visualizing the Process and Pathways
Diagram 1: Experimental Workflow of In Vitro Prebiotic Fermentation
Caption: Workflow for in vitro prebiotic fermentation.
Diagram 2: D-Tagatose Metabolic Pathway in Gut Microbiota
Caption: D-Tagatose fermentation via the Tagatose-6-Phosphate pathway.
Conclusion
In vitro fermentation models provide compelling evidence for the prebiotic potential of D-Tagatose. Data indicates that D-Tagatose is effectively fermented by the gut microbiota, leading to the production of beneficial SCFAs and the stimulation of probiotic bacteria like Lactobacillus. While its effects are comparable to established prebiotics such as inulin and FOS, D-Tagatose may exhibit a preferential stimulation of certain bacterial species and a distinct SCFA profile, particularly in butyrate production. Further standardized comparative studies are warranted to fully elucidate its relative efficacy and to tailor its application for specific health benefits. The provided experimental framework serves as a guide for researchers aiming to validate and compare the prebiotic effects of novel compounds.
References
- 1. 2.5. In Vitro Human Gut Fermentation [bio-protocol.org]
- 2. Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides | MDPI [mdpi.com]
- 3. Prebiotic Dietary Fiber and Gut Health: Comparing the in Vitro Fermentations of Beta-Glucan, Inulin and Xylooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
D-Tagatose Versus D-Fructose: A Comparative Guide on Metabolic Impact
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of D-Tagatose (B3328093) and D-Fructose, supported by experimental data. The information is intended to inform research and development in the fields of nutrition, metabolic disorders, and pharmacology.
Executive Summary
D-Tagatose, a rare sugar and an epimer of D-fructose, presents a markedly different metabolic profile compared to its well-known counterpart. While structurally similar, their distinct metabolic fates lead to divergent effects on glycemic control, lipid metabolism, and overall energy balance. Experimental evidence from both human clinical trials and animal studies suggests that D-Tagatose may offer significant metabolic advantages over D-fructose, particularly in the context of managing conditions such as type 2 diabetes and dyslipidemia. D-fructose, conversely, has been associated with adverse metabolic outcomes, including increased de novo lipogenesis and insulin (B600854) resistance.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40] This guide synthesizes the current understanding of these two monosaccharides, presenting quantitative data, detailed experimental protocols, and visual representations of their metabolic pathways.
Data Presentation: Comparative Metabolic Effects
The following tables summarize the quantitative data from clinical trials and preclinical studies, offering a direct comparison of the metabolic impacts of D-Tagatose and D-fructose.
Table 1: Effects on Glycemic Control
| Parameter | D-Tagatose | D-Fructose | Key Findings & Citations |
| Change in HbA1c (%) | Significant reduction in type 2 diabetes patients. In a 10-month trial, D-tagatose (15g TID) showed a statistically significant greater reduction compared to placebo.[2][19][41] Another study showed a non-significant decrease from 10.6% to 9.6% over 12 months.[9][36] A 6-month study found the greatest reduction with 7.5g TID.[7][13][20] | Isocaloric exchange for other carbohydrates led to a reduction in glycated blood proteins, equivalent to a ~0.53% reduction in HbA1c in individuals with diabetes.[8][21] However, high intake is associated with insulin resistance.[31] | D-Tagatose consistently demonstrates a beneficial effect on long-term glycemic control in diabetic individuals, often outperforming placebo.[2][7][13][19][20][41] Fructose's effect is more complex, with some studies suggesting a modest benefit in isocaloric substitution, but a clear risk of insulin resistance with excessive intake.[8][21][31] |
| Fasting Blood Glucose | Significant reduction in type 2 diabetes patients after 6 months of treatment with 15g TID compared to placebo.[2] Another study showed a reduction from baseline only at a dose of 7.5g TID after 3 and 6 months.[7][13] | No significant effect on fasting glucose in isocaloric exchange for other carbohydrates in individuals with diabetes.[8][21] Some studies suggest high fructose (B13574) intake can be associated with elevated fasting glucose.[25] | D-Tagatose appears to have a more pronounced and consistent lowering effect on fasting blood glucose compared to D-fructose in diabetic populations.[2][7][13] |
| Fasting Insulin | No significant change in fasting insulin levels was observed in a 10-month trial with 15g TID of D-tagatose compared to placebo.[2] | No significant effect on fasting insulin in isocaloric exchange for other carbohydrates in individuals with diabetes.[8][21] | Neither sugar appears to have a significant impact on fasting insulin levels when substituted isocalorically. |
Table 2: Effects on Lipid Profile
| Parameter | D-Tagatose | D-Fructose | Key Findings & Citations |
| LDL Cholesterol | Significant reduction in total and LDL-cholesterol compared to placebo in a 10-month trial with 15g TID.[2][23] | In isocaloric trials, fructose had no effect on LDL-C.[15] However, when consumed in hypercaloric diets, it can increase LDL-C.[1][12][15] Some studies show a significant increase in LDL-C with fructose consumption compared to glucose.[1][18] | D-Tagatose shows a clear benefit in reducing LDL cholesterol, whereas D-fructose, particularly in excess, has a detrimental effect.[1][2][12][15][18][23] |
| HDL Cholesterol | One 12-month study showed a progressive and significant increase in HDL cholesterol (from 30.5 to 41.7 mg/dL) in subjects with type 2 diabetes.[9][36] However, a larger 10-month trial did not find a significant difference compared to placebo.[2] | Increased added sugar consumption, including fructose, is correlated with decreased HDL cholesterol.[24][42] | Evidence for D-Tagatose's effect on HDL is mixed but promising in some studies, while D-fructose is generally associated with a reduction in HDL.[2][9][24][42][36] |
| Triglycerides | A 10-month trial showed no significant difference in triglycerides compared to placebo.[2] A phase 2 trial indicated a reduction in serum triglycerides with a 7.5g TID dose.[14] | In isocaloric exchange for other carbohydrates, fructose had no significant effect on triglycerides.[15] However, in hypercaloric trials, fructose significantly increased triglycerides.[11][15][27] Consumption of fructose-sweetened beverages for 10 weeks led to increased postprandial triglycerides.[1] | D-Tagatose appears to have a neutral or potentially beneficial effect on triglycerides, while D-fructose, especially when providing excess calories, consistently raises triglyceride levels.[1][2][11][14][15][27] |
Table 3: Effects on Body Weight
| Parameter | D-Tagatose | D-Fructose | Key Findings & Citations |
| Change in Body Weight | A 12-month study in subjects with type 2 diabetes showed a significant decline in mean body weight (from 108.4 to 103.3 kg).[9] Another 6-month study showed a dose-responsive reduction in mean body weight, with the greatest reductions at 5.0g and 7.5g TID.[13][20] However, a large 10-month trial found no observed effect on body weight or BMI compared to placebo.[2] | In isocaloric trials where fructose is substituted for other carbohydrates, it does not seem to cause weight gain.[3][4][5][6] However, in hypercaloric trials where fructose provides excess calories, it leads to a modest increase in body weight.[3][4][5][16] | D-Tagatose shows potential for weight reduction in some studies, though results are not entirely consistent. D-Fructose's effect on body weight is primarily linked to its contribution to excess calorie intake.[2][3][4][5][6][9][13][16][20] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Oral Glucose Tolerance Test (OGTT) with D-Tagatose
Objective: To assess the effect of D-Tagatose on postprandial glucose response.
Protocol:
-
Participant Preparation: Participants fast overnight for at least 8 hours but not more than 16 hours. A diet containing at least 150 grams of carbohydrates per day is consumed for 3 days prior to the test.[31]
-
Baseline Measurement: A fasting blood sample is collected to measure baseline glucose and insulin levels.
-
Test Substance Administration: A standardized glucose solution (typically 75g of glucose in water) is administered orally. In the experimental arm, a specified dose of D-Tagatose (e.g., 15g) is co-administered with the glucose solution or given a set time prior.
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after ingestion of the test solution.
-
Analysis: Plasma glucose and insulin concentrations are measured at each time point. The area under the curve (AUC) for both glucose and insulin is calculated to determine the overall glycemic and insulinemic response.
Measurement of Hepatic De Novo Lipogenesis (DNL) with Fructose Feeding
Objective: To quantify the rate of new fat synthesis in the liver in response to fructose consumption.
Protocol:
-
Participant Preparation: Participants adhere to a controlled diet for a specified period leading up to the study to standardize metabolic conditions.
-
Tracer Infusion: A stable isotope tracer, such as [1-¹³C]acetate, is infused intravenously to label the hepatic acetyl-CoA pool, a precursor for fatty acid synthesis.
-
Fructose Administration: A defined dose of fructose is administered orally, often as a sweetened beverage.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals following fructose ingestion.
-
Lipoprotein Isolation: Very-low-density lipoproteins (VLDL) are isolated from the plasma samples.
-
Mass Spectrometry Analysis: The enrichment of the ¹³C label in palmitate within the VLDL-triglycerides is measured using gas chromatography-mass spectrometry (GC-MS).
-
Calculation: The fractional DNL is calculated as the percentage of newly synthesized fatty acids in the VLDL-triglyceride fraction.
Mandatory Visualization
The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Caption: Comparative metabolic pathways of D-Fructose and D-Tagatose.
Caption: Standardized workflows for key metabolic experiments.
Conclusion
The available evidence strongly suggests that D-Tagatose and D-fructose have distinct and often opposing effects on key metabolic parameters. D-Tagatose demonstrates a favorable profile for glycemic control and lipid management, making it a promising area for further research and development as a sugar substitute, particularly for individuals with metabolic disorders. In contrast, while D-fructose is a naturally occurring sugar, its high consumption, especially from added sources, is associated with a range of adverse metabolic consequences, including increased lipogenesis, dyslipidemia, and insulin resistance. Researchers and drug development professionals should consider these differences when designing studies and formulating products aimed at improving metabolic health. Further long-term, large-scale clinical trials are warranted to fully elucidate the comparative metabolic impacts of these two sugars and to confirm the potential health benefits of D-Tagatose.
References
- 1. mdpi.com [mdpi.com]
- 2. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of fructose on body weight in controlled feeding trials: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of fructose on body weight in controlled feeding trials: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acpjournals.org [acpjournals.org]
- 6. High Fructose Diet for Obesity · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Effects of Three Low-Doses of D-Tagatose on Glycemic Control Over Six Months in Subjects with Mild Type 2 Diabetes Mellitus Under Control with Diet and Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Fructose on Glycemic Control in Diabetes: A systematic review and meta-analysis of controlled feeding trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary supplementation with d-tagatose in subjects with type 2 diabetes leads to weight loss and raises high-density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triglyceride kinetics: effects of dietary glucose, sucrose, or fructose alone or with hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Effects of Three Low-Doses of D-Tagatose on Glycemic Control Over Six Months in Subjects with Mild Type 2 Diabetes Mellitus Under Control with Diet and Exercise [jscimedcentral.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Synergistic effects of fructose and glucose on lipoprotein risk factors for cardiovascular disease in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Effect of fructose on glycemic control in diabetes: a systematic review and meta-analysis of controlled feeding trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Identification of the role of sugar-sweetened beverages in the progression of a murine metabolic dysfunction-associated steatotic liver disease model [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. icfamilymedicine.com [icfamilymedicine.com]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. Cholesterol Synthesis Is Associated with Hepatic Lipid Content and Dependent on Fructose/Glucose Intake in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Tagatose, a new antidiabetic and obesity control drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ahajournals.org [ahajournals.org]
- 30. Fructose consumption and consequences for glycation, plasma triacylglycerol, and body weight: meta-analyses and meta-regression models of intervention studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. longdom.org [longdom.org]
- 32. Type 2 diabetes: How do fructose-sweetened drinks affect risk? [medicalnewstoday.com]
- 33. Tagatose, a new antidiabetic and obesity control drug [ouci.dntb.gov.ua]
- 34. Fructose and insulin sensitivity in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Effect of Diets Containing Sucrose vs. D-tagatose in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 36. tandfonline.com [tandfonline.com]
- 37. The acute effect of D-tagatose on food intake in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Effects of acute and repeated oral doses of D-tagatose on plasma uric acid in normal and diabetic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Glucose or fructose: a new study about the impact of sugar on metabolism and cardiovascular health - Current events - University of Barcelona [web.ub.edu]
- 40. Dietary supplementation with d-tagatose in subjects with type 2 diabetes leads to weight loss and raises high-density lipoprotein cholesterol. | Semantic Scholar [semanticscholar.org]
- 41. researchgate.net [researchgate.net]
- 42. How does sugar intake affect cholesterol levels? [medicalnewstoday.com]
A Comparative Analysis of D-Tagatose and Allulose as Sugar Substitutes
A Guide for Researchers and Drug Development Professionals
The increasing global prevalence of metabolic disorders such as obesity and type 2 diabetes has catalyzed the search for sugar substitutes that mimic the desirable properties of sucrose (B13894) without its adverse health effects. Among the emerging class of "rare sugars," D-Tagatose and D-Allulose have garnered significant scientific interest. Both are monosaccharides that offer a sweet taste with a fraction of the calories of table sugar, positioning them as promising alternatives in food formulation and pharmaceutical applications. This guide provides an objective, data-driven comparison of their physicochemical properties, metabolic fates, and physiological effects, supported by experimental data and methodologies.
Physicochemical and Metabolic Properties: A Quantitative Comparison
D-Tagatose and D-Allulose, while both classified as rare ketohexoses, exhibit distinct profiles in terms of their sweetness, caloric content, and interaction with human metabolism. The following table summarizes their key quantitative properties for ease of comparison.
| Property | D-Tagatose | D-Allulose (D-Psicose) | Sucrose (for reference) |
| Relative Sweetness | ~92% of sucrose[1][2] | ~70% of sucrose[3][4] | 100% |
| Caloric Value (kcal/g) | ~1.5 kcal/g[1][2] | ~0.2 - 0.4 kcal/g[3] | 4.0 kcal/g |
| Glycemic Index (GI) | 3[5] | ~0[4] | ~65 |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | C₁₂H₂₂O₁₁ |
| Molar Mass ( g/mol ) | 180.16 | 180.16 | 342.30 |
| Melting Point (°C) | 133 - 137 °C[1][2][6] | ~109 °C[3][4] | 186 °C (decomposes) |
| Solubility in Water ( g/100 mL at 20°C) | ~160 g/100 mL | ~137 g/100 mL (approx. 74 wt%)[2][6] | ~200 g/100 mL |
Metabolic Fate and Signaling Pathways
The primary distinction between D-Tagatose and D-Allulose lies in their absorption and metabolism. These differences are critical for understanding their physiological impacts, from glycemic control to effects on the gut microbiome.
D-Tagatose: Approximately 15-25% of ingested D-Tagatose is absorbed in the small intestine and transported to the liver.[7] There, it is phosphorylated by fructokinase and enters a metabolic pathway analogous to fructose, albeit at a much slower rate.[8] This limited absorption and slow metabolism contribute to its low caloric value and minimal impact on blood glucose. The majority (75-85%) of D-Tagatose passes to the large intestine, where it is fermented by gut microbiota, exerting a prebiotic effect.[7]
D-Allulose: In contrast, about 70-84% of D-Allulose is absorbed in the small intestine, but it is not significantly metabolized by the body.[3][9] It is primarily excreted unchanged in the urine, which accounts for its near-zero caloric value.[3] The small, unabsorbed portion passes to the large intestine.
The following diagram illustrates the distinct metabolic journeys of these two rare sugars.
Key Signaling Mechanisms and Physiological Effects
Beyond their basic metabolism, both sugars interact with various cellular signaling pathways, leading to a range of health benefits.
-
Glycemic Control:
-
D-Tagatose: The antihyperglycemic effect of D-tagatose is attributed to two primary mechanisms. Firstly, it directly inhibits intestinal disaccharidases (like sucrase and maltase), which reduces the absorption of glucose from other carbohydrates in a meal.[10][11][12] Secondly, in the liver, its metabolite, tagatose-1-phosphate, promotes the activity of glucokinase, which enhances glucose uptake and conversion to glycogen (B147801), while also inhibiting glycogen phosphorylase, preventing the breakdown of stored glycogen.[8][13][14]
-
Allulose: Allulose helps control blood sugar by inhibiting intestinal α-glucosidase, thus slowing carbohydrate digestion.[9] It may also compete with glucose for transport via GLUT2 and GLUT5 transporters in the small intestine.[9][15] Furthermore, allulose can induce the translocation of hepatic glucokinase from the nucleus to the cytoplasm, promoting glucose uptake in the liver.[15][16] Some studies suggest it stimulates the release of glucagon-like peptide-1 (GLP-1), which enhances insulin (B600854) secretion and improves glucose tolerance.[1][9]
-
-
Gut Microbiota Modulation:
-
D-Tagatose: As the majority of ingested tagatose reaches the colon, it serves as a fermentable substrate for gut bacteria, exhibiting a strong prebiotic effect.[5] It promotes the growth of beneficial bacteria such as Lactobacillus and increases the production of short-chain fatty acids (SCFAs), particularly butyrate, which is a primary energy source for colonocytes and has anti-inflammatory properties.[5][11]
-
Allulose: While a smaller portion of allulose reaches the colon, it can also modulate the gut microbiota. Studies have shown it may increase the abundance of beneficial bacteria like Bifidobacterium and Akkermansia muciniphila, which are associated with improved metabolic health.[17][18]
-
-
Anti-Inflammatory and Metabolic Health Effects:
-
Allulose: Research suggests allulose may have anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing endoplasmic reticulum stress in adipocytes.[19] It has also been shown to suppress inflammatory responses in the liver, such as those mediated by IFN-γ and TNF-α, which can alleviate insulin resistance.[20]
-
Experimental Protocol: Glycemic Index Determination
To quantify the glycemic response of a sugar substitute, a standardized clinical trial is essential. The following protocol is based on the International Standard ISO 26642:2010 for the determination of the glycemic index (GI).
1. Objective: To determine the glycemic index of D-Tagatose and D-Allulose compared to a reference food (glucose).
2. Study Design: A randomized, single-blind, crossover clinical trial.
3. Participants:
- Inclusion Criteria: A minimum of 10 healthy adult volunteers (18-60 years) with a Body Mass Index (BMI) between 18.5 and 27.0 kg/m ². Participants must have normal glucose tolerance.
- Exclusion Criteria: Individuals with diabetes, gastrointestinal diseases, known food allergies, or those taking medications that affect glucose metabolism.
4. Test Products:
- Reference Food: 50 grams of anhydrous glucose dissolved in 250 mL of water.
- Test Foods: Portions of D-Tagatose and D-Allulose containing 50 grams of available carbohydrate, each dissolved in 250 mL of water.
5. Procedure:
- Participants undergo a 10-12 hour overnight fast.
- A fasting (baseline) capillary blood sample is taken (time = -5 min and 0 min).
- Participants consume the assigned test or reference food within 15 minutes.
- Further blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes after the start of consumption.
- A washout period of at least one day is required between testing sessions.
6. Data Analysis:
- Blood glucose concentration is measured for each sample.
- The incremental area under the blood glucose response curve (iAUC) is calculated for each participant for each food, ignoring the area below the fasting baseline.
- The GI for each test food is calculated for each participant using the formula: GI = (iAUC of test food / iAUC of reference food) x 100
- The final GI value for the food is the mean of the GI values from all participants.
The workflow for this experimental protocol is visualized below.
Comparative Health Benefits and Applications
The distinct metabolic and physicochemical properties of D-Tagatose and Allulose translate into a range of health benefits and inform their potential applications.
Both sugars are non-cariogenic, meaning they do not contribute to tooth decay.[5][11] Their stability and functional properties, such as browning (Maillard reaction) and freezing point depression, make them versatile ingredients in food manufacturing, from baked goods to frozen desserts.
D-Tagatose is particularly notable for its significant prebiotic activity, making it a functional ingredient for improving gut health. Its sweetness profile is very close to that of sucrose, requiring minimal flavor masking.
Allulose stands out for its extremely low caloric content and its potential roles in increasing fat oxidation and reducing fat accumulation in the liver.[3][21][22] Its ability to stimulate GLP-1 suggests a potential therapeutic role in appetite regulation and diabetes management.[1][21]
Conclusion
D-Tagatose and D-Allulose are both compelling sugar substitutes with distinct metabolic profiles that offer unique advantages for health-conscious consumers and patients with metabolic disorders. D-Tagatose excels as a low-glycemic, prebiotic sweetener that closely mimics the taste of sugar. D-Allulose offers a near-zero calorie alternative with promising effects on glucose regulation, fat metabolism, and anti-inflammatory pathways. The choice between them for food formulation or therapeutic development will depend on the specific goals, whether prioritizing gut health modulation, maximizing caloric reduction, or targeting specific metabolic signaling pathways. Further long-term clinical research is warranted to fully elucidate their comparative efficacy and safety in various populations.
References
- 1. wellcentrichealth.com [wellcentrichealth.com]
- 2. researchgate.net [researchgate.net]
- 3. Allulose: What It Is, Benefits, Risks, and More [healthline.com]
- 4. Allulose: A Non-Bitter Sugar Alternative [health.com]
- 5. perfectketo.com [perfectketo.com]
- 6. thegoalz.com [thegoalz.com]
- 7. Advances in Biological Production of D-Tagatose: A Comprehensive Overview | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Allulose for the attenuation of postprandial blood glucose levels in healthy humans: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-Tagatose: Potential as a Versatile Low-Calorie Sweetener for Managing Blood Glucose_Chemicalbook [chemicalbook.com]
- 11. What is D-tagatose used for? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Tagatose - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drc.bmj.com [drc.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. ujpronline.com [ujpronline.com]
- 19. D-Allulose Reduces Hypertrophy and Endoplasmic Reticulum Stress Induced by Palmitic Acid in Murine 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. D-Allulose Ameliorates Dysregulated Macrophage Function and Mitochondrial NADH Homeostasis, Mitigating Obesity-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. levels.com [levels.com]
- 22. draxe.com [draxe.com]
D-Tagatose: An In Vivo Validation of its Low Glycemic Index for Researchers and Drug Development Professionals
A comprehensive comparison of D-Tagatose with other common sweeteners, supported by experimental data, elucidating its potential in glycemic control.
This guide provides an objective, data-driven comparison of D-Tagatose's glycemic index (GI) with other widely used sweeteners, substantiating its classification as a low-glycemic substance. The following sections present quantitative data from in vivo studies, detail the experimental methodologies employed, and visualize the metabolic pathways that contribute to D-Tagatose's unique glycemic response. This information is intended to support researchers, scientists, and drug development professionals in their evaluation of D-Tagatose for various applications.
Quantitative Comparison of Glycemic Index
The glycemic index is a relative ranking of carbohydrates in foods according to how they affect blood glucose levels. Carbohydrates with a low GI value (55 or less) are more slowly digested, absorbed, and metabolized and cause a lower and slower rise in blood glucose and, therefore, insulin (B600854) levels.
In vivo studies have consistently demonstrated the low glycemic index of D-Tagatose compared to other common sweeteners. A key finding is that D-Tagatose has a glycemic index of 3.[1] This is significantly lower than that of sucrose (B13894) and glucose. The following table summarizes the glycemic index values obtained from various in vivo studies.
| Sweetener | Glycemic Index (GI) | Test Subjects | Study Type |
| D-Tagatose | 3 | Humans | In vivo |
| Sucrose | 65 | Humans | In vivo |
| Glucose | 100 | Humans | In vivo |
| Fructose | 18 ± 2 | C57BL/6 Mice | In vivo[2] |
| Isomaltulose | 32 | Humans | In vivo[1] |
| Maltodextrin | 52 ± 6 | C57BL/6 Mice | In vivo[2] |
In Vivo Experimental Protocols
The determination of the glycemic index of D-Tagatose and other sweeteners is conducted through standardized in vivo testing protocols. These protocols are crucial for ensuring the reliability and reproducibility of the results.
Human Subject Trials
A common methodology for determining the glycemic index in human subjects is the ISO 26642:2010 method.[3]
-
Participants: Typically, 10-12 healthy, non-diabetic adults with a normal Body Mass Index (BMI) are recruited for these studies.[4]
-
Ethical Considerations: All studies involving human subjects must receive ethics clearance.[5]
-
Procedure:
-
Overnight Fast: Participants undergo an overnight fast before the test.[4]
-
Reference and Test Foods: On separate occasions, participants consume a reference food (typically 50g of glucose dissolved in water) and a test food containing an equivalent amount of digestible carbohydrate.[3][4]
-
Blood Sampling: Capillary blood samples are collected at specific time points, usually at 0 (fasting), 15, 30, 45, 60, 90, and 120 minutes after consumption of the food.[4]
-
Blood Glucose Measurement: Blood glucose concentrations are measured using a calibrated glucometer or through enzymatic analysis (e.g., glucose oxidase reagent).[4]
-
-
Data Analysis: The incremental area under the curve (iAUC) for the blood glucose response is calculated for both the test food and the reference food.[4] The GI is then calculated as: GI = (iAUC of test food / iAUC of glucose reference) × 100[4]
Animal Model Studies
In vivo GI testing is also conducted in animal models, such as mice, to investigate the glycemic response to different carbohydrates.
-
Animal Model: C57BL/6 mice are a commonly used strain for these studies.[2]
-
Procedure:
-
Fasting: Mice are fasted prior to the experiment.
-
Test Diets: Mice are given a portion of the glucose control or a test diet calculated to provide a specific amount of carbohydrate (e.g., 0.3 g).[2]
-
Blood Glucose Monitoring: Blood glucose levels are measured at time points similar to human studies (e.g., 15, 30, 45, 60, 90, and 120 minutes) after food provision.[2]
-
-
Data Analysis: The GI is calculated using the same iAUC method as in human studies.[2]
Metabolic Pathways and Mechanisms of Action
The low glycemic index of D-Tagatose can be attributed to its unique metabolic pathway.
Only a small fraction, estimated to be between 15% and 25%, of ingested D-tagatose is absorbed in the small intestine.[6] The majority passes to the large intestine where it is fermented by gut microbiota.[6] The absorbed portion is transported to the liver for metabolism.[6]
In the liver, D-Tagatose is metabolized in a pathway similar to that of fructose.[6] It is first phosphorylated to tagatose-1-phosphate by fructokinase.[6][7] This is followed by cleavage by aldolase (B8822740) into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P), which are intermediates in the glycolytic pathway.[6]
Furthermore, D-Tagatose has been shown to inhibit intestinal disaccharidases, such as sucrase and maltase, which reduces the digestion and absorption of other carbohydrates like sucrose and starch.[7][8] This inhibitory action further contributes to its low impact on postprandial blood glucose levels.[7]
Below are diagrams illustrating the metabolic pathways and the experimental workflow for determining the glycemic index.
Caption: Metabolic pathway of D-Tagatose in the small intestine and liver.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determining the Glycaemic Index of Standard and High-Sugar Rodent Diets in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Methods for Measuring the Glycemic Index | Encyclopedia MDPI [encyclopedia.pub]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Comparing the efficacy of different L-arabinose isomerases for D-Tagatose production
A Comparative Guide to L-Arabinose Isomerases for Enhanced D-Tagatose Production
For Researchers, Scientists, and Drug Development Professionals
D-tagatose, a rare sugar with prebiotic properties and a low caloric value, is gaining significant attention as a functional food ingredient and potential therapeutic agent. The enzymatic isomerization of D-galactose to D-tagatose, catalyzed by L-arabinose isomerase (L-AI), is the most promising method for its industrial production. The choice of L-AI is critical as its biochemical properties directly influence the efficiency and economic viability of the process. This guide provides a comparative analysis of various L-arabinose isomerases, supported by experimental data, to aid researchers in selecting the optimal enzyme for their D-tagatose production needs.
The conversion of D-galactose to D-tagatose is a reversible isomerization reaction. L-AIs, which naturally catalyze the conversion of L-arabinose to L-ribulose, can also act on D-galactose due to substrate similarity.[1][2] The ideal L-AI for industrial D-tagatose production should exhibit high thermostability, optimal activity in a weakly acidic to neutral pH range, high catalytic efficiency for D-galactose, and minimal requirement for expensive or potentially hazardous cofactors.[2]
Comparative Performance of L-Arabinose Isomerases
The efficacy of L-arabinose isomerases from various microbial sources has been extensively studied. The following table summarizes the key biochemical and kinetic parameters of several promising candidates for D-tagatose production.
| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Specific Activity (U/mg) | Km (mM) for D-Galactose | kcat (min⁻¹) for D-Galactose | kcat/Km (mM⁻¹ min⁻¹) for D-Galactose | Conversion Yield (%) | Reference |
| Clostridium hylemonae | 7.0 - 7.5 | 50 | - | - | - | 221.4 (mM⁻¹s⁻¹) | ~46 | [2][3][4] |
| Bacillus amyloliquefaciens CAAI | 7.5 | 45 | 28 | 251.6 | 589.5 | 2.34 | 47.2 | [1] |
| Klebsiella pneumoniae | 8.0 | 40 | 1.8 | - | - | - | 33.5 | [5] |
| Anoxybacillus flavithermus | 10.5 | 95 | - | - | - | 9.47 (with borate) | 60 (with borate) | [6] |
| Bifidobacterium adolescentis | 6.5 | 55 | - | - | - | - | 56.7 | [1][7] |
| Lactobacillus brevis | 7.0 | 65 | - | 129 | 0.045 (mM min⁻¹) | - | 43 | [8][9] |
| Geobacillus stearothermophilus (mutant) | 7.0 | 70 | - | - | - | - | - | [10] |
| Bacillus subtilis DSM-92 | 7.5 | 42 | - | - | - | - | ~59 | [1] |
| Lactobacillus parabuchneri CICC 6004 | - | - | - | - | - | - | 39 | [8][11] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of L-arabinose isomerases for D-tagatose production.
Enzyme Activity Assay
This protocol is a standard method for determining the catalytic activity of L-arabinose isomerase by measuring the amount of D-tagatose produced from D-galactose.
Materials:
-
Purified L-arabinose isomerase
-
D-galactose solution (e.g., 100 mM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH adjusted to the enzyme's optimum)
-
Cofactor solution (if required, e.g., 1 mM MnCl₂)
-
Stopping solution (e.g., 0.1 M HCl or boiling water bath)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Sugar-Pak I) and a refractive index detector (RID)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, D-galactose solution, and cofactor solution (if applicable).
-
Pre-incubate the reaction mixture at the enzyme's optimal temperature.
-
Initiate the reaction by adding a known amount of the purified enzyme to the mixture.
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes), ensuring the product formation is within the linear range.
-
Terminate the reaction by adding the stopping solution or by boiling the mixture for 10 minutes.[3]
-
Centrifuge the mixture to remove any precipitated protein.
-
Analyze the supernatant for D-tagatose concentration using an HPLC system.[3]
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-tagatose per minute under the specified assay conditions.[5]
Determination of Kinetic Parameters (Km and kcat)
This protocol outlines the procedure for determining the Michaelis-Menten constant (Km) and the turnover number (kcat) of an L-arabinose isomerase for its substrate, D-galactose.
Procedure:
-
Perform the enzyme activity assay as described above, but vary the concentration of the D-galactose substrate over a wide range (e.g., 30–600 mM).[2]
-
Ensure that the enzyme concentration is kept constant and low enough to maintain initial velocity conditions.
-
Measure the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., SigmaPlot).[2]
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
The catalytic efficiency of the enzyme is then determined as the ratio kcat/Km.
Bioconversion of D-Galactose to D-Tagatose
This protocol is used to evaluate the overall conversion efficiency of an L-arabinose isomerase under optimized conditions, often using whole cells or immobilized enzymes.
Procedure:
-
Prepare a reaction mixture containing a high concentration of D-galactose (e.g., 100 g/L) in a suitable buffer at the optimal pH.[1]
-
Add the biocatalyst (e.g., purified enzyme, whole recombinant cells, or immobilized enzyme).
-
If required, add the optimal concentration of a metal cofactor (e.g., 1 mM Mn²⁺).[5]
-
Incubate the reaction mixture at the optimal temperature with agitation for an extended period (e.g., 2 to 48 hours).[2][8]
-
Take samples at regular intervals to monitor the concentrations of D-galactose and D-tagatose using HPLC.
-
The conversion yield is calculated as the percentage of the initial D-galactose that has been converted to D-tagatose at equilibrium or a specific time point.
Conclusion
The selection of an appropriate L-arabinose isomerase is a critical step in the development of an efficient and commercially viable process for D-tagatose production. Thermostable enzymes, such as the one from Anoxybacillus flavithermus, offer advantages for industrial applications by allowing higher reaction temperatures, which can increase the reaction rate and shift the equilibrium towards D-tagatose formation.[2][6] However, its highly alkaline optimal pH may be a drawback. Enzymes like the L-AI from Bifidobacterium adolescentis show high conversion yields at a more industrially favorable slightly acidic pH and moderate temperature.[1][7] For applications where cofactor-free processes are preferred for safety and cost reasons, the metallic-ion-independent L-AI from Bacillus amyloliquefaciens presents an attractive option.[1] Researchers should carefully consider the trade-offs between optimal reaction conditions, catalytic efficiency, and stability to select the most suitable enzyme for their specific application. Further research into protein engineering and immobilization techniques continues to enhance the performance and reusability of these valuable biocatalysts.[10][12]
References
- 1. Characterization of a Metallic-Ions-Independent L-Arabinose Isomerase from Endophytic Bacillus amyloliquefaciens for Production of D-Tagatose as a Functional Sweetener [mdpi.com]
- 2. Biochemical properties of L-arabinose isomerase from Clostridium hylemonae to produce D-tagatose as a functional sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical properties of L-arabinose isomerase from Clostridium hylemonae to produce D-tagatose as a functional sweetener | PLOS One [journals.plos.org]
- 4. Biochemical properties of L-arabinose isomerase from Clostridium hylemonae to produce D-tagatose as a functional sweetener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of l-Arabinose Isomerase from Klebsiella pneumoniae and Its Application in the Production of d-Tagatose from d-Galactose [mdpi.com]
- 6. Identification and characterization of a novel L-arabinose isomerase from Anoxybacillus flavithermus useful in D-tagatose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Biological Production of D-Tagatose: A Comprehensive Overview [mdpi.com]
- 12. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective D-Tagatose Production - PMC [pmc.ncbi.nlm.nih.gov]
D-Tagatose vs. Erythritol: A Head-to-Head Comparison of Their Impact on Gut Microbiota
A comprehensive guide for researchers and drug development professionals on the distinct effects of two popular sugar substitutes on the gut microbial ecosystem, supported by experimental data and detailed methodologies.
The increasing consumer demand for low-calorie sugar alternatives has propelled D-Tagatose and erythritol (B158007) into the spotlight. While both offer the benefit of sweetness without the caloric load of sucrose, their interactions with the complex ecosystem of the gut microbiota differ significantly. This guide provides an objective, data-driven comparison of their effects on microbial composition and metabolic output, offering valuable insights for researchers in nutrition, microbiology, and drug development.
Executive Summary
D-Tagatose and erythritol exhibit divergent metabolic fates in the human gastrointestinal tract, leading to distinct impacts on the gut microbiota. D-Tagatose is partially absorbed, with a significant portion undergoing fermentation in the large intestine, acting as a prebiotic that selectively fuels the growth of beneficial bacteria and increases the production of health-promoting short-chain fatty acids (SCFAs), notably butyrate (B1204436). In contrast, erythritol is largely absorbed in the small intestine and excreted unchanged in the urine, with minimal to no fermentation by the colonic microbiota, resulting in a negligible impact on microbial composition and SCFA production in most individuals.
Comparative Analysis of Gut Microbiota Modulation
The following tables summarize the quantitative data from key studies on the effects of D-Tagatose and erythritol on the gut microbiota.
Table 1: Impact on Microbial Composition
| Feature | D-Tagatose | Erythritol |
| Primary Fermenting Genera | Lactobacillus, Enterococcus, Clostridium[1][2][3] | Generally considered non-fermentable by human gut microbiota[4][5] |
| Effect on Lactobacillus | Increased abundance observed in human and in vitro studies[3][6][7] | No significant impact on growth in in vitro studies[4] |
| Effect on Bifidobacterium | Not fermented by Bifidobacterium strains in vitro[1] | No significant impact on growth in in vitro studies |
| Overall Microbial Diversity | Can modulate the gut microbiota composition[8] | Minimal to no significant changes in overall microbial structure and diversity in human studies[4] |
Table 2: Impact on Short-Chain Fatty Acid (SCFA) Production
| SCFA | D-Tagatose | Erythritol |
| Total SCFA Production | Increased production in vitro and in animal models[9][10] | No significant production in in vitro human fecal fermentation studies[4][5]. One in vitro study showed enhanced butyric and pentanoic acid production[4]. Animal studies suggest a potential for increased SCFA levels[11]. |
| Butyrate | Significantly increases butyrate production in human clinical trials and in vitro models[6][7][10] | Generally no increase in human studies. One in vitro study reported an enhancement[4]. |
| Acetate | Increased production observed in animal studies[9] | No significant increase in human in vitro studies[4] |
| Propionate | Increased production observed in animal studies[9] | No significant increase in human in vitro studies[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this comparison guide, offering a framework for reproducible research.
In Vitro Fermentation of D-Tagatose and Erythritol by Human Gut Microbiota
This protocol is based on the methodologies described in studies by Venema et al. (2005) and Arrigoni et al. (2005).
Objective: To assess the fermentability of D-Tagatose and erythritol by the human colonic microbiota and to quantify the production of short-chain fatty acids.
Materials:
-
Fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.
-
Anaerobic phosphate-buffered saline (PBS).
-
Fermentation medium (e.g., basal medium containing peptone, yeast extract, and salts).
-
D-Tagatose and erythritol (analytical grade).
-
Anaerobic chamber or workstation.
-
Incubator shaker.
-
Gas chromatograph (GC) for SCFA analysis.
-
High-performance liquid chromatograph (HPLC) for sugar analysis.
Procedure:
-
Fecal Slurry Preparation: Under strict anaerobic conditions, homogenize fresh fecal samples (10-20% w/v) in pre-reduced anaerobic PBS.
-
Inoculation: Add the fecal slurry (e.g., 10% v/v) to the fermentation medium containing either D-Tagatose or erythritol as the sole carbohydrate source at a defined concentration (e.g., 1% w/v). A control with no added carbohydrate should also be included.
-
Incubation: Incubate the cultures anaerobically at 37°C with gentle shaking for a specified period (e.g., 24-48 hours).
-
Sampling: At various time points (e.g., 0, 12, 24, 48 hours), collect aliquots of the fermentation broth.
-
Analysis:
-
pH Measurement: Measure the pH of the collected samples.
-
SCFA Analysis: Centrifuge the samples, filter-sterilize the supernatant, and analyze for acetate, propionate, and butyrate concentrations using gas chromatography.
-
Substrate Utilization: Measure the disappearance of D-Tagatose or erythritol from the medium using HPLC.
-
Microbial Composition Analysis (Optional): Extract DNA from the fermentation samples and perform 16S rRNA gene sequencing to analyze changes in the microbial community.
-
Animal Study: In Vivo Fermentation in a Pig Model
This protocol is a summary of the methodology used in the study by Lærke et al. (2000).
Objective: To investigate the in vivo fermentation of D-Tagatose and its effect on the gut microbiota and SCFA production in a pig model.
Materials:
-
Pigs (e.g., growing finishing pigs).
-
Control diet (e.g., standard pig feed).
-
Test diet containing D-Tagatose at a specified concentration (e.g., 5-10% w/w).
-
Metabolic cages for sample collection.
-
Equipment for euthanasia and tissue collection.
-
Analytical equipment for SCFA and microbial analysis as described in the in vitro protocol.
Procedure:
-
Acclimatization: House the pigs in individual metabolic cages and acclimate them to the control diet.
-
Experimental Period: Randomly assign pigs to either the control or the D-Tagatose diet for a defined period (e.g., 14-21 days).
-
Sample Collection: Collect fecal samples at regular intervals throughout the study for microbiota and SCFA analysis.
-
Terminal Procedures: At the end of the study, euthanize the pigs and collect contents from different sections of the gastrointestinal tract (e.g., ileum, cecum, colon).
-
Analysis: Analyze the fecal and intestinal content samples for microbial composition (e.g., 16S rRNA sequencing) and SCFA concentrations.
Signaling Pathways and Mechanisms of Action
The differential fermentation of D-Tagatose and erythritol leads to distinct downstream signaling events in the host.
D-Tagatose: SCFA-Mediated GLP-1 Secretion
The fermentation of D-Tagatose results in the production of SCFAs, which act as signaling molecules. Butyrate, in particular, can stimulate enteroendocrine L-cells in the gut to secrete glucagon-like peptide-1 (GLP-1). This is primarily mediated through the activation of G-protein coupled receptors (GPCRs), such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3.
Caption: D-Tagatose fermentation by gut microbiota leads to SCFA production, which stimulates GLP-1 secretion from L-cells via FFARs.
Erythritol: Limited Interaction with Gut Signaling
Due to its extensive absorption in the small intestine, only a small and often insignificant amount of erythritol reaches the colon. Consequently, there is minimal substrate for microbial fermentation, leading to a lack of significant SCFA production and subsequent downstream signaling events that are observed with fermentable fibers and sugars like D-Tagatose. While some animal studies suggest a potential for SCFA production and interaction with FFARs, this is not consistently observed in human studies.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. D-Tagatose increases butyrate production by the colonic microbiota in healthy men and women [repository.tno.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro fermentation pattern of D-tagatose is affected by adaptation of the microbiota from the gastrointestinal tract of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mybioma.com [mybioma.com]
Validation of D-Tagatose as a non-cariogenic sweetener in oral health studies
A Comparative analysis of D-Tagatose against other common sweeteners reveals its potential in reducing the risk of dental caries. This guide provides an objective overview of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.
D-Tagatose, a rare monosaccharide and a stereoisomer of D-fructose, is emerging as a promising non-cariogenic sweetener with distinct advantages for oral health. Unlike traditional sugars such as sucrose (B13894), D-Tagatose is not readily metabolized by oral bacteria, including the primary cariogenic pathogen, Streptococcus mutans. This unique characteristic prevents the sharp drop in dental plaque pH that is typically associated with sugar consumption and subsequent enamel demineralization. Furthermore, studies have demonstrated that D-Tagatose can actively inhibit the growth and biofilm formation of S. mutans, suggesting a multi-faceted approach to caries prevention.
Comparative Performance of D-Tagatose
To validate its efficacy as a non-cariogenic sweetener, D-Tagatose has been compared with other sweeteners, including the widely recognized non-cariogenic polyol, xylitol, and the highly cariogenic sucrose. The following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Studies: Inhibition of Streptococcus mutans
Table 1: Effect of Sweeteners on Streptococcus mutans Growth (OD590 at 24 hours) *
| Sweetener (in BHI broth + 1% Sucrose) | Optical Density (OD590) |
| Control (BHI + 1% Sucrose) | ~1.2 |
| 1% D-Tagatose | ~0.8 (delayed log phase) |
| 1% Xylitol | No significant inhibition |
| 1% Glucose | ~1.1 |
*Data extrapolated from graphical representations in Hasibul et al., 2018.[1]
Table 2: Effect of Sweeteners on Streptococcus mutans Biofilm Formation (Crystal Violet Staining) *
| Sweetener (in BHI broth + 1% Sucrose) | Biofilm Formation (OD550) | % Inhibition vs. Sucrose |
| Sucrose (1%) | ~1.2 | 0% |
| D-Tagatose (1%) | ~0.6 | 50% |
| D-Tagatose (4%) | ~0.3 | 75% |
| Xylitol (1%) | ~0.9 | 25% |
| Xylitol (4%) | ~0.7 | 42% |
*Data extrapolated from graphical representations in Hasibul et al., 2018. The inhibitory effect of D-tagatose on S. mutans biofilm formation was significantly more evident than that of xylitol.[1]
Table 3: Effect of Sweeteners on Culture pH after 24 hours *
| Sweetener (in BHI broth + 1% Sucrose) | Final pH |
| Control (BHI + 1% Sucrose) | ~4.5 |
| 1% D-Tagatose | ~5.5 |
| 1% Xylitol | No significant difference from control |
*Data extrapolated from graphical representations in Hasibul et al., 2018.[1]
In Vivo and Clinical Studies
Table 4: Reduction in Salivary Streptococcus mutans and Total Bacteria with Chewing Gum *
| Chewing Gum Type (4 weeks) | Change in S. mutans Count (CFU/mL) | Change in Total Bacteria Count (CFU/mL) |
| D-Tagatose + Xylitol | Significant reduction | Significant reduction |
| D-Tagatose | No significant reduction | No significant reduction |
| Xylitol | No significant reduction | No significant reduction |
*Based on findings from a randomized clinical trial by Nagamine et al., 2020. The study highlighted a synergistic effect when D-Tagatose was combined with xylitol.[2]
Table 5: Effect of Mouth Rinses on Salivary pH and Bacterial Counts (CFU/mL) *
| Mouth Rinse (6.4% solution) | Change in Salivary pH | Change in Total CFU/mL (at 30 mins) |
| D-Tagatose | Significant difference at 48 hours | Significant reduction (p < 0.001) |
| Stevia | Significant difference at 48 hours | Significant reduction (p < 0.001) |
| Sucrose | Significant difference at 48 hours | Significant reduction (p < 0.001) |
*Findings from a randomized controlled trial by Urrutia-Espinosa et al., 2024. While all three showed significant changes, the study suggests a partial inhibitory effect on bacterial metabolism for D-tagatose and stevia.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the comparison of D-Tagatose.
Streptococcus mutans Growth Assay
-
Bacterial Strain and Culture Conditions: Streptococcus mutans GS-5 is cultured on Brain Heart Infusion (BHI) agar (B569324) plates under anaerobic conditions (80% N₂, 10% H₂, 10% CO₂) at 37°C.
-
Inoculum Preparation: A single colony is inoculated into liquid BHI and incubated for 48 hours.
-
Growth Medium Preparation: BHI broth is supplemented with 1% (w/v) sucrose and the test sweetener (e.g., 1% D-Tagatose, 1% xylitol, or 1% glucose). A control group contains only BHI with 1% sucrose.
-
Growth Monitoring: The prepared media are inoculated with the S. mutans culture. The optical density at 590 nm (OD590) is measured every 3 hours for 24 hours to monitor bacterial growth. The pH of the culture is also measured at the same time points.
Streptococcus mutans Biofilm Formation Assay
-
Culture Preparation: A 48-hour pre-culture of S. mutans GS-5 in BHI broth is prepared.
-
Assay Setup: The pre-culture is diluted and added to the wells of a 96-well microtiter plate containing BHI broth with 1% sucrose and varying concentrations of the test sweeteners (D-Tagatose or xylitol).
-
Incubation: The plate is incubated anaerobically at 37°C for 48-72 hours.
-
Quantification:
-
The culture medium is decanted, and the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
The remaining biofilm is stained with 0.1% crystal violet for 15 minutes.
-
Excess stain is washed off with water.
-
The bound crystal violet is solubilized with 33% glacial acetic acid.
-
The optical density is measured at 550 nm (OD550) using a microplate reader.
-
In Vivo Chewing Gum Study
-
Study Design: A double-blind, parallel-group randomized clinical trial is conducted.
-
Participants: Healthy adult volunteers are recruited.
-
Intervention: Participants are randomly assigned to one of three groups, chewing gum containing: a) D-Tagatose, b) xylitol, or c) a combination of D-Tagatose and xylitol, for a period of 4 weeks.
-
Data Collection: Saliva samples are collected at baseline and weekly throughout the study.
-
Microbiological Analysis: The collected saliva is plated on selective (Mitis Salivarius Bacitracin) and non-selective (BHI) agar to determine the colony-forming units per milliliter (CFU/mL) of S. mutans and total oral bacteria, respectively.
Salivary pH Measurement after Mouth Rinse
-
Study Design: A randomized controlled trial with a crossover or parallel-group design.
-
Participants: Healthy adult volunteers.
-
Intervention: Participants rinse with a standardized solution of the test sweetener (e.g., 6.4% D-Tagatose, stevia, or sucrose) for a specified duration (e.g., 1 minute).
-
pH Measurement: Salivary pH is measured at baseline (before rinsing) and at multiple time points after rinsing (e.g., immediately after, 15, 30, 45 minutes, and 48 hours) using a calibrated digital pH meter.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in the validation of D-Tagatose, the following diagrams are provided.
References
- 1. D-Tagatose inhibits the growth and biofilm formation of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kagawa-u.repo.nii.ac.jp [kagawa-u.repo.nii.ac.jp]
- 3. Efectos de D-tagatosa, estevia y sacarosa sobre el pH y la actividad bacteriana oral en estudiantes de odontologÃa. Ensayo controlado y aleatorizado [scielo.isciii.es]
- 4. [Effects of D-tagatose, Stevia and Sucrose on pH and oral bacterial activity in dentistry students. A randomized controlled trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physicochemical Properties of D-Tagatose and Other Rare Sugars
For Researchers, Scientists, and Drug Development Professionals
The demand for sugar alternatives with favorable metabolic profiles has spurred significant interest in rare sugars. Among these, D-Tagatose is emerging as a promising low-calorie sweetener with potential health benefits. This guide provides a comparative study of the physicochemical properties of D-Tagatose against other notable rare sugars, namely D-Allulose (D-Psicose), D-Sorbose, and D-Allose, with sucrose (B13894) and D-Fructose included for baseline comparison. The information herein is supported by experimental data from various scientific sources to aid in research and development applications.
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of D-Tagatose and other selected sugars. These properties are crucial for determining their application in various food and pharmaceutical formulations.
| Property | D-Tagatose | D-Allulose (D-Psicose) | D-Sorbose | D-Allose | Sucrose (Reference) | D-Fructose |
| Sweetness (Relative to Sucrose) | 92%[1][2][3] | ~70% | ~100%[4] | ~80%[5][6][7][8] | 100% | ~170%[9] |
| Caloric Value (kcal/g) | 1.5[1][3][10] | ~0.4 | Data not available | ~0[5][6] | 4 | 4 |
| Glycemic Index (GI) | 3[2][3][6][11] | Low | Data not available | Data not available | 68[2] | 24[2] |
| Melting Point (°C) | 133-137[1][10][11][12] | 109 | 163-165[1][13] | 148-150[9][12][14] | 186 | 103 |
| Solubility in Water ( g/100 mL at 20-25°C) | ~58-160[1][10][11] | Highly soluble (~74 g/100g solution)[10][13] | Highly Soluble[4][15] | Soluble[2][11][16] | 200 | ~400 |
| Maillard Reaction | Occurs[4][17][18][19] | Occurs[20] | Data not available | Occurs[7] | Does not occur | Occurs |
| Hygroscopicity | Low[1][11] | Data not available | Data not available | Data not available | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the physicochemical properties of rare sugars. Below are standard protocols for key experiments.
Determination of Sweetness (Sensory Evaluation)
Objective: To determine the relative sweetness of a rare sugar compared to a reference standard (e.g., sucrose).
Methodology: Paired Comparison Test
-
Panelist Selection and Training: A panel of trained sensory assessors (typically 10-15 individuals) is selected. Panelists are trained to identify and rank the intensity of sweetness.
-
Sample Preparation: Solutions of the rare sugar and sucrose are prepared at various concentrations in deionized water. Samples are presented at a constant temperature (e.g., 20°C).
-
Test Procedure:
-
Panelists are presented with pairs of samples, one containing the rare sugar and the other containing sucrose.
-
The order of presentation is randomized to avoid bias.
-
For each pair, panelists are asked to identify which sample is sweeter.
-
A series of concentrations is tested to find the concentration of the rare sugar that is perceived as equally sweet to a specific concentration of the sucrose reference.
-
-
Data Analysis: The concentration of the rare sugar that is equi-sweet to the sucrose reference is used to calculate the relative sweetness. For example, if a 10% sucrose solution is as sweet as an 11% D-Tagatose solution, the relative sweetness of D-Tagatose is approximately 91% (10/11 * 100).
Determination of Melting Point
Objective: To determine the temperature at which a crystalline sugar transitions to a liquid state.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the finely powdered, dry crystalline sugar is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded. The melting point is reported as this range.
Determination of Solubility
Objective: To determine the maximum amount of a sugar that can dissolve in a specific amount of solvent (typically water) at a given temperature.
Methodology: Isothermal Equilibrium Method
-
Sample Preparation: An excess amount of the sugar is added to a known volume of deionized water in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of the sugar in the clear, saturated solution is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a refractometer.
-
Calculation: The solubility is expressed as grams of solute per 100 mL of solvent.
Maillard Reaction Browning Potential
Objective: To assess the potential of a reducing sugar to undergo non-enzymatic browning in the presence of amino acids.
Methodology: Spectrophotometric Measurement of Browning
-
Model System Preparation: A solution is prepared containing the sugar (e.g., 0.2 M) and an amino acid (e.g., 0.2 M glycine) in a buffer solution of a specific pH (e.g., pH 7).
-
Heating: The solution is heated at a constant temperature (e.g., 100°C) for a specific duration.
-
Measurement: At regular intervals, aliquots of the solution are taken, cooled to room temperature, and the absorbance is measured at a specific wavelength (e.g., 420 nm) using a spectrophotometer. An increase in absorbance indicates the formation of brown pigments.
-
Comparison: The rate of increase in absorbance is compared among different sugars to determine their relative browning potential.
Visualizing Experimental Workflows and Pathways
Understanding the production and metabolic pathways of rare sugars is crucial for their application. The following diagrams, generated using Graphviz, illustrate key processes.
References
- 1. Buy D-sorbose | 3615-56-3 [smolecule.com]
- 2. D-Allose - High purity | EN [georganics.sk]
- 3. researchgate.net [researchgate.net]
- 4. Sorbose - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 9. D-(+)-ALLOSE | 2595-97-3 [amp.chemicalbook.com]
- 10. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. Thermo Scientific Chemicals D-Sorbose, 98% | Fisher Scientific [fishersci.ca]
- 14. D-アロース 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. CAS 3615-56-3: D-Sorbose | CymitQuimica [cymitquimica.com]
- 16. Allose - Wikipedia [en.wikipedia.org]
- 17. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 18. The Role of Sensory Evaluation in Food Product Development » Dietetics Academy [dietetics.academy]
- 19. Ultimate Guide to Sensory Testing Methods [peekage.com]
- 20. D-(+)-SORBOSE | 3615-56-3 [chemicalbook.com]
Assessing the Long-Term Safety and Metabolic Effects of D-Tagatose Consumption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tagatose, a naturally occurring monosaccharide and a C-4 epimer of D-fructose, has garnered significant interest as a low-calorie bulk sweetener with potential therapeutic applications.[1] With approximately 92% of the sweetness of sucrose (B13894) but only about one-third of the calories, it presents a compelling alternative for sugar reduction in various food and beverage applications.[1] This guide provides a comprehensive assessment of the long-term safety and metabolic effects of D-Tagatose consumption, offering a comparative analysis with other sweeteners, supported by experimental data and detailed methodologies.
Long-Term Safety Profile
D-Tagatose has been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA), indicating its safety for consumption in food and beverages.[2] This designation is supported by numerous safety and toxicity studies.
Human Studies: Human trials have investigated the safety of D-Tagatose at varying doses. The most commonly reported side effects are gastrointestinal in nature, including flatulence, nausea, and diarrhea, particularly at higher doses of 30 grams or more per day.[2][3][4] These effects are attributed to the incomplete absorption of D-Tagatose in the small intestine, leading to osmotic effects.[4] Studies have indicated that these symptoms are generally mild to moderate.[4]
Animal Studies: Long-term animal studies have further elucidated the safety profile of D-Tagatose. A 90-day oral toxicity study in rats showed no adverse effects at a dietary dose of 5%. At higher doses (10-20%), increased relative liver weights and minimal hepatocellular hypertrophy were observed, which were attributed to adaptation to high dietary levels of D-Tagatose due to glycogen (B147801) accumulation. A two-year study in Wistar rats found no histological changes in the liver, though increased liver, adrenal, kidney, and testes weights were noted at high doses. However, subsequent histopathological examination concluded these changes were not of toxicological significance to humans.
Metabolic Effects of D-Tagatose
D-Tagatose exhibits several unique metabolic properties that distinguish it from traditional sugars and other sweeteners.
Glycemic Control
Clinical trials have consistently demonstrated the beneficial effects of D-Tagatose on glycemic control, making it a promising ingredient for individuals with type 2 diabetes.
A significant phase 3 clinical trial involving subjects with type 2 diabetes evaluated the efficacy of 15g of D-Tagatose administered three times daily over a 10-month period.[1][5] The study reported a statistically significant reduction in HbA1c levels compared to the placebo group at all post-baseline time points.[5] Furthermore, D-Tagatose treatment led to a significant decrease in fasting blood glucose levels.[5] Another study found that even low doses (5-7.5 grams, three times daily) improved HbA1c scores in diabetic patients over six months.[2]
The mechanism behind this glycemic control is multi-faceted. D-Tagatose has been shown to blunt the postprandial rise in blood glucose.[6] It is poorly absorbed in the small intestine, which minimizes its direct impact on blood sugar levels.[6]
Lipid Metabolism
The effects of D-Tagatose on lipid profiles have also been investigated. The aforementioned phase 3 clinical trial demonstrated a significant reduction in both total cholesterol and LDL cholesterol in the D-Tagatose group compared to placebo.[5] However, it did not show a significant effect on triglyceride or HDL cholesterol levels in that particular study.[5] In contrast, another study with diabetic individuals reported that D-tagatose administration led to significant improvements in high-density lipoprotein (HDL) levels.[6]
Gut Microbiota and Short-Chain Fatty Acids
A significant portion of ingested D-Tagatose reaches the large intestine, where it is fermented by the gut microbiota.[7] This fermentation process leads to the production of short-chain fatty acids (SCFAs), particularly butyrate (B1204436).[7] Increased butyrate production is associated with numerous health benefits, including improved gut barrier function and anti-inflammatory effects.
One study in healthy men and women found that daily consumption of 7.5g or 12.5g of D-Tagatose led to increased butyrate production.[7] The higher dose also resulted in an increased number of fecal lactobacilli in men.[7] These findings suggest that D-Tagatose may act as a prebiotic, promoting a healthier gut microbiome composition.
Comparative Analysis with Other Sweeteners
The metabolic effects of D-Tagatose are best understood when compared to other commonly consumed sweeteners.
| Sweetener | Caloric Value (kcal/g) | Glycemic Index (GI) | Key Metabolic Effects | Common Side Effects |
| D-Tagatose | 1.5 | 3 | - Reduces HbA1c and fasting blood glucose[2][5]- Lowers total and LDL cholesterol[5]- Increases butyrate production[7]- May increase HDL cholesterol[6] | Gastrointestinal distress at high doses (flatulence, nausea, diarrhea)[3][4] |
| Sucrose | 4 | 65 | - Rapidly increases blood glucose and insulin (B600854) levels- Can contribute to weight gain and metabolic syndrome | Dental caries, weight gain, increased risk of chronic diseases |
| Fructose | 4 | 19 | - Does not acutely raise blood glucose as much as sucrose- Can lead to insulin resistance, fatty liver, and elevated triglycerides with chronic overconsumption | Similar to sucrose, with a higher risk of non-alcoholic fatty liver disease |
| Erythritol | 0.24 | 0 | - Minimal impact on blood glucose and insulin- Well-tolerated digestively in moderate amounts | High doses can cause digestive upset (laxative effect) |
| Sucralose (B1001) | 0 | 0 | - Non-caloric and does not affect blood glucose- Some studies suggest potential alterations to gut microbiota | Generally well-tolerated, some reports of gastrointestinal issues |
| Stevia | 0 | 0 | - Non-caloric and does not affect blood glucose- May have a bitter aftertaste for some individuals | Generally well-tolerated, some reports of bloating or nausea |
Experimental Protocols
Phase 3 Clinical Trial for Glycemic Control in Type 2 Diabetes
Objective: To evaluate the efficacy and safety of D-Tagatose in improving glycemic control in subjects with type 2 diabetes.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical trial.[1]
-
Participants: Subjects with type 2 diabetes who were not on any glucose-lowering medications.[5]
-
Intervention: Participants were randomized to receive either 15g of D-Tagatose or a placebo (e.g., a non-caloric sweetener like sucralose for blinding) dissolved in water, taken three times a day with meals.[1]
-
Duration: 10 months.[1]
-
Primary Outcome Measures: Change in Hemoglobin A1c (HbA1c) from baseline.[1]
-
Secondary Outcome Measures: Changes in fasting blood glucose, insulin levels, lipid profiles (total cholesterol, LDL, HDL, triglycerides), and Body Mass Index (BMI).[1]
-
Data Collection: Blood samples were collected at baseline and at regular intervals (e.g., every 2 months) throughout the study to measure the outcome parameters. Safety was assessed through the monitoring of adverse events.[1]
-
Statistical Analysis: Appropriate statistical tests (e.g., t-tests or ANOVA) were used to compare the changes in the outcome measures between the D-Tagatose and placebo groups.
In Vivo Study on Gut Microbiota and SCFA Production
Objective: To investigate the effect of D-Tagatose consumption on the composition of the gut microbiota and the production of short-chain fatty acids.
Methodology:
-
Study Design: A randomized, placebo-controlled, double-blind, crossover study.[7]
-
Participants: Healthy adult men and women.[7]
-
Intervention: Participants consumed a daily serving of raspberry jam containing one of the following for two weeks:
-
7.5g D-Tagatose
-
12.5g D-Tagatose
-
7.8g Fructo-oligosaccharides (positive control)
-
15.1g Sucrose (negative control)[7]
-
-
Washout Period: A period between each treatment arm to allow for the gut microbiota to return to baseline.
-
Data Collection: Fecal samples were collected at the end of each treatment period.[7]
-
Analysis:
-
Microbiota Composition: 16S rRNA gene sequencing was used to analyze the composition of the gut microbiota.
-
SCFA Analysis: Gas chromatography was used to measure the concentrations of short-chain fatty acids (e.g., butyrate, acetate, propionate) in the fecal samples.[7]
-
-
Statistical Analysis: Statistical analyses were performed to compare the changes in microbiota composition and SCFA concentrations between the different treatment groups.
Signaling Pathways and Experimental Workflows
Caption: Metabolic Fate of D-Tagatose.
Caption: Clinical Trial Workflow.
Caption: D-Tagatose Health Benefits.
Conclusion
D-Tagatose demonstrates a favorable long-term safety profile and offers multiple metabolic benefits, particularly in the context of glycemic control and gut health. Its ability to lower HbA1c and cholesterol levels, coupled with its prebiotic effects, positions it as a promising functional food ingredient and a potential therapeutic agent for managing metabolic disorders. While generally well-tolerated, the potential for gastrointestinal side effects at higher doses should be considered. Further head-to-head comparative studies with a broader range of sweeteners will be valuable in fully elucidating its relative advantages and applications in various food and pharmaceutical formulations.
References
- 1. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bonumose.com [bonumose.com]
- 3. foodstandards.gov.au [foodstandards.gov.au]
- 4. Human gastrointestinal tolerance to D-tagatose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of D-Tagatose: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research operations. This guide provides detailed, step-by-step procedures for the proper disposal of D-Tagatose, safeguarding both laboratory personnel and the environment.
D-Tagatose, a naturally occurring monosaccharide and sugar substitute, is generally not classified as a hazardous substance.[1][2] However, adherence to proper disposal protocols is essential to maintain a safe and regulatory-compliant laboratory environment. The following procedures are based on standard safety data sheets (SDS) and best practices for chemical handling.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling D-Tagatose for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Glasses or Goggles | ANSI Z87.1 compliant, with side shields[3] | Protects against airborne powder and accidental splashes. |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade[3] | Prevents skin contact with the chemical.[3] |
| Body Protection | Laboratory Coat | Full-length[3] | Protects skin and personal clothing from contamination.[3] |
Step-by-Step Disposal Procedure
The disposal of D-Tagatose should be conducted in a manner that prevents environmental contamination and complies with all applicable regulations.
1. Waste Characterization:
-
Chemical waste generators must determine if the discarded D-Tagatose is classified as hazardous waste.[4]
-
Refer to US EPA guidelines in 40 CFR 261.3 and consult state and local hazardous waste regulations for complete and accurate classification.[4]
2. Containment of Spills:
-
In the event of a spill, prevent further leakage if it is safe to do so.[4]
-
Do not allow the product to enter drains, waterways, or soil.[4][5]
-
For cleanup, vacuum, sweep up, or absorb the material with an inert substance (e.g., sand, vermiculite).[4]
3. Waste Collection and Storage:
-
Place the collected D-Tagatose waste into a suitable, labeled disposal container.[4]
-
Store the container in a cool, dry, and well-ventilated area away from incompatible substances.[6]
-
Keep the container tightly closed.[4]
4. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[4]
-
Adhere to all federal, state, and local regulations when disposing of the substance.[4]
-
Do not reuse empty containers; they should be disposed of as unused product.[4]
Logical Workflow for D-Tagatose Disposal
The following diagram illustrates the decision-making process for the proper disposal of D-Tagatose.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-Tagatose
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the standard handling of D-Tagatose. By adhering to these procedural steps, you can minimize risks and ensure proper disposal, fostering a secure and efficient research environment.
D-Tagatose is a naturally occurring monosaccharide and is generally considered to have a low hazard profile.[1] However, as with any laboratory chemical, it is crucial to handle it with appropriate care to mitigate potential risks such as mechanical irritation from dust inhalation or contact with eyes and skin.[1]
Personal Protective Equipment (PPE)
Consistent use of appropriate Personal Protective Equipment (PPE) is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling D-Tagatose.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Glasses or Goggles | ANSI Z87.1 compliant, with side shields.[1] | Protects against airborne powder and accidental splashes. |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory Coat | Full-length. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Dust Mask (if applicable) | Use in a well-ventilated area. A dust mask (e.g., P1 filter) may be used if generating dust.[1][2] | Minimizes inhalation of airborne particles.[1] |
| Foot Protection | Closed-toe Shoes | --- | Protects feet from spills and falling objects.[1] |
Experimental Protocol: Safe Handling of D-Tagatose
This protocol outlines the step-by-step process for safely handling D-Tagatose in a laboratory setting.
1. Preparation and Area Setup:
-
Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Gather all necessary equipment and materials, including D-Tagatose, glassware, spatulas, and weighing paper.
-
Don the appropriate PPE as specified in the table above.
2. Weighing and Transfer:
-
Handle D-Tagatose in a well-ventilated area to minimize dust generation.[1]
-
If weighing the powder, do so carefully to avoid creating airborne dust. Use a spatula to transfer the solid.
-
Keep the container of D-Tagatose tightly closed when not in use.[1][3]
3. Solution Preparation (if applicable):
-
When dissolving D-Tagatose, add the solid slowly to the solvent to avoid splashing.
-
Stir the mixture gently until the solid is fully dissolved.
4. Use in Experiment:
-
Carry out the experimental procedure as planned, maintaining good laboratory practices.
-
Avoid direct contact with the substance.[3]
-
If heating is required, do so in a controlled manner, as thermal decomposition can lead to the release of irritating gases and vapors.[4]
5. Post-Experiment and Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with D-Tagatose using an appropriate cleaning agent and water.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Disposal Plan
Proper disposal of D-Tagatose and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Containerization: Place waste D-Tagatose and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed container.[1]
-
Disposal Method: Consult with your institution's Environmental Health and Safety (EHS) office or a local waste disposal expert for guidance on proper disposal procedures.[2][5] Do not empty into drains.[2][5]
-
Contaminated Packaging: Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled.[2][5]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling of D-Tagatose.
Caption: Workflow for the safe handling of D-Tagatose.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
